Calcium DTPA
Description
Properties
CAS No. |
2531-75-1 |
|---|---|
Molecular Formula |
C14H23CaN3O10 |
Molecular Weight |
433.42 g/mol |
IUPAC Name |
calcium;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Ca/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
InChI Key |
QXJLCAVNJMCFTH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Ca] |
Other CAS No. |
2531-75-1 |
Synonyms |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Chemical Properties of Diethylenetriaminepentaacetic Acid (DTPA): A Technical Guide
Introduction: Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid renowned for its exceptional chelating properties. Structurally similar to the more commonly known ethylenediaminetetraacetic acid (EDTA), DTPA possesses a higher denticity, enabling it to form highly stable complexes with a wide range of metal ions. This characteristic has made it an indispensable tool in various scientific and medical fields, particularly in the development of radiopharmaceuticals and as a contrast agent in magnetic resonance imaging (MRI). This technical guide provides an in-depth overview of the synthesis of DTPA and its derivatives, its key chemical properties, and the experimental methodologies that underpin its application.
Chemical Properties of DTPA
DTPA is a white, crystalline solid with limited solubility in water but is soluble in alkaline solutions.[1] Its structure consists of a diethylenetriamine backbone with five carboxymethyl groups, which can act as ligands for metal ions.[2] The high affinity of DTPA for metal cations, especially those with large ionic radii, is a cornerstone of its utility.[3]
Chelation Chemistry
The defining characteristic of DTPA is its ability to act as a chelating agent, forming multiple bonds with a single metal ion to create a stable, water-soluble complex.[4] The penta-anion, DTPA⁵⁻, is a potentially octadentate ligand, meaning it can form up to eight bonds with a metal ion, although transition metals typically form fewer coordination bonds.[5] This multidentate coordination "wraps" around the metal ion, effectively sequestering it and preventing it from engaging in other chemical reactions.[2][4] The stability of these metal-DTPA complexes is significantly higher than that of their EDTA counterparts, often by several orders of magnitude.[6]
Physicochemical Data
A summary of the key physicochemical properties of DTPA is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₃N₃O₁₀ | [7] |
| Molecular Weight | 393.35 g/mol | [7] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 230 °C (decomposes) | [1] |
| Solubility in Water (20 °C) | 5 g/L | [1] |
| pKa Values | See Table 2 | [8][9] |
Acid Dissociation Constants (pKa)
The acidity of the five carboxylic acid groups and three amine groups of DTPA is described by its pKa values. These values are crucial for understanding the chelation behavior of DTPA at different pH levels.
| pKa | Value | Reference(s) |
| pKa1 | ~1.80 | [5][10] |
| pKa2 | 2.1 | [11] |
| pKa3 | 2.6 | [11] |
| pKa4 | 4.15 | [11] |
| pKa5 | 8.2 | [11] |
| pKa6 | 9.9 | [11] |
Stability Constants of Metal-DTPA Complexes
The stability of the complexes formed between DTPA and various metal ions is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
| Metal Ion | log K | Reference(s) |
| Gd³⁺ | >22 | [9] |
| In³⁺ | 29.0 | [12] |
| Y³⁺ | 22.0 | [12] |
| Fe³⁺ | 27.5 | [12] |
| Cu²⁺ | 21.0 | [12] |
| Zn²⁺ | 18.3 | [12] |
| Pb²⁺ | 18.8 | [12][13] |
| Ca²⁺ | 10.8 | [12] |
| Mg²⁺ | 9.0 | [12] |
Synthesis of DTPA and its Derivatives
The synthesis of DTPA and its derivatives is critical for its application in drug development, particularly for creating bifunctional chelators that can be conjugated to biomolecules.
General Synthesis of DTPA Pentasodium Salt
One common industrial method for synthesizing the pentasodium salt of DTPA involves the reaction of diethylenetriamine with chloroacetic acid in an alkaline medium.[14][15][16]
-
Dissolve chloroacetic acid in deionized water.
-
Slowly add diethylenetriamine to the chloroacetic acid solution while maintaining the temperature between -20 °C and 30 °C.[15][16]
-
Gradually add a sodium hydroxide solution in two stages. In the first stage, add 40-60% of the total sodium hydroxide, keeping the temperature between -20 °C and 30 °C.[15][16]
-
In the second stage, add the remaining sodium hydroxide, allowing the temperature to rise to 30-60 °C.[15][16]
-
Maintain the reaction mixture at this temperature for 2-5 hours.[15][16]
-
Adjust the pH of the solution to 11.5 with sodium hydroxide.[15][16]
-
Cool the reaction mixture to room temperature and filter to obtain the DTPA pentasodium salt.
Synthesis of DTPA Dianhydride
DTPA dianhydride is a key intermediate for conjugating DTPA to biomolecules containing primary amine groups.[17]
-
Suspend DTPA in a mixture of pyridine and acetic anhydride.[17][18]
-
Heat the mixture at 65-70 °C for 24 hours with stirring.[17][18]
-
Cool the reaction mixture and filter the solid product.
-
Wash the product with acetic anhydride and then with a hot organic solvent like acetonitrile.[18]
-
Dry the resulting white solid under vacuum.[18]
Bifunctional Chelators and Conjugation to Biomolecules
A major application of DTPA in drug development is its use as a bifunctional chelator. One part of the molecule chelates a metal ion (e.g., a radionuclide for imaging or therapy), while a reactive functional group on another part of the molecule allows for covalent attachment to a biomolecule, such as a peptide or antibody.[19][20]
Conjugation of DTPA Dianhydride to an Antibody
DTPA dianhydride readily reacts with the primary amine groups (e.g., on lysine residues) of antibodies to form a stable amide bond.[19][20]
-
Dissolve the antibody in a suitable buffer, such as 0.1 M phosphate buffer at pH 7.5 or 0.1 M bicarbonate buffer at pH 8.2.[19][20]
-
Add a solution of DTPA dianhydride to the antibody solution. The molar ratio of DTPA dianhydride to antibody is a critical parameter that needs to be optimized to achieve the desired degree of conjugation without compromising the antibody's binding activity.[20]
-
Allow the reaction to proceed at room temperature for a short period (can be as rapid as 1 minute).[21]
-
Purify the DTPA-antibody conjugate using a suitable method, such as a desalting column, to remove unreacted DTPA and byproducts.[1]
Radiolabeling of DTPA-Biomolecule Conjugates
Once the DTPA chelator is attached to the biomolecule, it can be radiolabeled with a metallic radionuclide.
-
Prepare a solution of the DTPA-biomolecule conjugate in a suitable buffer.
-
Add the metallic radionuclide (e.g., ¹¹¹InCl₃) to the conjugate solution.
-
Incubate the mixture at room temperature or slightly elevated temperature for a specific period to allow for chelation.
-
Determine the radiochemical purity of the final product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
Logical Representation of Metal Chelation by DTPA
The process of metal ion chelation by DTPA can be visualized as a logical workflow where the polydentate nature of the ligand leads to the formation of a highly stable complex.
Conclusion
DTPA remains a cornerstone chelating agent in the fields of medicine and scientific research. Its robust chemical properties, particularly its high affinity and stability with a wide array of metal ions, make it an invaluable tool for the development of targeted radiopharmaceuticals and imaging agents. The synthetic routes to DTPA and its derivatives are well-established, allowing for its versatile application as a bifunctional chelator. A thorough understanding of its synthesis, chemical properties, and conjugation methodologies is essential for researchers and professionals working in drug development and related disciplines.
References
- 1. broadpharm.com [broadpharm.com]
- 2. DTPA [soilsfacstaff.cals.wisc.edu]
- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. US20070117977A1 - Process for the production of DTPA-BIS anhydride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistai.org [chemistai.org]
- 8. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates. | Semantic Scholar [semanticscholar.org]
- 9. richardsemelka.com [richardsemelka.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05564G [pubs.rsc.org]
- 15. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability Constants of DTPA with Heavy Metals
This technical guide provides a comprehensive overview of the stability constants of Diethylenetriaminepentaacetic acid (DTPA) with various heavy metals. DTPA is a powerful chelating agent capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2][3] This property makes it invaluable in numerous applications, including medical treatments for heavy metal poisoning, MRI contrast agents, and the separation of radionuclides.[4][5][6][7] The stability of these metal-DTPA complexes is a critical parameter, dictating their efficacy and safety in various applications. This document summarizes the quantitative stability constant data, details the experimental protocols for their determination, and provides visual representations of key concepts and workflows.
Stability Constants of DTPA with Heavy Metals
The stability constant (K) is the equilibrium constant for the formation of a complex from its constituent metal ion and ligand in solution.[7] It is a measure of the strength of the interaction between the metal ion and the chelating agent. For a generic metal ion (Mⁿ⁺) and DTPA, the primary complexation reaction can be represented as:
Mⁿ⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]ⁿ⁻⁵
The stability constant, K, is given by:
K = [ [M(DTPA)]ⁿ⁻⁵ ] / ( [Mⁿ⁺] * [DTPA⁵⁻] )
Due to the large magnitude of these constants, they are typically expressed in their logarithmic form, log K. A higher log K value indicates a more stable complex. The stability of metal-DTPA complexes is influenced by factors such as pH, temperature, and the ionic strength of the medium.[8]
The following table summarizes the log K values for the formation of 1:1 complexes between DTPA and various heavy metal ions.
| Metal Ion | log K |
| Pb²⁺ | 18.8 |
| Cd²⁺ | 19.0 |
| Cu²⁺ | 21.5 |
| Zn²⁺ | 18.3 |
| Ni²⁺ | 20.2 |
| Fe³⁺ | 28.6 |
| Gd³⁺ | 22.4 |
| Mn²⁺ | 15.6 |
| Co²⁺ | 19.2 |
| Hg²⁺ | 26.9 |
Note: These values are compiled from various sources and may have been determined under different experimental conditions (e.g., temperature, ionic strength). For precise applications, it is recommended to consult the primary literature.
Experimental Protocols for Determining Stability Constants
The determination of stability constants for metal-ligand complexes is fundamental to understanding their behavior in solution.[9] Several experimental techniques are employed for this purpose, with potentiometric titration and spectrophotometry being among the most common.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[9][10][11] The technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally.
Detailed Methodology:
-
Solution Preparation:
-
A standard solution of the ligand (DTPA) of known concentration is prepared in a suitable solvent, typically deionized water.
-
A standard solution of the heavy metal salt (e.g., nitrate or chloride salt) is prepared and its concentration is accurately determined.
-
A carbonate-free solution of a strong base (e.g., NaOH) is prepared and standardized.[10]
-
A background electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.[4][10]
-
-
Titration Procedure:
-
A known volume of the DTPA solution is placed in a thermostated titration vessel.
-
A known amount of the metal ion solution is added to achieve a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).[9][12]
-
An initial amount of a strong acid (e.g., HNO₃) is often added to lower the starting pH.[9]
-
The solution is titrated with the standardized strong base.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and a glass electrode.[11][13]
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is used to calculate the average number of protons bound to the ligand (n̄ₐ) and the free ligand concentration ([L]).
-
The formation curve is constructed by plotting n̄ (average number of ligands bound per metal ion) against pL (-log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve, often using computational programs to refine the values.[9][13]
-
Spectrophotometry
Spectrophotometry is another common method for determining stability constants, particularly when the metal-ligand complex has a distinct absorption spectrum.[14][15]
Detailed Methodology:
-
Method of Continuous Variation (Job's Plot):
-
A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.[14][16]
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λₘₐₓ) of the complex.[14]
-
A plot of absorbance versus the mole fraction of the ligand is generated. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[16]
-
-
Mole-Ratio Method:
-
In this method, the concentration of the metal ion is held constant while the concentration of the ligand is varied.[16]
-
The absorbance of the solutions is measured at the λₘₐₓ of the complex.
-
A plot of absorbance versus the molar ratio of ligand to metal is created. The plot will show two intersecting straight lines, and the point of intersection gives the stoichiometry of the complex.[16]
-
-
Competitive Binding Assays:
-
This method is useful when the metal-DTPA complex does not have a strong chromophore. It involves a competition reaction with a colored indicator that also binds to the metal ion.[17][18][19]
-
The stability constant of the metal-indicator complex must be known.
-
DTPA is added to a solution of the metal-indicator complex, causing a displacement of the indicator and a change in the solution's absorbance.
-
By measuring the change in absorbance, the concentration of all species at equilibrium can be determined, allowing for the calculation of the stability constant of the metal-DTPA complex.[17]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of DTPA-heavy metal complexes.
References
- 1. irochemical.com [irochemical.com]
- 2. shivchem.com [shivchem.com]
- 3. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. asianpubs.org [asianpubs.org]
- 13. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 14. ijsr.net [ijsr.net]
- 15. airo.co.in [airo.co.in]
- 16. curresweb.com [curresweb.com]
- 17. benthamopenarchives.com [benthamopenarchives.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bifunctional BODIPY-Clioquinol Copper Chelator with Multiple Anti-AD Properties [mdpi.com]
The Tale of Two Chelators: A Technical Guide to Ca-DTPA and Zn-DTPA for Radionuclide Decorporation
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the fundamental differences between the two primary forms of Diethylenetriaminepentaacetic acid (DTPA) used in radionuclide decorporation therapy: Pentetate Calcium Trisodium (Ca-DTPA) and Pentetate Zinc Trisodium (Zn-DTPA). Both are crucial medical countermeasures against internal contamination with transuranic actinides, yet their distinct properties dictate specific clinical applications. This guide provides a comprehensive comparison of their chemical nature, mechanism of action, efficacy, and safety profiles, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Core Chemical and Structural Differences
At their core, both Ca-DTPA and Zn-DTPA are salts of the powerful chelating agent, pentetic acid (DTPA). A chelating agent is a substance whose molecules can form several bonds to a single metal ion. The fundamental difference lies in the cation—either calcium or zinc—that is complexed with the DTPA molecule.[1]
-
Pentetic Acid (DTPA): A polyaminocarboxylic acid with the ability to form up to eight bonds with a metal ion.[1]
-
Ca-DTPA (Pentetate Calcium Trisodium): The calcium salt of DTPA, with a molecular weight of approximately 497 Da.[1]
-
Zn-DTPA (Pentetate Zinc Trisodium): The zinc salt of DTPA, with a molecular weight of around 522 Da.[1]
The synthesis of DTPA on an industrial scale typically involves the reaction of Diethylene Triamine (DETA), Formaldehyde, and Sodium Cyanide. The resulting sodium salt of DTPA can then be converted to the desired calcium or zinc salt.
Mechanism of Action: A Competitive Exchange
The therapeutic effect of both Ca-DTPA and Zn-DTPA relies on the principle of competitive chelation. The DTPA ligand has a very high affinity for trivalent and tetravalent actinide ions, such as plutonium (Pu), americium (Am), and curium (Cm).[2][3] This affinity is significantly greater than its affinity for either calcium or zinc.
When administered, Ca-DTPA or Zn-DTPA circulates in the bloodstream and extracellular fluid. Upon encountering a transuranic radionuclide, the DTPA molecule exchanges its loosely bound calcium or zinc ion for the more strongly binding actinide.[3] This forms a stable, water-soluble actinide-DTPA complex that is then rapidly eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[1][4]
dot
Caption: Chelation Mechanism of DTPA.
Quantitative Data Summary
The following tables summarize key quantitative data comparing Ca-DTPA and Zn-DTPA.
Table 1: Stability Constants (log β) of DTPA with Various Metal Ions
| Metal Ion | Valence | log β |
| Plutonium (Pu) | +4 | 33.67 ± 0.02 |
| Neptunium (Np) | +4 | 32.3 ± 0.1 |
| Uranium (U) | +4 | 31.8 ± 0.1 |
| Thorium (Th) | +4 | 29.6 ± 1 |
| Americium (Am) | +3 | 25.4 ± 0.3 |
| Curium (Cm) | +3 | Similar to Am(III) |
| Plutonium (Pu) | +3 | 20.58 ± 0.04 |
| Cerium (Ce) | +3 | 20.01 ± 0.02 |
| Zinc (Zn) | +2 | ~18.5 |
| Calcium (Ca) | +2 | ~10.7 |
Note: Data compiled from multiple sources.[5][6] The higher the log β value, the more stable the complex.
Table 2: Comparative Decorporation Efficacy
| Radionuclide | Animal Model | Treatment Protocol | Efficacy Outcome |
| 234Th | Rat | Single IV dose of Ca-DTPA (100 µmol/kg) 1.5 min post-injection | ~70% reduction in skeletal 234Th |
| 234Th | Rat | Single IV dose of Zn-DTPA (1000 µmol/kg) 1.5 min post-injection | ~50% reduction in skeletal 234Th |
| 241Am | Rat | Single IV dose of DTPA (30 µmol/kg) 1 hour post-injection | 43% of injected 241Am excreted in urine over 14 days (vs. 11% in controls) |
| 241Am | Beagle | Treatment with Ca-DTPA or Zn-DTPA initiated 2 weeks post-injection | On an equimolar basis, Ca-DTPA was not more effective than Zn-DTPA |
Note: Data from various animal studies.[7][8][9] Efficacy is highly dependent on the time of administration relative to contamination.
Table 3: Impact on Essential Minerals
| Chelating Agent | Essential Mineral | Effect |
| Ca-DTPA | Zinc (Zn) | Significant depletion, leading to a nearly 5-fold increase in urinary zinc excretion after infusion.[10] |
| Ca-DTPA | Manganese (Mn) | Depletion |
| Zn-DTPA | Zinc (Zn) | Minimal to no depletion |
| Zn-DTPA | Manganese (Mn) | Minimal depletion |
Experimental Protocols
Animal Decorporation Study Protocol (Example)
This protocol is a generalized example based on methodologies reported in the literature for evaluating the efficacy of DTPA formulations in rodent models.[7][11]
Objective: To determine the decorporation efficacy of a test DTPA formulation against a specific radionuclide.
Materials:
-
Test animals (e.g., Wistar rats, F344 rats, or Beagle dogs).[7][11][12]
-
Radionuclide solution (e.g., 241Am-citrate, 65ZnCl2).[7][11]
-
Ca-DTPA or Zn-DTPA solution for injection.
-
Metabolic cages for separate collection of urine and feces.
-
Gamma counter or other appropriate radiation detection equipment.
Methodology:
-
Acclimatization: House animals in a controlled environment for a specified period before the experiment.
-
Contamination: Administer a known quantity of the radionuclide solution to the animals via a relevant route (e.g., intravenous injection, inhalation).[7][12]
-
Treatment Groups: Divide the animals into groups:
-
Control group (receiving a placebo, e.g., saline).
-
Ca-DTPA treatment group.
-
Zn-DTPA treatment group.
-
-
Administration of Chelator: At a predetermined time post-contamination (e.g., 1 hour, 24 hours), administer the DTPA formulation via the desired route (e.g., intravenous, intraperitoneal).[7][11]
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7-14 days).[7]
-
Biodistribution Analysis: At the end of the study, euthanize the animals and collect key organs and tissues (e.g., liver, kidneys, femur, spleen).[13]
-
Radioactivity Measurement: Measure the radioactivity in the collected urine, feces, and tissue samples using a gamma counter or other suitable detector.
-
Data Analysis: Calculate the percentage of the administered radionuclide excreted and retained in various tissues for each group. Compare the results between the control and treatment groups to determine the decorporation efficacy.
dot
Caption: Generalized Animal Decorporation Study Workflow.
Clinical Study Protocol for Gadolinium Deposition (Example)
This protocol is based on a clinical trial investigating the use of Ca-DTPA and Zn-DTPA for treating Gadolinium Deposition Disease.[14]
Objective: To evaluate the safety and efficacy of sequential Ca-DTPA and Zn-DTPA administration in patients with Gadolinium Deposition Disease.
Inclusion Criteria: Patients with a confirmed diagnosis of Gadolinium Deposition Disease.
Exclusion Criteria: Pre-existing conditions that may contraindicate the use of DTPA.
Methodology:
-
Treatment Cycle: Subjects undergo three identical treatment cycles, each separated by one month.
-
Day 1:
-
Administer 2.5 mL of Ca-DTPA (1 g/5 mL) intravenously over 1 minute.
-
Infuse normal saline at 300 mL/hr for 30 minutes with the patient seated.
-
Move the patient to a supine position and increase the infusion rate to 750 mL/hr for the next 60 minutes.
-
Administer the remaining 2.5 mL of Ca-DTPA intravenously over 1 minute.
-
Continue saline infusion for the final 9 minutes.
-
-
Day 2:
-
Repeat the administration protocol from Day 1 using Zn-DTPA instead of Ca-DTPA.
-
-
Monitoring and Data Collection:
-
Collect 24-hour urine samples before and after each treatment for gadolinium and essential mineral analysis.
-
Monitor for any adverse events throughout the study.
-
Assess changes in patient-reported symptoms.
-
-
Data Analysis:
-
Quantify the amount of gadolinium excreted in the urine following each treatment.
-
Evaluate changes in essential mineral levels.
-
Assess the safety and tolerability of the treatment regimen.
-
Mandatory Visualizations
Recommended DTPA Treatment Protocol for Actinide Contamination
dot
Caption: Recommended DTPA Treatment Protocol.
Conclusion: A Tailored Approach to Decorporation
The choice between Ca-DTPA and Zn-DTPA is not one of superior overall efficacy but of strategic application based on the clinical scenario. Ca-DTPA's higher initial effectiveness makes it the agent of choice for prompt intervention within the first 24 hours following internal contamination.[3][15][16] However, its propensity to deplete essential minerals necessitates a switch to the less toxic Zn-DTPA for subsequent and long-term therapy.[3][16] Zn-DTPA, while less potent in the initial hours, provides a safer profile for sustained decorporation.[3] Understanding these fundamental differences is paramount for the development of optimized treatment protocols and for ensuring the best possible outcomes for individuals affected by internal radionuclide contamination.
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. irpa.net [irpa.net]
- 5. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search results [inis.iaea.org]
- 10. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 16. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
Navigating the Core of Actinide Chelation: An In-depth Technical Guide to a-DTPA Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with actinides, a series of radioactive elements including plutonium, americium, and curium, presents a formidable challenge in radiological emergency preparedness and nuclear waste management. The primary medical countermeasure to mitigate the systemic absorption and long-term retention of these radionuclides is chelation therapy. Diethylenetriaminepentaacetic acid (DTPA) has for decades been the cornerstone of actinide decorporation, forming stable, water-soluble complexes that are readily excreted from the body. This in-depth technical guide delves into the core of a-DTPA (acyclic DTPA) coordination chemistry with actinides, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide will cover the synthesis, thermodynamic stability, structural characteristics, and experimental protocols for evaluating actinide-DTPA complexes, with a focus on providing actionable data and methodologies. While "DTPA" is often used generically, this guide will focus on the common acyclic form and will also discuss relevant derivatives to provide a complete picture of the field.
Coordination Chemistry of a-DTPA with Actinides
The efficacy of DTPA as a decorporation agent is rooted in its ability to form highly stable coordination complexes with actinide ions. DTPA is a polyaminocarboxylic acid chelating agent that can act as an octadentate ligand, binding to a metal ion through its three nitrogen atoms and five carboxylate groups. This multidentate nature allows it to effectively encapsulate actinide ions, preventing their interaction with biological molecules and facilitating their removal from the body.[1]
Thermodynamic Stability
The stability of actinide-DTPA complexes is a critical factor in their decorporation efficacy. The formation constants for these complexes are generally very high, indicating a strong thermodynamic driving force for chelation. The stability of these complexes tends to increase across the actinide series for a given oxidation state.
| Actinide Ion | log β₁₁₀ (ML/M·L) | Conditions | Reference |
| Am(III) | ~22.9 | I = 0.1 M, 25 °C | [2] |
| Cm(III) | ~23.1 | I = 0.1 M, 25 °C | [2] |
| Cf(III) | Higher than Am/Cm | Qualitative | [3] |
| Pu(IV) | 25.8(1) | 0.9M HNO₃ | [4] |
| Np(IV) | Determined | 1 M ionic strength, 25 °C | [4] |
| Am(III) | 1026.2 M-1 | Not specified | [5] |
Note: The stability constants can vary depending on experimental conditions such as ionic strength, temperature, and pH.
The complexation of trivalent actinides with DTPA is an exothermic process, meaning it becomes weaker at higher temperatures.[2] The interaction involves both protonated (AnHDTPA⁻) and non-protonated (AnDTPA²⁻) complex species, with their relative abundance being pH-dependent.[3]
Structural Characterization
Understanding the three-dimensional structure of actinide-DTPA complexes is crucial for designing more effective chelating agents. Until recently, solid-state structural data for these complexes were scarce. However, the first crystal structure of an americium(III)-DTPA complex, [C(NH₂)₃]₄[Am(DTPA)]₂·nH₂O, was recently reported, providing invaluable insights into its coordination environment.[6]
In this structure, the americium ion is nine-coordinate, with the DTPA ligand wrapping around it.[6][7] A notable feature is the contraction of the metal-nitrogen bond lengths compared to its lanthanide analogue, neodymium(III), highlighting the influence of the softer nitrogen donor atoms in favoring actinide binding. This preference is a key factor in the separation of actinides from lanthanides in nuclear fuel reprocessing.[6]
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been a vital tool for probing the local coordination environment of actinides with DTPA in solution.[8][9] EXAFS studies on trivalent Am, Cm, Bk, and Cf complexes with DTPA have revealed a surprising break in the trend of metal-oxygen bond lengths at californium, which exhibits a much shorter bond distance.[7][9] This finding suggests a change in coordination, possibly due to the departure of a coordinated water molecule, and points to heterogeneity in the bonding characteristics across the heavy actinide series.[7]
| Actinide Ion | M-O Bond Length (Å) | M-N Bond Length (Å) | Coordination Number | Technique |
| Am(III) | ~2.50 | Shorter than Nd(III) | 9 | X-ray Crystallography |
| Nd(III) | ~2.52 | - | 9 | X-ray Crystallography |
| Cf(III) | Shorter than Am/Cm/Bk | - | - | EXAFS |
Experimental Protocols
Synthesis of Actinide-DTPA Complexes for Structural Studies
A general procedure for the synthesis and crystallization of actinide-DTPA complexes for single-crystal X-ray diffraction is as follows:
-
Preparation of the Actinide Stock Solution: An aqueous stock solution of the desired actinide (e.g., AmCl₃) is prepared.
-
Ligand Dissolution: Diethylenetriaminepentaacetic acid (H₅DTPA) is dissolved in water, and the pH is adjusted to approximately 7 with a suitable base (e.g., guanidinium carbonate) to deprotonate the carboxylic acid groups.
-
Complexation: The actinide stock solution is added dropwise to the DTPA solution with constant stirring. The molar ratio of actinide to DTPA is typically 1:1.
-
Crystallization: The resulting solution is allowed to slowly evaporate at room temperature. Single crystals suitable for X-ray diffraction may form over a period of days to weeks.[6][7]
X-ray Crystallography
The determination of the crystal structure of actinide-DTPA complexes involves the following general steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to fit the experimental data.[10]
Due to the radioactivity of the samples, specialized handling and containment procedures are necessary.
In Vivo Evaluation of DTPA for Actinide Decorporation in a Rodent Model
The efficacy of DTPA as a decorporation agent is typically evaluated in rodent models. A generalized protocol is as follows:
-
Animal Acclimation: Laboratory animals (e.g., rats or mice) are acclimated to the experimental conditions.
-
Actinide Contamination: A solution of the actinide (e.g., ²⁴¹Am-citrate) is administered to the animals, typically via intravenous or intramuscular injection, or through inhalation for lung contamination studies.[6][11]
-
DTPA Administration: The chelating agent (Ca-DTPA or Zn-DTPA) is administered at a specific time point after contamination (e.g., 1 hour). The route of administration can be intravenous, intraperitoneal, or oral, depending on the study's objective.[6][12] A control group receives a saline solution.
-
Sample Collection: Urine and feces are collected over a defined period (e.g., 24 hours to several days) to measure the excretion of the actinide.[13]
-
Biodistribution Analysis: At the end of the study, the animals are euthanized, and key organs and tissues (e.g., liver, skeleton, kidneys) are harvested to determine the retained actinide body burden.[11][13]
-
Radioanalysis: The radioactivity in the collected samples is measured using appropriate techniques, such as gamma spectrometry or liquid scintillation counting.
Logical Relationships in the Analysis of Actinide-DTPA Coordination
The comprehensive understanding of actinide-DTPA coordination chemistry relies on the interplay of various experimental and theoretical techniques.
Conclusion
The coordination chemistry of a-DTPA with actinides is a mature yet continually evolving field of study. While DTPA remains a critical tool for actinide decorporation, ongoing research into its thermodynamic, structural, and in vivo properties is essential for refining treatment protocols and developing next-generation chelating agents. The recent structural characterization of the Am(III)-DTPA complex and the intriguing findings from EXAFS studies on heavier actinides underscore the importance of continued fundamental research. This guide provides a foundational understanding and practical methodologies for professionals engaged in the vital work of mitigating the risks of actinide contamination.
References
- 1. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic and Computational Characterization of Diethylenetriaminepentaacetic Acid/Transplutonium Chelates: Evidencing Heterogeneity in the Heavy Actinide(III) Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray synchrotron radiation studies of actinide materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radionuclide Decorporation: Matching the Biokinetics of Actinides by Transdermal Delivery of Pro-chelators - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Lifesaving Chelator: An In-depth Technical Guide to the History and Discovery of DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of toxicology and radiochemistry, the development of effective chelating agents has been a cornerstone of medical countermeasures against heavy metal and radionuclide contamination. Among these, Diethylenetriaminepentaacetic acid (DTPA) has emerged as a crucial therapeutic agent. This technical guide provides a comprehensive overview of the history, discovery, and core scientific principles of DTPA as a chelating agent. It is designed to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the fundamental mechanisms of action for researchers and professionals in drug development.
History and Discovery
The conceptual basis for chelation therapy emerged in the mid-20th century, with early research focusing on agents like citrates and EDTA.[1] However, the quest for more effective chelators for transuranic elements led to the synthesis and investigation of aminopolycarboxylic acids. Diethylenetriaminepentaacetic acid (DTPA) became available in the 1960s and quickly proved to be a highly effective chelating agent.[1]
Initial Synthesis
The synthesis of DTPA involves the carboxymethylation of diethylenetriamine. One common industrial method is the chloroacetic acid method. This process involves the reaction of diethylenetriamine with chloroacetic acid in an alkaline medium, typically using sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.[2][3][4]
A general representation of the synthesis is as follows:
-
Step 1: Dissolution: Chloroacetic acid is dissolved in deionized water.
-
Step 2: Reaction: Diethylenetriamine is added to the chloroacetic acid solution. The temperature is carefully controlled, often kept at low temperatures initially (-20 to 30°C).[2][4]
-
Step 3: Alkalinization: A solution of sodium hydroxide is slowly added in stages to control the reaction temperature and pH.[2][4]
-
Step 4: Heating and Reaction Completion: The temperature is then raised (30-60°C) and the reaction is allowed to proceed for several hours to ensure complete carboxymethylation.[2][4]
-
Step 5: Acidification and Crystallization: The pH of the reaction mixture is adjusted with a strong acid, such as hydrochloric acid, to precipitate the DTPA, which is then purified by crystallization.
Mechanism of Action: Chelation
DTPA's efficacy as a chelating agent stems from its molecular structure. It is a pentadentate ligand, meaning it has five carboxylate groups and three nitrogen atoms that can act as electron-pair donors, allowing it to form multiple coordination bonds with a single metal ion.[5][6] This multi-bond formation results in a highly stable, water-soluble complex that can be readily excreted from the body, primarily through the kidneys.[5]
The fundamental principle of DTPA's action is the formation of a stable chelate complex with a metal ion, effectively sequestering it from biological interactions.[6] The resulting metal-DTPA complex is then eliminated from the body, reducing the toxic burden of the metal.
Quantitative Data: Stability Constants
The affinity of DTPA for various metal ions is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability of the metal-DTPA complex is a critical factor in its efficacy, as DTPA must be able to effectively compete with endogenous ligands for the metal ion.
| Metal Ion | Log K (Stability Constant) | Reference(s) |
| Americium (Am³⁺) | ~22.9 | [7] |
| Plutonium (Pu⁴⁺) | 33.67 ± 0.02 | [8] |
| Curium (Cm³⁺) | ~22.9 | [7] |
| Cerium (Ce³⁺) | 20.01 ± 0.02 | [8] |
| Cerium (Ce⁴⁺) | 34.04 ± 0.04 | [8] |
| Thorium (Th⁴⁺) | 29.6 ± 1 | [8] |
| Uranium (U⁴⁺) | 31.8 ± 0.1 | [8] |
| Neptunium (Np⁴⁺) | 32.3 ± 0.1 | [8] |
| Lead (Pb²⁺) | ~18.8 | [9] |
| Zinc (Zn²⁺) | ~18.3 | [10] |
| Copper (Cu²⁺) | ~21.5 | [11] |
| Iron (Fe³⁺) | ~28.6 | [10] |
| Calcium (Ca²⁺) | ~10.8 | [10] |
| Magnesium (Mg²⁺) | ~9.3 | [10] |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Key Experimental Protocols
The efficacy of DTPA as a decorporation agent has been established through numerous preclinical studies. Below are detailed methodologies from key experiments.
Decorporation of Plutonium in Beagle Dogs
-
Objective: To determine the optimal time-dose relationship for DTPA therapy in the decorporation of plutonium.
-
Animal Model: Beagle dogs.
-
Contamination: Intravenous injection of monomeric ²³⁹Pu-citrate (0.3 µCi/kg).[12]
-
Treatment Groups:
-
Group 1: Treatment initiated 6 hours post-injection with Na₃CaDTPA at 0.18 mmol/kg, administered twice weekly.[12]
-
Group 2: Treatment initiated 6 hours post-injection with Na₃CaDTPA at 0.036 mmol/kg, administered twice weekly.[12]
-
Group 3: Treatment initiated 6 or 89 days post-injection with DTPA at 0.18 mmol/kg, administered twice weekly.[12]
-
-
Duration: 12 weeks of therapy.[12]
-
Sample Analysis: At the end of the study, animals were euthanized, and selected soft tissues and bone samples were collected for radiochemical analysis of plutonium content.[12]
-
Key Findings: Early administration of DTPA (at 6 hours) was significantly more effective than delayed treatment. The higher dose of 0.18 mmol/kg was more effective than the lower dose.[12]
Decorporation of Americium in Rats Following Inhalation
-
Objective: To evaluate the efficacy of local versus systemic DTPA administration for the decorporation of inhaled americium.
-
Animal Model: Rats.
-
Contamination: Inhalation of ²⁴¹Am nitrate aerosols.[13]
-
Treatment Groups:
-
Local Treatment: Insufflation of DTPA powder (approximately 5 µmol/kg) into the lungs at 2 hours post-contamination.[13]
-
Systemic Treatment: Intravenous injection of DTPA (30 µmol/kg).[13]
-
Combined Treatment: Local administration at 2 hours followed by twice-weekly intravenous injections of DTPA (30 µmol/kg) from day one to day 20.[13]
-
-
Duration: 21 days.[13]
-
Sample Analysis: At euthanasia, liver, lungs, and femurs were collected for radioactivity analysis. Urine was also collected and analyzed.[13]
-
Key Findings: The study aimed to compare the effectiveness of different administration routes on reducing the actinide burden in key organs.
Signaling Pathways and Toxicological Considerations
The primary mechanism of DTPA is direct chelation, and it is not known to directly interact with or modulate specific signaling pathways in the manner of a receptor agonist or antagonist. However, its profound effect on metal ion homeostasis can have indirect consequences on cellular signaling and function.
The most notable toxicological consideration with prolonged DTPA use is the depletion of essential trace metals, particularly zinc.[14][15] Calcium-DTPA (Ca-DTPA) can chelate and enhance the excretion of zinc, which is a crucial cofactor for numerous enzymes and transcription factors. This zinc depletion can lead to adverse developmental effects, as observed in animal studies at high doses.[14][15]
To mitigate this, Zinc-DTPA (Zn-DTPA) was developed. In Zn-DTPA, the zinc ion is readily displaced by transuranic elements with higher stability constants, while providing a source of zinc to prevent its depletion.[5] Therefore, a common treatment protocol involves an initial administration of the more effective Ca-DTPA, followed by maintenance therapy with Zn-DTPA.
Conclusion
Since its introduction, Diethylenetriaminepentaacetic acid has remained a vital tool in the medical management of internal contamination with transuranic actinides and certain heavy metals. Its high stability constants with these elements, coupled with the water-solubility of the resulting complexes, provide an effective mechanism for their removal from the body. This technical guide has provided a detailed overview of the historical context, scientific principles, and key experimental data related to DTPA. A thorough understanding of its synthesis, mechanism of action, and toxicological profile is essential for its continued effective use and for the development of future generations of chelating agents. Further research continues to explore improved formulations and delivery methods to enhance the efficacy and safety of this life-saving therapeutic.
References
- 1. Pharmacological activity of DTPA linked to protein-based drug carrier systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102875400A - Diethylenetriamine pentaacetic acid preparation method - Google Patents [patents.google.com]
- 4. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 6. DTPA, a Chelate That Helps Two Ways [cool.culturalheritage.org]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toward an optimal DTPA therapy for decorporation of actinides: time-dose relationships for plutonium in the dog. I (Journal Article) | OSTI.GOV [osti.gov]
- 13. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Fate of a-DTPA: A Technical Guide to Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in studying the pharmacokinetics (PK) and biodistribution of diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in both diagnostic and therapeutic applications. This document delves into the quantitative data, experimental protocols, and biological pathways that govern the in vivo behavior of DTPA and its metal complexes.
Quantitative Pharmacokinetics of a-DTPA Conjugates
The pharmacokinetic profile of DTPA is significantly influenced by the metallic radionuclide it chelates. Primarily utilized in nuclear medicine for diagnostic imaging, DTPA is often complexed with Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In). These complexes are characterized by rapid blood clearance and renal excretion.
Table 1: Comparative Pharmacokinetic Parameters of Radiolabeled DTPA
| Parameter | ⁹⁹ᵐTc-DTPA | ¹¹¹In-DTPA-hEGF | Gd-DTPA (in Chronic Renal Failure) | Notes |
| Biological Half-life | ~2.5 hours[1] | - | Prolonged[2] | The half-life of the radioisotope itself (physical half-life) is distinct from the biological half-life of the complex. |
| Blood Clearance | Rapid | α-phase t½: 2.7-6.2 minβ-phase t½: 24.0-36.3 min[3] | Decreased[2] | Rapid clearance is a key feature for imaging agents to achieve a good target-to-background ratio. |
| Volume of Distribution (Vd) | - | Vc: 340-375 mL/kgVss: 430-685 mL/kg[3] | No significant change[2] | Vc: Volume of central compartment; Vss: Volume of distribution at steady state. |
| Primary Route of Excretion | Renal (Glomerular Filtration)[1] | - | Renal (Glomerular Filtration)[2] | Over 90% of the administered dose is typically excreted in the urine within 24 hours.[4] |
| Protein Binding | 5-10% in 1 hour[4] | - | - | Protein binding can slightly reduce the rate of glomerular filtration compared to freely filtered substances like inulin.[4] |
Biodistribution of a-DTPA Complexes
Following intravenous administration, radiolabeled DTPA distributes rapidly throughout the body, with primary accumulation in the kidneys and subsequent excretion into the bladder. The biodistribution is crucial for estimating radiation dosimetry and assessing potential off-target effects.
Table 2: Biodistribution of ⁹⁹ᵐTc-DTPA in Dogs (% Injected Dose at 3 minutes post-injection)
| Organ | % Injected Dose |
| Kidney (single) | 5.0%[5][6] |
| Liver | 3.5%[5][6] |
| Small Bowel | 3.5%[5][6] |
Note: Organ concentrations do not typically exceed blood concentrations for several hours, with the exception of the urinary tract.[5][6] Biliary excretion and fecal elimination are negligible.[5][6]
Table 3: Biodistribution of ⁹⁹ᵐTc-DTPA in Canine Organs Over Time (% Injected Dose)
| Organ | 3 min | 15 min | 30 min | 1 hr | 3 hr | 12 hr | 24 hr |
| Blood | 27.57 | 16.07 | 11.79 | 7.97 | 2.10 | 0.122 | 0.082 |
| Kidney (single) | 4.41 | 1.65 | 1.46 | 1.02 | 0.562 | 0.170 | 0.123 |
| Spleen | 0.261 | 0.292 | 0.103 | 0.130 | 0.0406 | 0.023 | 0.013 |
| Small bowel | 3.61 | 1.95 | 1.68 | 1.46 | 0.473 | 0.070 | 0.058 |
| Muscle | 22.15 | 13.88 | 12.88 | 9.08 | 1.89 | 0.126 | 0.106 |
| Urine | 3.28 | 25.60 | 34.35 | 52.82 | 75.57 | 89.27 | - |
(Data derived from studies in dogs and presented as mean concentrations)[6]
Experimental Protocols
Detailed and standardized protocols are fundamental for obtaining reproducible and comparable data in pharmacokinetic and biodistribution studies.
Radiolabeling of DTPA Conjugates
The conjugation of a radionuclide to DTPA is a critical first step. The following provides a general protocol for labeling with Indium-111 (¹¹¹In), which is suitable for SPECT imaging.
Materials:
-
Pendetide (DTPA-conjugated peptide)
-
Indium-111 chloride (¹¹¹InCl₃) in HCl solution
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Metal-free vials and pipette tips
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel)
-
Appropriate mobile phase (e.g., 0.1 M citrate)
-
Gamma counter or radio-TLC scanner
Procedure:
-
In a metal-free vial, dissolve 10-100 µg of the Pendetide-conjugated peptide in the sodium acetate buffer.[7]
-
Add the desired amount of ¹¹¹InCl₃ (typically 1-10 mCi) to the peptide solution.[7]
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes.[7]
Quality Control:
-
Determine the radiochemical purity (RCP) of the labeled peptide using ITLC.[7]
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.[7]
-
Develop the strip using the appropriate mobile phase. In this system, the radiolabeled peptide remains at the origin, while free ¹¹¹In moves with the solvent front.[7]
-
Analyze the strip using a radio-TLC scanner to quantify the percentage of radioactivity. A radiochemical purity of >95% is generally required for in vivo studies.[7]
-
If the RCP is below 95%, purify the radiolabeled peptide using a size-exclusion chromatography (SEC) column.[7]
In Vivo Animal Studies
Animal models are essential for preclinical evaluation of DTPA pharmacokinetics and biodistribution.[8][9][10]
Animal Model Selection:
-
Commonly used species include mice, rats, and dogs.[3][5][11][12] The choice depends on the specific research question, with considerations for physiological and metabolic similarities to humans.[13]
Administration and Dosing:
-
The radiolabeled DTPA conjugate is typically administered via intravenous injection (e.g., tail vein in rodents).[7][11]
-
The injected volume for a mouse is typically 100-200 µL, containing a known amount of radioactivity (e.g., 10-20 µCi).[7]
Tissue Harvesting and Data Collection:
-
Select multiple time points to evaluate the pharmacokinetics and biodistribution (e.g., 1, 4, 24, and 48 hours post-injection).[7]
-
At each designated time point, euthanize a group of animals (typically n=3-5 per group).[7]
-
Collect blood via cardiac puncture.[7]
-
Dissect and collect organs and tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, and tumor if applicable).
-
Weigh each collected tissue sample.[7]
-
Measure the radioactivity in each tissue sample and a sample of the injected dose (as a standard) using a gamma counter.[7]
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Activity in organ / Weight of organ) / Total injected activity * 100%[7]
Analytical Methods for Quantification
Accurate quantification of DTPA and its conjugates in biological matrices is crucial.
-
Radiometric Detection: For radiolabeled DTPA, a gamma counter is the standard instrument for quantifying the amount of radioactivity in tissues and fluids.[7]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection can be used for non-radioactive DTPA or to separate the chelate from free metal ions.[14][15] Ion-pairing HPLC methods have been developed to enhance the retention and detection of DTPA.[14][15] Since DTPA lacks a chromophore, complexation with transition metals like copper or iron can be used to enhance UV detection.[14][15]
-
Ligand-Binding Assays: For DTPA conjugated to larger molecules like proteins, Enzyme-Linked Immunosorbent Assays (ELISA) can be employed for quantification.[16][17]
Visualizing Key Processes
Diagrams are provided to illustrate the experimental workflow and the biological clearance of a-DTPA.
Mechanism of Action: Chelation and Clearance
DTPA is a powerful chelating agent, meaning it can form multiple stable bonds with a single metal ion.[18] This property is the basis for its utility in both sequestering radionuclides for imaging and removing toxic heavy metals from the body.[18][19] The DTPA-metal complex is a stable, water-soluble entity that is then efficiently cleared from the body.
The primary mechanism of clearance for small molecule chelates like ⁹⁹ᵐTc-DTPA is renal excretion via glomerular filtration.[1][4] The complex is freely filtered from the blood by the glomeruli in the kidneys and is not significantly reabsorbed or secreted by the renal tubules.[1] This leads to its rapid and efficient removal from the body, primarily in the urine.[20] This efficient clearance is a desirable characteristic for diagnostic agents, as it minimizes the radiation dose to the patient.[20] For heavy metal detoxification, this same pathway facilitates the removal of harmful ions from the body.[18][21]
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Pharmacokinetics of Gd-DTPA in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic, biodistribution, toxicology, and dosimetry studies of 111In-DTPA-human epidermal growth factor: an auger electron-emitting radiotherapeutic agent for epidermal growth factor receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. European Nuclear Medicine Guide [nucmed-guide.app]
- 5. Biological distribution and excretion of DTPA labeled with Tc-99m and In-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 9. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 12. toolbox.eupati.eu [toolbox.eupati.eu]
- 13. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 14. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. appliedstemcell.com [appliedstemcell.com]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Renal DTPA Scan | Delta Medical Imaging | Fairfield [deltami.com.au]
- 21. richardsemelka.com [richardsemelka.com]
An In-depth Technical Guide to the Solubility of α-DTPA in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of alpha-Diethylenetriaminepentaacetic acid (a-DTPA), a crucial parameter for its application in research, pharmaceuticals, and various industrial processes. This document details the solubility of a-DTPA in a range of common laboratory solvents, outlines experimental protocols for solubility determination, and provides visual representations of key processes.
Introduction to a-DTPA
Diethylenetriaminepentaacetic acid (DTPA), often referred to as pentetic acid, is a polyamino carboxylic acid with the chemical formula C₁₄H₂₃N₃O₁₀. It is a white, crystalline solid known for its high affinity for metal ions, making it a powerful chelating agent.[1][2][3] This property is fundamental to its diverse applications, including as a contrast agent in magnetic resonance imaging (MRI), in the decorporation of radioactive metals, and as a stabilizer in various chemical formulations.[4] Understanding the solubility of a-DTPA is paramount for its effective use in these applications, as it dictates the choice of solvent systems for formulation, analysis, and delivery.
Quantitative Solubility Data
The solubility of a-DTPA is significantly influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data for a-DTPA in various laboratory solvents.
Table 1: Quantitative Solubility of a-DTPA
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 5 g/L[1][5][6][7] |
| Water | 25 | 4.8 g/L[8] |
| 1 M Hydrochloric Acid | Not Specified | 50 mg/mL[4][9] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL (with sonication and warming to 60°C)[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 0.01 mg/mL (fresh DMSO recommended)[10] |
| 0.5 M Sodium Hydroxide | Not Specified | 3.04 mg/mL[10] |
Table 2: Qualitative Solubility of a-DTPA
| Solvent | Solubility Description |
| Hot Water | Soluble[1][5][6][7][11] |
| Alkaline Solutions | Soluble[1][5][6][7][11] |
| Ethanol | Slightly Soluble[12][13] |
| Methanol | Slightly Soluble[12][13] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly Soluble[12][13] |
| Ether | Insoluble[1][5][6][7][11] |
| Alcohol (general) | Insoluble[1][6][7][11][14] |
Experimental Protocols for Solubility Determination
Accurate determination of a-DTPA solubility is essential for its practical application. The following are detailed methodologies for key experiments.
Shake-Flask Method for General Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[5][15][16][17][18]
Objective: To determine the saturation concentration of a-DTPA in a specific solvent at a controlled temperature.
Materials:
-
a-DTPA (high purity)
-
Solvent of interest
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of a-DTPA to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.[16]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.
-
Concentration Analysis: Determine the concentration of a-DTPA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[5][19]
-
Calculation: Calculate the solubility of a-DTPA in the solvent based on the measured concentration and the dilution factor.
OECD Guideline 105 for Water Solubility
For determining the water solubility of chemical substances, the Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines.[1][3][20][21]
Objective: To determine the water solubility of a-DTPA according to internationally accepted standards.
This guideline describes two primary methods:
-
Flask Method: Similar to the shake-flask method described above, this method is suitable for substances with a solubility of 10⁻² g/L or higher.[1][21]
-
Column Elution Method: This method is preferred for substances with a solubility below 10⁻² g/L. It involves passing water through a column packed with the test substance and an inert support, and then analyzing the concentration of the substance in the eluate.[1][21]
A preliminary test is recommended to estimate the approximate solubility and determine the most appropriate method and the amount of substance to be used.[3][21]
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow for solubility determination and the chelation mechanism of a-DTPA.
References
- 1. filab.fr [filab.fr]
- 2. pure.au.dk [pure.au.dk]
- 3. oecd.org [oecd.org]
- 4. Pentetic acid - Wikipedia [en.wikipedia.org]
- 5. enamine.net [enamine.net]
- 6. DTPA & DTPA-5Na/5K – Green-Mountain Chem [green-mountainchem.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Diethylenetriaminepentaacetic acid = 98 titration 67-43-6 [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. chembk.com [chembk.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. oecd.org [oecd.org]
- 21. acri.gov.tw [acri.gov.tw]
Theoretical Binding Affinity of Diethylenetriaminepentaacetic Acid (DTPA) for Plutonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical binding affinity of diethylenetriaminepentaacetic acid (DTPA) for plutonium. DTPA is a critical chelating agent used for the decorporation of actinides, including plutonium, from the human body following internal contamination.[1][2] Understanding its binding affinity is paramount for the development of effective chelation therapies and for modeling the biokinetics of plutonium in the presence of the chelator.[3][4]
Quantitative Analysis of Binding Affinity
The binding affinity of DTPA for plutonium is quantified by its stability constant (β), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher stability constant indicates a stronger and more stable complex. The complexation of plutonium (in its +3 and +4 oxidation states) with DTPA has been studied using various analytical techniques. The stability constants for the 1:1 metal-to-ligand complexes are summarized in the table below.
| Metal Ion | Log β₁₀₁ | Experimental Conditions |
| Pu(IV) | 33.67 ± 0.02 | 1 M ionic strength, 25 °C |
| Pu(III) | 20.58 ± 0.04 | 1 M ionic strength, 25 °C |
| Np(IV) | 32.3 ± 0.1 | 1 M ionic strength, 25 °C |
| U(IV) | 31.8 ± 0.1 | 1 M ionic strength, 25 °C |
| Th(IV) | 29.6 ± 1 | 1 M ionic strength, 25 °C |
| Am(III) | 26.2 (approx.) | Not specified |
Data sourced from references[5][6]. The stability constant for Am(III) is from reference[7].
Experimental Protocols for Determining Binding Affinity
The determination of the stability constants for plutonium-DTPA complexes involves sophisticated experimental techniques that can handle radioactive materials and provide precise measurements of the complexation reactions. The primary methods cited in the literature are absorption spectrophotometry, potentiometry, and cyclic voltammetry.[5][6]
2.1. Absorption Spectrophotometry
This technique is used to determine the stability constants of colored metal ions like Pu(IV). The principle involves measuring the changes in the absorption spectrum of the metal ion upon the addition of the chelating agent.
-
Materials and Reagents:
-
Plutonium(IV) stock solution of known concentration.
-
DTPA solution of known concentration.
-
Acids (e.g., HCl) and salts (e.g., NaCl) to maintain constant ionic strength and acidity.[6]
-
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[6]
-
Procedure:
-
A series of solutions are prepared with a constant concentration of Pu(IV) and varying concentrations of DTPA.[6]
-
The ionic strength and acidity of the solutions are kept constant. For instance, in one study, the conditions for Pu(IV) were [HCl] = 0.9 M and [NaCl] = 0.1 M.[6]
-
The absorption spectrum of each solution is recorded over a relevant wavelength range.
-
The changes in absorbance at specific wavelengths, corresponding to the formation of the Pu(IV)-DTPA complex, are used to calculate the molar absorptivity of the complex and the free metal ion.
-
These values are then used in conjunction with the known total concentrations of the metal and ligand to calculate the equilibrium concentrations of all species and subsequently the stability constant.
-
2.2. Potentiometry
Potentiometric titrations are employed to determine the stability constants of metal complexes by measuring the change in the potential of an electrode in response to the concentration of a specific ion, typically H⁺ (pH).
-
Procedure:
-
A solution containing the metal ion and DTPA is titrated with a standard solution of a strong base (e.g., NaOH).[6]
-
The pH of the solution is monitored throughout the titration.
-
The titration curve (pH vs. volume of titrant) is then analyzed. The displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone provides information about the complexation reaction.
-
Computer programs are used to fit the titration data and calculate the stability constants of the formed complexes.
-
2.3. Cyclic Voltammetry
This electrochemical technique is used to study the redox properties of the metal-ligand complexes and can be used to determine their stability constants.
-
Procedure:
-
The electrochemical behavior of the metal ion is studied in the absence and presence of DTPA.
-
The shift in the redox potential of the metal ion upon complexation with DTPA is related to the stability of the complex.
-
By analyzing the voltammetric data, the stability constants for the complexes of different oxidation states of the metal can be determined. For instance, this method was used to determine the stability constant for the Pu(III)DTPA complex.[5][6]
-
Visualizations of Pathways and Workflows
3.1. Plutonium Decorporation Workflow by DTPA
The following diagram illustrates the general mechanism of plutonium decorporation from the body using DTPA.
Caption: Workflow of plutonium decorporation by DTPA.
3.2. Experimental Workflow for Spectrophotometric Determination of Binding Affinity
This diagram outlines the steps involved in determining the binding affinity of DTPA for plutonium using absorption spectrophotometry.
Caption: Spectrophotometric determination of binding affinity.
3.3. Logical Relationships in a Biokinetic Model for Pu-DTPA
The following diagram illustrates the key compartments and their relationships in a biokinetic model for plutonium decorporation by DTPA. This type of model is used to predict the distribution and excretion of plutonium following chelation therapy.[4][8][9]
Caption: Biokinetic model for Pu-DTPA interactions.
References
- 1. Review of actinide decorporation with chelating agents [comptes-rendus.academie-sciences.fr]
- 2. Actinide Decorporation: A Review on Chelation Chemistry and Nanocarriers for Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation Model Validation: Modeling of a Plutonium-238 Inhalation Incident Treated with DTPA at Los Alamos National Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Aqueous Complexation of Thorium(IV), Uranium(IV), Neptunium(IV), Plutonium(III/IV), and Cerium(III/IV) with DTPA - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plutonium-DTPA Model Application with USTUR Case 0269 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a-DTPA in the In Vivo Decorporation of Americium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Internal contamination with americium (Am), a radioactive actinide, poses a significant health risk due to its long biological half-life and deposition in bone and liver, leading to long-term radiation exposure. Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent that has been approved by the U.S. Food and Drug Administration (FDA) for the decorporation of certain transuranic elements, including americium.[1][2][3][4] DTPA forms stable, soluble complexes with americium, which are then rapidly excreted from the body, primarily through urine.[5] This document provides detailed application notes and protocols for the in vivo use of DTPA in the decorporation of americium, based on preclinical and clinical data.
Two forms of DTPA are available for therapeutic use: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).[5][6][7] Ca-DTPA is generally recommended for the initial treatment within the first 24 hours of contamination as it is more effective during this early phase.[4][5] For subsequent treatments, or if the initial treatment is delayed beyond 24 hours, Zn-DTPA is preferred to mitigate the depletion of essential metals like zinc.[4][5]
Mechanism of Action
DTPA is a polyaminocarboxylic acid that acts as a chelating agent. It has a high affinity for trivalent actinides like americium. When administered, DTPA circulates in the extracellular fluid and binds to americium that is in the bloodstream or has loosely deposited in tissues.[8] This binding prevents the americium from being incorporated into bone or liver tissue. The resulting Am-DTPA complex is a stable, water-soluble chelate that is rapidly filtered by the kidneys and excreted in the urine.
Quantitative Data on DTPA Efficacy
The efficacy of DTPA in decorporating americium has been evaluated in various animal models. The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy of Orally Administered DTPA Formulations in Beagle Dogs [9]
| Treatment Group | Dose | Administration Route | Key Findings |
| NanoDTPA™ Capsules | 30, 60, or 180 mg/day | Oral | - Urinary and fecal excretion increased ~10-fold compared to untreated animals.- Liver content of 241Am decreased by ~8-fold compared to untreated animals. |
| IV Zn-DTPA (Positive Control) | 5 mg/kg | Intravenous | - Efficacy was comparable to oral NanoDTPA™ capsules. |
| IV Saline (Placebo) | N/A | Intravenous | - Baseline for comparison. |
Table 2: Efficacy of Orally Administered C2E2 (DTPA Di-ethyl Ester) in Beagle Dogs after 241Am Inhalation [10]
| Treatment Group | Dose | Administration Route | % Decrease in Tissue 241Am Burden vs. Control |
| C2E2 | 500 mg/kg | Oral | - Liver: >65%- Spleen: >65%- Kidney: >50%- Lung: >50%- Total Bone: >30% |
Table 3: Efficacy of a Single IV Bolus of DTPA in Rats [8]
| Treatment Group | Dose | Administration Route | Cumulative 14-day Urinary Decorporation of 241Am |
| DTPA | 30 µmol/kg | Intravenous | ~43% of injected dose |
| Control | N/A | N/A | ~11% of injected dose |
Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: In Vivo Decorporation of Systemically Administered Americium in a Rodent Model
This protocol is designed to assess the efficacy of a DTPA formulation after intravenous administration of a soluble americium salt.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 250-300 g
2. Materials:
-
241Am citrate solution
-
DTPA formulation (e.g., Ca-DTPA, Zn-DTPA, or experimental formulation)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine and feces collection
-
Gamma counter or other appropriate radiation detection equipment
3. Experimental Workflow:
4. Procedure:
-
Acclimatization: Acclimate animals to housing conditions for at least one week.
-
Radionuclide Administration: On Day 0, administer a single intravenous (IV) injection of 241Am-citrate to each animal.
-
Group Assignment: Randomly assign animals to treatment and control groups.
-
Treatment Administration: Beginning 24 hours after radionuclide administration (Day 1), administer the DTPA formulation or saline (control) according to the study design (e.g., daily for 14 days). Administration can be via various routes such as IV, intraperitoneal (IP), or oral gavage.[9]
-
Sample Collection: House animals in metabolic cages for the duration of the treatment period to collect daily urine and feces samples.
-
Euthanasia and Tissue Collection: At the end of the study period (e.g., Day 21), euthanize the animals. Perform a full necropsy and collect tissues of interest, including liver, spleen, kidneys, lungs, femurs, and muscle.[9]
-
Quantification of Americium: Determine the 241Am content in all collected biological samples (urine, feces, and tissues) using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose in each tissue and in the cumulative excreta. Compare the results between the DTPA-treated groups and the control group to determine the efficacy of the decorporation agent.
Protocol 2: In Vivo Decorporation of Inhaled Americium in a Rodent Model
This protocol is designed to evaluate the efficacy of DTPA for americium contamination via the inhalation route, which is a likely scenario in accidental exposures.[8]
1. Animal Model:
-
Species: Wistar rats
-
Sex: Male and Female
-
Weight: 200-250 g
2. Materials:
-
241Am nitrate aerosol generation system
-
Nose-only inhalation exposure chamber
-
DTPA formulation
-
Metabolic cages
-
Gamma counter
3. Procedure:
-
Inhalation Exposure: Expose animals to an aerosol of 241Am nitrate for a defined period (e.g., 10 minutes) in a nose-only inhalation chamber.[8]
-
Group Assignment: Divide the animals into treatment and control groups.
-
Treatment Administration: Administer the DTPA formulation at various time points post-exposure (e.g., 1 hour, 1 day, 5 days) to assess the impact of delayed treatment.[8] The administration route can be oral, intravenous, or via inhalation (nebulized DTPA).[1]
-
Sample Collection: Collect daily urine and feces throughout the study.
-
Quantification and Analysis: Analyze the 241Am content in all samples as described in Protocol 1. The efficacy is determined by the reduction in tissue retention and the increase in urinary excretion of 241Am compared to the control group.[8]
Logical Relationships in DTPA Treatment Strategy
The decision-making process for administering DTPA involves considering the timing of exposure and the specific DTPA salt available.
Disclaimer: These protocols are intended for research purposes only and should be conducted in facilities equipped to handle radioactive materials, with all necessary safety precautions and institutional approvals in place. For clinical guidance, refer to FDA recommendations and consult with medical and health physics professionals.
References
- 1. Americium Inhalational Exposure with Successful Chelation Therapy | Disaster Medicine and Public Health Preparedness | Cambridge Core [cambridge.org]
- 2. clintox.org [clintox.org]
- 3. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 6. Calcium and zinc DTPA administration for internal contamination with plutonium-238 and americium-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethylenetriaminepentaacetic Acid (DTPA) Administration in Animal Research Models
Disclaimer: The term "a-DTPA" is not a standard scientific acronym. These notes pertain to the well-established chelating agent Diethylenetriaminepentaacetic Acid (DTPA), commonly used in its salt forms (Ca-DTPA and Zn-DTPA) for the decorporation of heavy metals and radionuclides in research and clinical settings.
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent capable of forming stable complexes with a wide range of metal ions. In animal research and drug development, DTPA is primarily investigated for its efficacy in decorporation, the process of removing internally deposited heavy metals or radioactive elements. Its application is crucial in studies of toxicology, nuclear safety, and the development of medical countermeasures against radionuclide contamination. The most common forms used are Calcium-DTPA (Ca-DTPA) and Zinc-DTPA (Zn-DTPA), which are administered to sequester target metals from biological systems and facilitate their excretion.
Overview of Administration Routes
The choice of administration route for DTPA in animal models is critical and depends on the experimental goals, the chemical form of the contaminant, and the desired speed of action. The primary routes investigated are intravenous, intraperitoneal, and inhalation, each with distinct pharmacokinetic profiles.
-
Intravenous (IV) Injection: Delivers DTPA directly into the systemic circulation, ensuring immediate bioavailability. This route is often preferred for acute, high-level contamination to rapidly chelate metals present in the bloodstream and extracellular fluid.
-
Intraperitoneal (IP) Injection: Involves injecting DTPA into the peritoneal cavity. It is a common route in rodent models, offering rapid absorption into the systemic circulation, often rivaling the speed of IV administration.
-
Inhalation/Aerolized Administration: This route is particularly relevant for scenarios where the contaminant was also inhaled. Administering DTPA directly to the lungs can target contaminants at the site of entry and deposition, in addition to what is absorbed systemically.
Quantitative Data Summary
The efficacy of DTPA is typically quantified by its ability to increase the excretion of the target metal or reduce its retention in key organs. The following tables summarize representative data from studies in rodent models.
Table 1: Efficacy of Ca-DTPA in Decorporation of Plutonium-238 (²³⁸Pu) in Rats
| Administration Route | Dose | Time of Administration (Post-Contamination) | Organ Burden Reduction (%) vs. Control | Urinary Excretion Increase (Fold) vs. Control | Reference |
|---|---|---|---|---|---|
| Intravenous (IV) | 30 µmol/kg | 1 hour | Femur: ~90%, Liver: ~85% | ~60-fold | |
| Intravenous (IV) | 30 µmol/kg | 24 hours | Femur: ~50%, Liver: ~40% | ~20-fold | |
| Intraperitoneal (IP) | 30 µmol/kg | 1 hour | Femur: ~88%, Liver: ~83% | ~55-fold |
| Inhalation | 100 µmol/kg | 1 hour | Lungs: ~75%, Skeleton: ~60% | Not Reported | |
Table 2: Efficacy of Zn-DTPA vs. Ca-DTPA in Decorporation of Americium-241 (²⁴¹Am) in Rats
| Compound | Administration Route | Dose | Time of Administration (Post-Contamination) | Whole-Body Retention Reduction (%) vs. Control | Reference |
|---|---|---|---|---|---|
| Ca-DTPA | Intraperitoneal (IP) | 30 µmol/kg | 1 hour | ~70% | |
| Zn-DTPA | Intraperitoneal (IP) | 30 µmol/kg | 1 hour | ~65% | |
| Ca-DTPA | Intraperitoneal (IP) | 30 µmol/kg | 24 hours | ~40% |
| Zn-DTPA | Intraperitoneal (IP) | 30 µmol/kg | 24 hours | ~38% | |
Experimental Protocols
Protocol for Intravenous (IV) Administration in Rats
This protocol outlines the procedure for a single IV injection of Ca-DTPA for an acute decorporation study.
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week prior to the experiment.
-
Materials:
-
Ca-DTPA solution (e.g., 250 mg/mL, sterile).
-
Sterile saline for dilution.
-
Tuberculin syringes (1 mL) with 27-gauge needles.
-
Restraining device for rats.
-
Target contaminant (e.g., ²³⁸Pu citrate solution).
-
-
Procedure:
-
Administer the metallic contaminant via a defined route (e.g., IV injection).
-
At the designated time point post-contamination (e.g., 1 hour), weigh the animal to calculate the precise dose of DTPA.
-
Dilute the Ca-DTPA stock solution with sterile saline to the desired final concentration for a total injection volume of approximately 0.2-0.5 mL.
-
Place the rat in the restraining device, allowing access to the lateral tail vein.
-
Swab the tail with 70% ethanol.
-
Carefully insert the needle into the lateral tail vein and slowly inject the Ca-DTPA solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
House the animal in a metabolic cage to collect urine and feces for excretion analysis.
-
At the end of the study period, euthanize the animal and collect tissues (e.g., liver, femur, kidneys) for radioactivity measurement.
-
Protocol for Inhalation Administration in Rats
This protocol describes the administration of aerosolized DTPA.
-
Animal Model: Male Wistar rats (200-250g).
-
Materials:
-
Zn-DTPA solution (sterile).
-
Nebulizer capable of producing particles in the respirable range (1-5 µm).
-
Nose-only inhalation exposure chamber.
-
Airflow and pressure monitoring equipment.
-
-
Procedure:
-
Contaminate animals via inhalation of a target radionuclide aerosol (e.g., ²³⁸PuO₂).
-
At the specified time point post-contamination (e.g., 1 hour), prepare the Zn-DTPA solution for nebulization. The concentration will depend on the nebulizer's output and desired deposition dose.
-
Place the rats in the nose-only exposure tubes connected to the inhalation chamber.
-
Generate the Zn-DTPA aerosol using the nebulizer and deliver it to the chamber for a defined period (e.g., 30 minutes). Monitor chamber conditions (airflow, temperature, humidity) throughout the exposure.
-
After exposure, remove the animals and return them to their cages.
-
Conduct follow-up measurements, including whole-body counting, excreta analysis, and terminal tissue collection to determine the efficacy of the treatment.
-
Diagrams and Workflows
Experimental Workflow for a DTPA Decorporation Study
Caption: Workflow for a typical DTPA efficacy study in a rodent model.
Mechanism of DTPA Chelation and Cellular Protection
Caption: DTPA prevents metal toxicity by chelation and promoting excretion.
Application Notes and Protocols for a-DTPA Dosage Calculation in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent utilized in murine research, primarily for the decorporation of heavy metals and radionuclides. It functions by forming stable, soluble complexes with metal ions, which are subsequently excreted from the body, primarily through urine.[1] The two most common forms of DTPA used in these studies are the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).
Ca-DTPA is generally more effective when administered shortly after internal contamination. However, prolonged use can lead to the depletion of essential metals like zinc.[1] Consequently, a common therapeutic strategy involves an initial dose of Ca-DTPA, followed by subsequent treatments with the less toxic Zn-DTPA for long-term therapy.[1] This document provides detailed protocols and dosage calculation guidelines for the use of a-DTPA in murine models.
Data Presentation: Quantitative Dosage Information
The following tables summarize key quantitative data for a-DTPA dosage and administration in murine studies.
Table 1: Recommended a-DTPA Dosages for Murine Studies
| Compound | Dosage Range (per administration) | Route of Administration | Common Application | Reference |
| Zn-DTPA | 30 µmol/kg | Intraperitoneal (IP), Intravenous (IV) | Decorporation of radiozinc | [2][3] |
| Ca-DTPA / Zn-DTPA | 2 µmol/kg | Inhalation | Decorporation of plutonium and americium | [4] |
| Ca-DTPA | 180 µmol/kg (in rats) | Intravenous (IV) | Mobilization and removal of Gadolinium | [5] |
| DTPA | ~1/4 of IP LD50 | Intraperitoneal (IP) | Removal of excess zinc | [6] |
| Ca-DTPA | 720 - 2880 µmol/kg (daily) | Subcutaneous (SC) | Toxic Dose (Fetal Toxicity) | [7] |
Table 2: Key Physicochemical and Toxicological Data
| Parameter | Value | Species | Route | Reference |
| Molecular Weight (DTPA) | 393.35 g/mol | N/A | N/A | |
| Molecular Weight (Ca-DTPA Trisodium) | ~497.4 g/mol | N/A | N/A | |
| Molecular Weight (Zn-DTPA Trisodium) | ~522.8 g/mol | N/A | N/A | |
| LD50 (DTPA in rats) | 587 mg/kg | Rat | Intraperitoneal (IP) | [7] |
| Recommended Max IP Injection Volume | 10 ml/kg | Mouse | Intraperitoneal (IP) | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a-DTPA Stock Solution from Powder
This protocol describes the preparation of a 10 mM stock solution of a-DTPA. This concentration can be adjusted as needed for the specific experimental design.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA) powder
-
Sterile, deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
-
Sterile vials for storage
Procedure:
-
Calculate the required mass of DTPA:
-
For a 10 mM solution, 0.01 moles of DTPA are needed per liter.
-
Mass (g) = 0.01 mol/L * 393.35 g/mol = 3.9335 g/L.
-
Adjust the mass based on the desired final volume (e.g., for 10 ml of a 10 mM solution, 39.34 mg of DTPA is required).[4]
-
-
Dissolution:
-
Weigh the calculated amount of DTPA powder and add it to a sterile container.
-
Add a portion of the deionized water (e.g., 80% of the final volume).
-
Stir the mixture. DTPA may not fully dissolve initially.
-
-
pH Adjustment:
-
Slowly add NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the DTPA crystals dissolve and the pH of the solution is adjusted to approximately 7.4.[4]
-
-
Final Volume and Sterilization:
-
Once the DTPA is fully dissolved and the pH is adjusted, add sterile deionized water or PBS to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the sterile stock solution at 4°C.
-
Protocol 2: Dosage Calculation and Intraperitoneal (IP) Administration in Mice
This protocol outlines the steps to calculate the injection volume for a desired molar dose and the procedure for intraperitoneal injection.
Dosage Calculation:
-
Determine the Dose in µmol/mouse:
-
Dose (µmol/mouse) = Desired Dose (µmol/kg) * Mouse Weight (kg)
-
Example: For a 30 µmol/kg dose in a 25 g (0.025 kg) mouse:
-
30 µmol/kg * 0.025 kg = 0.75 µmol/mouse
-
-
-
Calculate the Injection Volume:
-
Injection Volume (µL) = (Dose (µmol/mouse) / Stock Solution Concentration (mmol/L))
-
Note: 1 mmol/L = 1 µmol/mL = 1 nmol/µL
-
Example: Using a 10 mM (10 µmol/mL) stock solution:
-
(0.75 µmol / 10 µmol/mL) = 0.075 mL = 75 µL
-
-
Intraperitoneal (IP) Injection Procedure:
Materials:
-
Calculated volume of sterile a-DTPA solution
-
Sterile syringe (e.g., 1 ml)
-
Sterile needle (25-27 gauge)[8]
-
70% ethanol for disinfection
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.[8]
-
Injection:
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[9]
-
Aspirate briefly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the a-DTPA solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Visualizations
Caption: Mechanism of a-DTPA Chelation and Excretion.
Caption: Experimental Workflow for a-DTPA Murine Studies.
References
- 1. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecronicon.net [ecronicon.net]
- 3. Removal of 65Zn from mouse body by isotopic dilution and by DTPA chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. Zinc-sensitive MRI contrast agent detects differential release of Zn(II) ions from the healthy vs. malignant mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of chelating agents with cadmium in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-DTPA in Soil Remediation Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent widely employed in soil remediation to assess the bioavailability of heavy metals and to enhance their removal.[1][2] Its primary function is to form stable, water-soluble complexes with metal ions, thereby mobilizing them from the soil matrix and making them available for plant uptake (phytoextraction) or for removal through soil washing techniques.[3][4] This document provides detailed application notes and protocols for designing and conducting soil remediation experiments using α-DTPA, with a focus on standardized methodologies for consistent and comparable results.
The DTPA extraction method, originally developed by Lindsay and Norvell in 1978, is a cornerstone for determining the plant-available fraction of micronutrients and heavy metals in soil, particularly in near-neutral and calcareous soils.[2][5][6] The extracting solution is buffered at a pH of 7.3 to simulate the conditions of the rhizosphere.[2]
Key Principles of DTPA-Mediated Soil Remediation
The effectiveness of DTPA in soil remediation hinges on its ability to form strong, soluble complexes with a variety of divalent and trivalent metal cations. The standard DTPA extracting solution is a carefully formulated mixture with three key components:
-
DTPA (Diethylenetriaminepentaacetic acid): A potent chelating agent that binds with heavy metals such as Cadmium (Cd), Chromium (Cr), Copper (Cu), Iron (Fe), Manganese (Mn), Nickel (Ni), Lead (Pb), and Zinc (Zn).[2]
-
Triethanolamine (TEA): Acts as a buffer to maintain the pH of the extracting solution at a constant 7.3. This is critical because soil pH significantly impacts the solubility and availability of heavy metals.[2][7]
-
Calcium Chloride (CaCl₂): Included to prevent the dissolution of calcium carbonate (CaCO₃) from calcareous soils during the extraction process. This avoids an artificial inflation of the extractable metal concentrations.[2][5]
Experimental Protocols
Protocol 1: Preparation of DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3)
This protocol is adapted from the widely accepted method developed by Lindsay and Norvell (1978).
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Triethanolamine (TEA)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L volumetric flask.
-
Add 1.967 g of DTPA to the water and stir until fully dissolved. Gentle heating may be applied to aid dissolution.[2]
-
Add 14.92 g of TEA to the solution and mix thoroughly.[2]
-
Add 1.47 g of CaCl₂·2H₂O and continue to stir until it is completely dissolved.[2]
-
Carefully adjust the pH of the solution to 7.3 ± 0.05 using concentrated HCl. Add the acid dropwise while continuously monitoring the pH with a calibrated pH meter.[2]
-
Once the target pH is achieved, bring the final volume to 1 L with deionized water and mix the solution thoroughly.
-
Store the solution in a tightly sealed container. The solution is stable for several months.[2]
Protocol 2: Soil Sample Preparation
Materials:
-
Soil samples
-
Forced-air oven or air-drying setup
-
Mortar and pestle
-
2-mm nylon or stainless-steel sieve
Procedure:
-
Air-dry the soil samples at room temperature or in a forced-air oven at a temperature not exceeding 40°C.[2][7]
-
Gently crush the dried soil using a mortar and pestle to break up large aggregates.[2]
-
Sieve the soil through a 2-mm sieve to ensure homogeneity and remove large debris.[2][7]
Protocol 3: DTPA Extraction of Heavy Metals from Soil
Materials:
-
Prepared soil samples
-
DTPA extracting solution
-
50 mL centrifuge tubes or 125 mL Erlenmeyer flasks
-
Mechanical shaker
-
Centrifuge
-
Whatman No. 42 filter paper (or equivalent)
-
Analytical instrument for metal analysis (e.g., AAS, ICP-OES, ICP-MS)
Procedure:
-
Weigh 10.0 g of the prepared soil sample into a 50 mL centrifuge tube or a 125 mL Erlenmeyer flask.[2] For soils with high organic content, a 20.0 g sample with 40.0 mL of DTPA solution may be used.[7]
-
Add 20.0 mL of the DTPA extracting solution to the soil, creating a 1:2 soil-to-solution ratio.[2]
-
Securely cap the tubes or flasks and place them on a mechanical shaker.
-
Shake the samples for exactly 2 hours at a constant speed (e.g., 180 rpm) and a controlled temperature of 25°C.[2][7]
-
After shaking, remove the samples and centrifuge them at approximately 3000 rpm for 10 minutes to separate the solid and liquid phases.[2]
-
Carefully decant the supernatant and filter it through a Whatman No. 42 filter paper.[2] The extract should be analyzed within 48 hours.[7]
-
The filtered extract is now ready for analysis of heavy metal concentrations using an appropriate analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[7][8]
Data Presentation
The following table summarizes quantitative data on the reduction of DTPA-extractable heavy metals in soil following various remediation treatments.
| Treatment | Soil Type | Contaminant | Initial DTPA-Extractable Concentration (mg/kg) | Final DTPA-Extractable Concentration (mg/kg) | % Reduction | Reference |
| FMS-nanosilica (1%) | Not Specified | Cd | Not Specified | Reduced by 57.8% | 57.8% | [9] |
| Red Mud (5%) | Calcareous | Cd, Pb, Cu, Zn | Not Specified | Not Specified | Highest stabilization efficiencies observed | [9] |
| Biochar-compost mixture | Not Specified | Cd | 2.34 | 0.38 | 83.76% | [10] |
| Biochar-compost mixture | Not Specified | Pb | 49.27 | 25.65 | 47.94% | [10] |
| Biochar-compost mixture | Not Specified | Cu | 3.55 | Below detection limit | >99% | [10] |
| Biochar-compost mixture | Not Specified | Zn | 4.05 | 3.55 | 12.35% | [10] |
| Sewage Sludge (30 t/ha) + 10 mg/kg Cd + DTPA (1.5 mmol/kg) | Not Specified | Cd | Not Specified | Increased root and shoot Cd concentrations | - | [11] |
Mandatory Visualization
Caption: Experimental workflow for DTPA-mediated heavy metal extraction from soil.
Caption: Logical relationship of components in the DTPA extraction method.
References
- 1. Feasibility of metal recovery from soil using DTPA and its biostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. scilit.com [scilit.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. swel.osu.edu [swel.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of DTPA Chelate on Cd Availability in Soils Treated with Sewage Sludge [agris.fao.org]
Application Notes and Protocols for a-DTPA in Heavy Metal Removal from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in cell culture media, even at trace levels, can significantly impact cellular processes, leading to oxidative stress, apoptosis, and altered signaling pathways, thereby compromising experimental reproducibility and the quality of biopharmaceutical products. Diethylenetriaminepentaacetic acid (DTPA), a potent chelating agent, offers an effective method for sequestering and removing divalent and trivalent heavy metal ions from cell culture media.[1][2] These application notes provide a comprehensive overview, detailed protocols, and validation strategies for the use of DTPA in detoxifying cell culture media.
Heavy metals exert their toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which can damage cellular components and activate stress-response pathways such as NF-κB and MAPK.[3] By forming stable, water-soluble complexes with heavy metal ions, DTPA effectively inactivates and facilitates their removal, mitigating their detrimental effects on cell health and function.[3][4]
Data Presentation
Table 1: Comparative Efficacy of Chelating Agents for Heavy Metal Removal (Soil Extraction Data)
| Chelating Agent | Target Metal | Extraction Efficiency | Reference |
| DTPA | Cd, Pb, Cu, Zn, Ni | Effective for a broad range of metals | [5] |
| EDTA | Fe, Mn, Cu, Pb | Generally higher extraction for Fe and Mn | [5] |
| EDTA | Pb, Cd, Ni | Effective, with efficiency dependent on concentration | [6] |
Note: Data from soil extraction studies are presented to illustrate the relative chelating strengths. Efficacy in liquid cell culture media may vary.
Table 2: Example of Heavy Metal Removal from Cell Culture Media using Chelex-100 Resin
| Metal | Initial Concentration | % Removal (4% w/v Chelex, 10 days, 4°C) |
| Zinc (Zn) | 100% | 97.3% |
| Copper (Cu) | 100% | 77.4% |
| Manganese (Mn) | 100% | 87.0% |
| Nickel (Ni) | 100% | 85.3% |
| Chromium (Cr) | 100% | 46.7% |
This table, based on the use of Chelex-100 resin, provides an expected outcome for the reduction of metal ions in a complex biological medium.[7] Similar results can be expected with DTPA, although direct comparative data in cell culture media is limited.
Experimental Protocols
Protocol 1: Preparation of DTPA-Treated Cell Culture Medium
This protocol describes a method for removing heavy metal contaminants from a basal cell culture medium (e.g., DMEM, RPMI-1640) before the addition of serum or other protein supplements.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA), cell culture grade
-
Basal cell culture medium
-
Sterile filtration unit (0.22 µm pore size)
-
pH meter
-
Sterile containers
Procedure:
-
Prepare a DTPA Stock Solution:
-
Dissolve DTPA in high-purity, sterile water to create a 100 mM stock solution.
-
Adjust the pH of the stock solution to 7.2-7.4 using sterile sodium hydroxide (NaOH).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Treat the Cell Culture Medium:
-
To the basal cell culture medium, add the sterile DTPA stock solution to a final concentration of 1.2 mM.[8]
-
Incubate the medium with DTPA for 4-6 hours at 4°C with gentle agitation. This allows for the chelation of heavy metal ions.
-
-
Removal of DTPA-Metal Complexes (Optional but Recommended):
-
While DTPA is generally considered cell-impermeable, removing the DTPA-metal complexes is recommended to prevent any potential downstream effects.[8] This can be achieved through dialysis or tangential flow filtration (TFF) with a molecular weight cutoff (MWCO) appropriate for retaining media components while allowing the smaller DTPA-metal complexes to pass through.
-
-
Sterile Filtration:
-
Following treatment (and optional removal of complexes), sterile-filter the entire volume of the treated medium through a 0.22 µm filter unit.
-
-
Supplementation and Storage:
-
Aseptically add serum, growth factors, and other supplements to the treated and filtered medium.
-
Store the final, complete medium at 4°C.
-
Protocol 2: Quantification of Heavy Metal Removal
This protocol outlines the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of heavy metals before and after DTPA treatment.
Materials:
-
DTPA-treated and untreated cell culture medium samples
-
ICP-MS instrument
-
Certified metal standards for calibration
-
Nitric acid (trace metal grade)
Procedure:
-
Sample Preparation:
-
Collect samples of the cell culture medium before and after the DTPA treatment protocol.
-
Prepare samples for ICP-MS analysis by diluting them 1:10 with 2% trace metal grade nitric acid.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using certified metal standards for the heavy metals of interest (e.g., Pb, Cd, Hg, As, Cu, Zn).
-
Analyze the prepared samples to determine the concentration of each metal.
-
-
Data Analysis:
-
Calculate the percentage of removal for each heavy metal using the following formula: % Removal = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100%
-
Protocol 3: Assessment of Cell Viability and Proliferation Post-Treatment
This protocol describes how to assess the impact of using DTPA-treated medium on cell health.
Materials:
-
Cells of interest (e.g., CHO, HEK293, Vero)
-
DTPA-treated complete cell culture medium
-
Untreated complete cell culture medium (as control)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
MTT or resazurin-based proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a predetermined density in their standard, untreated growth medium and allow them to attach overnight.
-
-
Medium Exchange:
-
The following day, aspirate the standard medium and replace it with either DTPA-treated complete medium or untreated complete medium (control).
-
-
Cell Viability (Trypan Blue Exclusion):
-
At various time points (e.g., 24, 48, 72 hours), harvest the cells from triplicate wells for each condition.
-
Stain the cells with Trypan Blue and count the viable and non-viable cells using a hemocytometer or automated cell counter.
-
Calculate the percentage of viable cells.
-
-
Cell Proliferation (MTT/Resazurin Assay):
-
At the same time points, add the MTT or resazurin reagent to a separate set of triplicate wells for each condition.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the proliferation rate over time for both conditions.
-
-
Data Analysis:
-
Compare the cell viability and proliferation rates between cells cultured in DTPA-treated and untreated media to assess any cytotoxic or cytostatic effects of the treatment process.
-
Mandatory Visualizations
Caption: Mechanism of a-DTPA in heavy metal removal from cell culture media.
Caption: Experimental workflow for DTPA treatment and validation of cell culture media.
Caption: Simplified signaling pathways affected by heavy metal toxicity in cells.
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple and effective method for the removal of trace metal cations from a mammalian culture medium supplemented with 10% fetal calf serum [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-DTPA Chelation of Gadolinium in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI) to enhance image quality. However, concerns have arisen regarding the long-term retention of gadolinium in various tissues, including the brain, even in individuals with normal renal function. Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent that can bind to gadolinium ions, forming a stable complex that can be excreted from the body. This document provides detailed application notes and protocols for the use of a-DTPA (referring to the DTPA ligand and its salts, such as Ca-DTPA and Zn-DTPA) in preclinical studies to evaluate its efficacy in removing retained gadolinium.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of a-DTPA in promoting the excretion of gadolinium.
Table 1: Efficacy of Ca-DTPA in Reducing Brain Gadolinium Levels in Rats
| Animal Model | Gadolinium Compound | Gd Dose & Administration | DTPA Formulation | DTPA Dose & Administration | Treatment Timing | Brain Gd Reduction | Urinary Gd Excretion | Reference |
| Rats | Gadodiamide (linear GBCA) | 1.8 mmol/kg (single IV injection) | Ca-DTPA | Not specified | 7 weeks post-Gd | Significant decrease (from ~0.8 nmol to 0.56 nmol) | 10-fold increase | [1] |
| Rats | Gadobutrol (macrocyclic GBCA) | 1.8 mmol/kg (single IV injection) | Ca-DTPA | Not specified | 7 weeks post-Gd | No significant change | No significant increase | [1] |
Table 2: Pharmacokinetics of Gd-DTPA in Preclinical Models
| Animal Model | Gd-DTPA Dose & Administration | Half-life | Mean Residence Time | Area Under the Curve (AUC) | Primary Excretion Route | Reference |
| Rats | 0.025 mmol/kg (IV) | 37.3 ± 6.6 mins | 53.8 ± 9.5 mins | 3.37 ± 0.47 mmol.min/L | Renal | [2] |
| Rats & Monkeys | 0.25 mmol/kg (Gd-EOB-DTPA) | Not specified | Not specified | Not specified | Renal and Biliary | [3] |
Table 3: Acute Toxicity of Gd-DTPA in Preclinical Models
| Animal Model | Compound | LD50 (Intravenous) | Reference |
| Rat | Meglumine salt of Gd-DTPA | 10 mmol/kg | [4][5] |
| Mice | Gd-DTPA-polylysine | 17 mmol/kg | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of a-DTPA for Gadolinium Decorporation in a Rat Model
This protocol describes a typical preclinical study to evaluate the effectiveness of a-DTPA in removing retained gadolinium from tissues.
1. Animal Model and Acclimatization:
- Species: Sprague-Dawley rats (male, 8-10 weeks old).
- Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Gadolinium Administration:
- Administer a single intravenous (IV) injection of a linear GBCA (e.g., gadodiamide) at a dose of 1.8 mmol/kg body weight via the tail vein.[1]
- Include a control group receiving a saline injection.
3. Gadolinium Retention Period:
- Allow for a retention period of at least 7 weeks to ensure gadolinium deposition in tissues, particularly the brain.[1]
4. a-DTPA Chelation Therapy:
- Prepare a solution of Ca-DTPA in sterile saline.
- Administer Ca-DTPA via intraperitoneal (IP) or intravenous (IV) injection. A suggested starting dose is 100 µmol/kg.[7]
- Treatment can be administered as a single dose or in multiple doses over a specified period (e.g., three infusions).[1]
- Include a gadolinium-exposed control group that receives saline instead of Ca-DTPA.
5. Sample Collection:
- Urine: House animals in metabolic cages for 24-hour urine collection before and after DTPA administration to quantify gadolinium excretion.
- Tissues: At the end of the study, euthanize the animals and perfuse with saline to remove blood from the tissues. Collect organs of interest, such as the brain, kidneys, liver, and femur.
6. Sample Preparation and Analysis:
- Tissue Homogenization: Weigh the collected tissues and homogenize them.
- Acid Digestion: Perform microwave-assisted acid digestion of tissue homogenates and urine samples using nitric acid.[8][9]
- Gadolinium Quantification: Determine the total gadolinium concentration in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8][10]
Protocol 2: Quantification of Gadolinium in Biological Samples by ICP-MS
This protocol outlines the general procedure for measuring gadolinium concentrations in tissue and urine samples.
1. Reagents and Materials:
- Nitric acid (trace metal grade)
- Internal standard solution (e.g., Iridium)
- Gadolinium standard solutions for calibration
- Deionized water (18 MΩ·cm)
- Microwave digestion system
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
2. Sample Preparation:
- Accurately weigh approximately 0.1 g of homogenized tissue or 1 mL of urine into a microwave digestion vessel.[9]
- Add 2 mL of nitric acid and 1 mL of deionized water to each vessel.[9]
- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180°C over 15 minutes and hold for 15 minutes.[9]
- Allow the vessels to cool completely before opening.
- Dilute the digested samples to a final volume with deionized water, adding the internal standard to a known final concentration.
3. ICP-MS Analysis:
- Prepare a series of gadolinium calibration standards in the same acid matrix as the samples.
- Aspirate the samples and standards into the ICP-MS.
- Monitor gadolinium isotopes (e.g., 157Gd and 158Gd) and the internal standard isotope.[10]
- Perform measurements in triplicate for each sample.
4. Data Analysis:
- Generate a calibration curve by plotting the intensity ratio of the gadolinium standard to the internal standard against the gadolinium concentration.
- Calculate the gadolinium concentration in the unknown samples using the calibration curve.
- Express the results as nmol of Gd per gram of tissue or per mL of urine.
Visualizations
Caption: Experimental workflow for preclinical evaluation of a-DTPA.
Caption: Proposed mechanism of a-DTPA chelation for gadolinium removal.
References
- 1. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Pharmacokinetics of Gd-DTPA for Dynamic Contrast-enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of Gd-EOB-DTPA as a contrast agent in MR imaging of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evaluation of Gd-DTPA-polylysine as a macromolecular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for a-DTPA in Plant Nutrient Uptake Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylenetriaminepentaacetic acid (a-DTPA) is a synthetic chelating agent widely utilized in plant nutrition studies and agricultural applications. Its primary function is to form stable, water-soluble complexes with essential micronutrients, particularly iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu).[1][2] This chelation process prevents the precipitation of these micronutrients, especially in neutral to alkaline conditions, thereby maintaining their bioavailability for plant uptake.[1] These application notes provide detailed protocols for the use of a-DTPA in plant nutrient uptake experiments, primarily focusing on hydroponic systems, and include quantitative data and visualizations of relevant physiological pathways.
Principle of Chelation with a-DTPA
In soil and hydroponic solutions, essential metal micronutrients can become unavailable to plants by forming insoluble precipitates. a-DTPA encapsulates these metal ions in a stable ring-like structure, keeping them dissolved and accessible to plant roots.[1] The stability of the metal-DTPA complex is crucial and is effective up to a pH of about 7.5, making it more versatile than some other chelating agents like EDTA in many agricultural settings.[1] For iron uptake in non-graminaceous plants (Strategy I), the Fe³⁺-DTPA complex moves to the root surface, where a membrane-bound ferric-chelate reductase, such as FRO2, reduces Fe³⁺ to Fe²⁺.[3][4] The more soluble Fe²⁺ is then taken up by a specific transporter, like IRT1 (Iron-Regulated Transporter 1).[3] The DTPA molecule is then released back into the nutrient solution, where it can chelate another metal ion.[5]
Data Presentation: Quantitative Analysis of Micronutrient Uptake
The following tables summarize quantitative data from a study by Vadas et al. (2007) on the effects of different chelating agents on the final shoot and root concentrations of iron (Fe), manganese (Mn), copper (Cu), and zinc (Zn) in lettuce grown in a hydroponic solution. This data provides a comparative view of the efficacy of a-DTPA against other common chelators.
Table 1: Final Shoot Micronutrient Concentrations in Lettuce [6]
| Chelating Agent | Iron (Fe) (ppm) | Manganese (Mn) (ppm) | Copper (Cu) (ppm) | Zinc (Zn) (ppm) |
| a-DTPA | 130 ± 20 | 51 ± 13 | 14 ± 2 | 87 ± 25 |
| EDTA | 120 ± 10 | 44 ± 10 | 15 ± 3 | 91 ± 14 |
| EDDS | 140 ± 20 | 42 ± 11 | 21 ± 4 | 79 ± 11 |
Table 2: Final Root Micronutrient Concentrations in Lettuce [6]
| Chelating Agent | Iron (Fe) (ppm) | Manganese (Mn) (ppm) | Copper (Cu) (ppm) | Zinc (Zn) (ppm) |
| a-DTPA | 1800 ± 500 | 1200 ± 400 | 38 ± 12 | 260 ± 70 |
| EDTA | 1500 ± 300 | 800 ± 200 | 45 ± 15 | 180 ± 50 |
| EDDS | 2500 ± 800 | 600 ± 150 | 55 ± 20 | 220 ± 60 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Standard DTPA Soil Extraction for Plant-Available Micronutrients
This protocol, adapted from the method developed by Lindsay and Norvell (1978), is a standard procedure for estimating the bioavailability of micronutrients in soil.[7]
1. Preparation of DTPA Extracting Solution (0.005 M DTPA, 0.1 M TEA, 0.01 M CaCl₂)
-
Reagents and Materials:
-
Diethylenetriaminepentaacetic acid (DTPA, C₁₄H₂₃N₃O₁₀)
-
Triethanolamine (TEA, C₆H₁₅NO₃)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Hydrochloric acid (HCl)
-
Deionized water
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
To a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Add 1.967 g of DTPA to the water and stir until dissolved. Gentle heating may be required.
-
Add 14.92 g of TEA to the solution and mix thoroughly.
-
Add 1.47 g of CaCl₂·2H₂O and stir until fully dissolved.
-
Adjust the pH of the solution to 7.3 ± 0.05 using concentrated HCl. Add the acid dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, bring the final volume to 1 L with deionized water and mix well.
-
Store the solution in a tightly sealed container. The solution is stable for several months.
-
2. Soil Sample Preparation
-
Air-dry the soil samples at room temperature or in a forced-air oven at a temperature not exceeding 40°C.
-
Gently crush the dried soil using a mortar and pestle to break up aggregates.
-
Sieve the soil through a 2-mm nylon or stainless-steel sieve to remove large debris and ensure homogeneity.
3. Extraction Procedure
-
Weigh 10.0 g of the prepared soil sample into a 50 mL centrifuge tube or a 125 mL Erlenmeyer flask.
-
Add 20.0 mL of the DTPA extracting solution to the soil sample, creating a 1:2 soil-to-solution ratio.
-
Securely cap the tubes/flasks and place them on a mechanical shaker.
-
Shake the samples for exactly 2 hours at a constant speed (e.g., 180 rpm) and a controlled temperature of 25°C.
-
After shaking, remove the samples and centrifuge them at approximately 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant and filter it through a Whatman No. 42 filter paper or a 0.45 µm syringe filter.
4. Subsequent Analysis
-
The resulting extract is typically analyzed by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) to determine the concentration of the target micronutrients.
Protocol 2: Hydroponic Experiment to Evaluate the Effect of a-DTPA on Micronutrient Uptake
This protocol provides a general framework for conducting a hydroponic experiment to quantify the impact of a-DTPA on the uptake of multiple micronutrients.
1. Plant Material and Germination
-
Select a suitable plant species for hydroponic culture (e.g., lettuce, tomato, cucumber).
-
Germinate seeds in an inert medium such as rockwool, perlite, or vermiculite until they have developed a sufficient root system for transplanting.
2. Hydroponic System Setup
-
Use a nutrient film technique (NFT), deep water culture (DWC), or drip irrigation system.
-
Ensure all components of the system are clean and sterilized before use to prevent algal and microbial contamination.
-
The system should be designed to allow for easy sampling of the nutrient solution and plant tissues.
3. Nutrient Solution Preparation
-
Prepare a basal nutrient solution containing all essential macro- and micronutrients. The composition of the solution will vary depending on the plant species. A modified Hoagland solution is a common starting point.
-
Prepare treatment solutions by adding a-DTPA-chelated micronutrients at desired concentrations. For example, Fe-DTPA is commonly used at concentrations ranging from 1 to 5 mg/L.
-
A control group should be included with micronutrients supplied in their inorganic salt form (e.g., FeSO₄).
-
Adjust the pH of all nutrient solutions to a range of 5.5-6.5.
-
Monitor and adjust the pH and electrical conductivity (EC) of the nutrient solutions regularly throughout the experiment.
4. Experimental Procedure
-
Transplant the seedlings into the hydroponic system.
-
Apply the different nutrient solution treatments to the respective experimental units. Ensure a sufficient number of replicates for statistical validity.
-
Grow the plants under controlled environmental conditions (light, temperature, humidity).
-
Monitor plant growth and health throughout the experiment, noting any visual symptoms of nutrient deficiency or toxicity.
-
Harvest plants at a predetermined time point. Separate the plants into roots and shoots.
5. Sample Analysis
-
Thoroughly wash the harvested plant tissues with deionized water to remove any surface contamination. A brief wash with a dilute HCl solution may be necessary for roots to remove adsorbed nutrients.
-
Dry the plant tissues in an oven at 60-70°C until a constant weight is achieved.
-
Grind the dried plant tissues to a fine powder.
-
Digest the powdered plant tissue using an appropriate acid digestion method (e.g., nitric acid and hydrogen peroxide).
-
Analyze the digested samples for micronutrient concentrations using ICP-OES or AAS.
Mandatory Visualizations
References
- 1. HS796/CV216: Nutrient Solution Formulation for Hydroponic (Perlite, Rockwool, NFT) Tomatoes in Florida [edis.ifas.ufl.edu]
- 2. Extractable Micronutrients Using DTPA Extraction - Zinc, Manganese, Copper, And Iron [anlaborders.ucdavis.edu]
- 3. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ferric-chelate reductase for iron uptake from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for Assessing Labile Metal Fractions in Soil using a-DTPA
Introduction
The diethylenetriaminepentaacetic acid (a-DTPA) extraction method is a widely accepted and standardized procedure for estimating the plant-available or "labile" fraction of micronutrients and heavy metals in soil.[1] Developed by Lindsay and Norvell in 1978, this method is particularly effective for near-neutral and calcareous soils.[1][2] The principle of the method lies in the use of a buffered chelating solution to extract metals that are in the soil solution or are loosely adsorbed to soil particles, mimicking the conditions in the plant rhizosphere.[1] This protocol provides a reliable index of metal bioavailability, which is crucial for agricultural soil fertility management, environmental risk assessment, and monitoring of contaminated sites.[3][4]
The DTPA solution contains three key components that work in concert to extract the labile metal fraction:
-
DTPA (Diethylenetriaminepentaacetic acid): A strong chelating agent that forms stable, water-soluble complexes with various di- and trivalent metal cations, including Cadmium (Cd), Copper (Cu), Iron (Fe), Manganese (Mn), Nickel (Ni), Lead (Pb), and Zinc (Zn).[1]
-
Triethanolamine (TEA): Acts as a buffer to maintain the pH of the extracting solution at a constant 7.3.[1] This is critical because soil pH significantly influences the solubility and availability of metals.[1]
-
Calcium Chloride (CaCl₂): Included in the solution to prevent the dissolution of calcium carbonate (CaCO₃) from calcareous soils during the extraction process. This avoids an artificial inflation of the extractable metal concentrations.[1]
Data Presentation
The following tables summarize typical ranges of DTPA-extractable metal concentrations found in soils. These values can vary significantly depending on soil type, pH, organic matter content, and the level of contamination.
Table 1: Typical DTPA-Extractable Micronutrient Concentrations in Agricultural Soils
| Micronutrient | Typical Range (mg/kg) | Critical Level for Corn (mg/kg)[2][5] |
| Zinc (Zn) | 0.5 - 10.0 | 0.8 |
| Iron (Fe) | 2.0 - 25.0 | 4.5 |
| Manganese (Mn) | 1.0 - 50.0 | 1.0 (tentative) |
| Copper (Cu) | 0.2 - 5.0 | 0.2 |
Table 2: Example of DTPA-Extractable Heavy Metal Concentrations in Contaminated vs. Uncontaminated Soils
| Heavy Metal | Uncontaminated Soil (mg/kg) | Contaminated Soil (mg/kg) |
| Cadmium (Cd) | < 0.1 | 1 - 20 |
| Lead (Pb) | < 5.0 | 50 - 500 |
| Nickel (Ni) | < 1.0 | 10 - 100 |
Note: These are generalized ranges and actual values will differ based on specific site conditions.
Experimental Protocols
Preparation of a-DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3)
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA), reagent grade
-
Calcium chloride dihydrate (CaCl₂·2H₂O), reagent grade
-
Triethanolamine (TEA), reagent grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Add 1.967 g of DTPA to the water and stir to dissolve. Gentle heating may be required to facilitate dissolution.[1]
-
Add 14.92 g of TEA to the solution and mix thoroughly.[1][3]
-
Add 1.47 g of CaCl₂·2H₂O and stir until fully dissolved.[1][3]
-
Adjust the pH of the solution to 7.3 ± 0.05 using concentrated HCl. Add the acid dropwise while continuously monitoring the pH with a calibrated pH meter.[1]
-
Once the desired pH is reached, bring the final volume to 1 L with deionized water and mix well.[1]
-
Store the solution in a tightly sealed container. The solution is stable for several months.[1]
Soil Sample Preparation
Materials:
-
Soil samples
-
Drying oven (optional, for air-drying)
-
Mortar and pestle
-
2-mm sieve (nylon or stainless steel)
Procedure:
-
Air-dry the soil samples at room temperature or in a forced-air oven at a temperature not exceeding 40°C.[1]
-
Gently crush the dried soil using a mortar and pestle to break up aggregates.[1]
-
Sieve the soil through a 2-mm sieve to remove large debris and ensure homogeneity.[1]
Soil Extraction Procedure
Materials:
-
Prepared soil samples
-
a-DTPA extracting solution
-
50 mL centrifuge tubes or 125 mL Erlenmeyer flasks
-
Mechanical shaker
-
Centrifuge
-
Filter paper (e.g., Whatman No. 42)
-
Collection vials
Procedure:
-
Weigh 10.0 g of the prepared soil sample into a 50 mL centrifuge tube or a 125 mL Erlenmeyer flask.[1][2]
-
Add 20.0 mL of the a-DTPA extracting solution to the soil sample, creating a 1:2 soil-to-solution ratio.[1][6]
-
Securely cap the tubes/flasks and place them on a mechanical shaker.
-
Shake the samples for exactly 2 hours at a constant speed (e.g., 180 rpm) and a controlled temperature of 25°C.[1][6]
-
After shaking, remove the samples and centrifuge them at approximately 3000 rpm for 10 minutes to separate the solid and liquid phases.[1]
-
Carefully decant the supernatant and filter it through a Whatman No. 42 filter paper into a clean collection vial.[1][2]
-
The filtrate is now ready for metal analysis.
Analysis of Extracts
The concentration of metals in the DTPA extracts can be determined using various analytical techniques, with the most common being:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and widely used technique for multi-element analysis.[3][4]
-
Atomic Absorption Spectrometry (AAS): A reliable technique for the analysis of individual elements.[6]
Calibration standards should be prepared in the DTPA extraction solution to match the matrix of the samples.[3][4]
Visualizations
Experimental Workflow
Caption: Workflow for a-DTPA soil extraction and analysis.
Chemical Principle of a-DTPA Extraction
Caption: Chelation of labile soil metals by a-DTPA.
References
Application Notes and Protocols for a-DTPA Solution Preparation for Intravenous Injection in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized protocol based on publicly available scientific literature. The specific form of "a-DTPA" (alpha-Diethylenetriaminepentaacetic acid) may have unique solubility and stability characteristics. Researchers must validate this protocol for their specific compound and experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent used in various research and clinical applications, including the decorporation of radionuclides.[1] The preparation of a sterile, biocompatible DTPA solution is critical for safe and effective intravenous administration in preclinical animal models such as rats. This document outlines the materials, equipment, and a detailed protocol for the preparation and intravenous injection of an a-DTPA solution in rats.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and administration of intravenous injections in rats, compiled from various sources.
| Parameter | Value | Species | Notes | Source(s) |
| DTPA Dosage | 1 - 30 µmol/kg | Rat | Dose can vary significantly based on the experimental endpoint. | [2] |
| 1.5 mM (750 mg)/kg | Rat | Higher dose used in some studies. | [3] | |
| Injection Volume (Bolus) | 5 ml/kg (maximum) | Rat | Slow bolus injection is recommended. | [4] |
| Injection Volume (Slow Infusion) | 4 ml/kg/hour | Rat | For continuous administration. | [4] |
| Recommended pH of Vehicle | 4.5 - 8.0 | General | To ensure tolerability. | [5] |
| Needle Gauge (Tail Vein) | 27 G or smaller | Rat | Smaller gauge needles are preferred. | [6] |
| Injection Rate | Slow and even | Rat | Approximately 20 µL/s has been used for AAV administration. | [7] |
Experimental Protocols
Preparation of a-DTPA Solution
This protocol describes the preparation of a sterile a-DTPA solution for intravenous injection. The choice of solvent and pH adjustment are critical for ensuring the solubility of a-DTPA and the safety of the formulation. DTPA is known to be soluble in alkaline solutions.[8]
Materials:
-
a-DTPA (powder form)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Saline
-
Sodium hydroxide (NaOH), 1M solution (for pH adjustment)
-
Hydrochloric acid (HCl), 1M solution (for pH adjustment)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
pH meter
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration and volume of the a-DTPA solution based on the desired dose and the average weight of the rats.
-
Weigh the required amount of a-DTPA powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve the a-DTPA powder in a small amount of Sterile Water for Injection. DTPA is poorly soluble in neutral water.[1]
-
Adjust the pH of the solution by slowly adding 1M NaOH dropwise while stirring until the a-DTPA is fully dissolved. Aim for a pH between 7.0 and 8.0.[5]
-
Confirm the final pH using a calibrated pH meter. If necessary, back-titrate with 1M HCl to the target pH range (ideally 7.4).
-
Bring the solution to the final volume with sterile 0.9% saline to ensure isotonicity.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the solution for any particulate matter. The final solution should be clear and colorless.
-
Store the sterile solution appropriately. Stability of the solution should be determined, as DTPA solutions can be unstable over time.[9] It is recommended to use the solution shortly after preparation.
Intravenous Injection in Rats (Lateral Tail Vein)
This protocol details the procedure for administering the prepared a-DTPA solution to a rat via the lateral tail vein.[6][10]
Materials:
-
Prepared sterile a-DTPA solution
-
Rat restrainer
-
Heating pad or heat lamp
-
70% ethanol or antiseptic solution
-
Sterile gauze
-
Tuberculin syringe (1 mL) with a 27 G or smaller needle
-
Sharps container
Procedure:
-
Warm the rat's tail using a heating pad or a heat lamp to induce vasodilation, making the veins more visible and accessible.[6]
-
Place the rat in a suitable restrainer, allowing access to the tail.[10]
-
Draw the calculated dose of the a-DTPA solution into the syringe. Ensure there are no air bubbles.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol or an appropriate antiseptic solution.[10]
-
Immobilize the tail and insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may result in a "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily. [7] Monitor the injection site for any signs of swelling or leakage, which would indicate an unsuccessful injection.
-
Once the injection is complete, gently withdraw the needle.
-
Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[10]
-
Return the rat to its cage and monitor for any adverse reactions.
-
Dispose of the needle and syringe in a designated sharps container.
Visualizations
Caption: Workflow for the preparation of a sterile a-DTPA solution.
Caption: Step-by-step workflow for intravenous tail vein injection in rats.
References
- 1. Pentetic acid - Wikipedia [en.wikipedia.org]
- 2. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. gadconsulting.com [gadconsulting.com]
- 6. research.vt.edu [research.vt.edu]
- 7. Methods and Tips for Intravenous Administration of Adeno-associated Virus to Rats and Evaluation of Central Nervous System Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102875400A - Diethylenetriamine pentaacetic acid preparation method - Google Patents [patents.google.com]
- 9. Stability of 99Tcm-DTPA injection: effect of delay after preparation, dilution, generator oxidant, air and oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
a-DTPA chelation therapy side effects and mineral depletion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a-DTPA (diethylenetriaminepentaacetic acid) chelation therapy in experimental settings. The focus is on managing side effects and addressing mineral depletion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a-DTPA, and what are the available forms?
A: Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent that forms stable complexes with transuranium elements like plutonium, americium, and curium.[1][2] This binding process creates a complex that is then excreted in the urine, accelerating the removal of these radioactive contaminants from the body.[1][3] DTPA is available in two salt forms: Calcium-DTPA (Ca-DTPA) and Zinc-DTPA (Zn-DTPA).[1][3]
Q2: What are the most common side effects observed during a-DTPA chelation therapy?
A: Common side effects associated with DTPA administration can include nausea, vomiting, diarrhea, fever, chills, and muscle cramps.[4][5][6] When administered via a nebulizer, it may cause breathing difficulties, particularly in individuals with a history of asthma.[3][4] A metallic taste in the mouth and skin reactions have also been reported.[1]
Q3: Is there a difference in the side effect profile between Ca-DTPA and Zn-DTPA?
A: Yes, the primary difference lies in their impact on essential mineral levels. Ca-DTPA has a higher propensity to deplete the body of essential metals, most notably zinc.[3][4] While Zn-DTPA can also affect mineral levels, the effect is less pronounced.[3] For this reason, Zn-DTPA is generally preferred for long-term or maintenance therapy.[1][3]
Q4: Why is Ca-DTPA recommended for the initial dose despite its higher risk of mineral depletion?
A: Ca-DTPA is more effective than Zn-DTPA in the first 24 hours following internal contamination with transuranic elements.[1][3] After the initial 24-hour period, both forms have similar efficacy.[1][3] Therefore, the recommended strategy is to administer a single initial dose of Ca-DTPA, followed by Zn-DTPA for any subsequent treatments to minimize mineral loss.[3]
Q5: What is the primary concern regarding mineral depletion with a-DTPA therapy?
A: The main concern is the depletion of zinc, especially with repeated administration of Ca-DTPA.[4][7] Zinc is a crucial cofactor for numerous enzymes and plays a vital role in various physiological processes.[8][9] Studies have shown that Ca-DTPA administration increases the urinary excretion of zinc, leading to reduced serum zinc levels.[10] Depletion of other essential minerals like manganese and magnesium has also been noted, particularly with long-term Zn-DTPA use.[11][12]
Troubleshooting Guide
Issue 1: Subject is exhibiting signs of acute adverse effects (nausea, fever, muscle cramps).
Caption: Troubleshooting workflow for managing acute adverse effects.
Recommended Actions:
-
Assess Severity: Immediately evaluate the severity of the symptoms and monitor the subject's vital signs.
-
Symptomatic Relief: For mild to moderate reactions, provide symptomatic support such as antiemetics for nausea or ensuring adequate hydration.[13] These side effects often resolve as the body adjusts to the treatment.[14]
-
Pause and Re-evaluate: For severe or persistent symptoms, pause the DTPA administration. Re-evaluate the experimental protocol. This may involve reducing the dosage or, if using Ca-DTPA for maintenance, switching to Zn-DTPA.[15]
Issue 2: Concern about potential or observed mineral depletion.
Recommended Actions:
-
Prophylactic Supplementation: When using Ca-DTPA, especially for more than a single dose, concurrent administration of zinc supplements is recommended.[3][15] For long-term Zn-DTPA therapy, consider a multivitamin or mineral supplement.[4][11]
-
Biochemical Monitoring: Regularly monitor serum levels of key minerals. This is a critical step to quantify the impact of the chelation therapy.
-
Adjust Therapy: If significant depletion of a specific mineral is confirmed, adjust the supplementation regimen accordingly. In severe cases, a temporary cessation of chelation therapy may be warranted to allow mineral levels to normalize.
Data on Mineral Depletion
The administration of DTPA, particularly Ca-DTPA, has been shown to increase the excretion of several essential minerals.
| Mineral | Effect of Ca-DTPA Administration | Effect of Zn-DTPA Administration | Citation(s) |
| Zinc (Zn) | Significant increase in urinary excretion; concomitant decrease in serum levels. | Less pronounced effect compared to Ca-DTPA. | [3][10][12] |
| Manganese (Mn) | Enhanced urinary excretion; transient reduction in serum levels. | Enhanced urinary excretion. | [10][12] |
| Magnesium (Mg) | Transient reduction in serum levels without affecting excretion rates. | Transient reduction in serum levels without affecting excretion rates. | [10][11] |
Experimental Protocols
Protocol 1: Monitoring Serum Mineral and Biomarker Levels
This protocol outlines the methodology for assessing the impact of DTPA therapy on essential minerals and related enzymes.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 4. Medical Countermeasures - DTPA Transcript [orau.gov]
- 5. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DTPA disrupts development of preantral ovarian follicles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. researchgate.net [researchgate.net]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. drugs.com [drugs.com]
- 15. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: a-DTPA (DTPA) Aqueous Stability
Welcome to the technical support center for Diethylenetriaminepentaacetic Acid (DTPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DTPA in aqueous solutions. Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTPA and how does it work in aqueous solutions?
A1: Diethylenetriaminepentaacetic Acid (DTPA) is a chelating agent. In aqueous solutions, it binds to metal ions, forming stable, water-soluble complexes.[1][2] This action prevents the metal ions from participating in other reactions, which is useful in various applications, including preventing metal-catalyzed degradation of pharmaceuticals, treating heavy metal poisoning, and in MRI contrast agents.[3][4]
Q2: What are the main factors that affect the stability of DTPA in aqueous solutions?
A2: The primary factors influencing DTPA stability are:
-
pH: DTPA's effectiveness and stability are pH-dependent. It is generally effective in a pH range of 2 to 11.[5]
-
Light Exposure: DTPA, particularly when complexed with iron (Fe(III)-DTPA), is highly susceptible to photodegradation.[6][7]
-
Presence of Metal Ions: While DTPA is designed to chelate metal ions, the presence of certain metals, especially iron, can catalyze its degradation in the presence of light.[1][6]
-
Temperature: Higher temperatures can increase the rate of degradation.[6][8]
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of DTPA.[8][9]
Q3: What are the visible signs of DTPA degradation in my solution?
A3: A common indicator of degradation, especially photodegradation of the Fe(III)-DTPA complex, is a color change in the solution, often to yellow or brown. Another sign is the precipitation of metal oxides, which indicates that DTPA is no longer effectively chelating the metal ions.
Q4: How should I prepare and store DTPA stock solutions to ensure stability?
A4: To maximize stability:
-
Preparation: DTPA acid has low solubility in water. Its pentasodium or pentapotassium salts are more soluble and are often used to prepare aqueous solutions.[10][11] For the acid form, dissolving in a dilute alkaline solution (e.g., 0.01N NaOH) may be necessary.[2] It is also slightly soluble in PBS (pH 7.2).[12]
-
Storage of Solid DTPA: Store solid DTPA in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[8][13]
-
Storage of Aqueous Solutions: It is generally recommended not to store aqueous DTPA solutions for more than one day.[12] If storage is necessary, keep the solution in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and refrigerated. Stock solutions of the pentasodium salt have a shelf life of up to two years when stored properly.[5]
Q5: Is DTPA prone to biodegradation?
A5: No, studies have confirmed that DTPA is persistent and not readily biodegradable.[1][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments involving DTPA.
Issue 1: Loss of Chelating Efficacy (Precipitate Formation)
-
Symptom: You observe a precipitate forming in your solution, indicating that the metal ions are no longer soluble.
-
Potential Cause: The DTPA in your solution may have degraded.
-
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Issue 2: Inconsistent Experimental Results
-
Symptom: You are experiencing variability in your results from experiments using DTPA.
-
Potential Cause: The concentration and integrity of your DTPA may be inconsistent due to degradation or improper preparation.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Data on DTPA Stability
The stability of DTPA is highly dependent on environmental conditions. The following tables summarize available data.
Table 1: Factors Influencing DTPA Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations & Remarks | Citations |
| Light | High | The Fe(III)-DTPA complex is very photolabile, with a half-life of less than an hour in some conditions. Photodegradation is primarily caused by UV and blue light. | [1][6][14] |
| pH | Moderate | DTPA is effective over a broad pH range (2-11). However, the stability of metal-DTPA complexes can be pH-dependent. At high pH, hydrolysis of some metal-DTPA complexes can occur. | [5][15] |
| Temperature | Moderate | Increased temperature accelerates the rate of photodegradation. Store solutions in a cool environment. | [6] |
| Metal Ions | High | The presence of Fe(III) significantly sensitizes DTPA to photodegradation. Other metal ions form complexes with varying stability constants. | [1][6] |
| Solution Age | High | Aqueous solutions of DTPA acid are not recommended for storage longer than one day. Stock solutions of salts may be more stable. | [12] |
Table 2: Stability Constants (log K) for DTPA with Various Metal Ions
| Metal Ion | log K | Reference Conditions | Citations |
| Fe³⁺ | 27.5 | - | [5] (Implied) |
| Gd³⁺ | 22.46 | - | [16] |
| Cu²⁺ | 21.5 | - | [17] |
| Zn²⁺ | 18.3 | - | [17] |
| Ca²⁺ | 10.7 | - | [15] |
| Mg²⁺ | 9.0 | - | [15] |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: Preparation of a DTPA Stock Solution
This protocol describes the preparation of a 100 mM stock solution of the more soluble pentasodium salt of DTPA (DTPA-5Na).
-
Weighing: Accurately weigh 5.03 g of DTPA pentasodium salt (FW ≈ 503.3 g/mol ).
-
Dissolving: Transfer the solid to a 100 mL volumetric flask. Add approximately 80 mL of high-purity, deionized water.
-
Mixing: Mix the solution using a magnetic stirrer until the solid is completely dissolved.
-
Volume Adjustment: Once dissolved, bring the final volume to 100 mL with deionized water.
-
Storage: Transfer the solution to a sterile, amber glass bottle. Store at 2-8°C, protected from light. For best results, use within one week.
Protocol 2: HPLC Analysis of DTPA Concentration and Degradation
This method is for the quantification of DTPA by forming a stable Fe(III)-DTPA complex that can be detected by UV-Vis spectroscopy.[18][19][20]
-
Sample Preparation: a. To 100 µL of your DTPA-containing sample, add 300 µL of a 20 mM FeCl₃ aqueous solution. b. Add 600 µL of deionized water. c. Vortex the mixture for at least 1 minute. d. Allow the solution to stand at room temperature for at least 30 minutes to ensure complete complex formation. e. Transfer to an HPLC vial for analysis.
-
Standard Preparation: a. Prepare a 1 mg/mL (approx. 2.5 mM) DTPA stock solution by dissolving DTPA in 0.01N NaOH. b. Create a series of calibration standards by diluting the stock solution. c. Treat the standards with FeCl₃ solution as described in step 1.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV at 260 nm.
-
Column Temperature: 30°C.
-
-
Analysis: a. Generate a calibration curve using the prepared standards. b. Inject the prepared samples. c. Quantify the DTPA concentration in your samples by comparing the peak area to the calibration curve. Degradation can be assessed by a decrease in the main DTPA peak area over time.
Workflow for HPLC Analysis of DTPA:
Caption: HPLC analysis workflow for DTPA.
References
- 1. Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. nbinno.com [nbinno.com]
- 4. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shivchem.com [shivchem.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. [PDF] Photodegradation of FeDTPA in Nutrient Solutions. I. Effects of Irradiance, Wavelength, and Temperature | Semantic Scholar [semanticscholar.org]
- 8. nwsci.com [nwsci.com]
- 9. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]
- 10. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103601648A - Desalination and purification method of pentasodium diethylenetriamine pentaacetic acid (DTPA) - Google Patents [patents.google.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. richardsemelka.com [richardsemelka.com]
- 17. A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals - koreascholar [db.koreascholar.com]
- 18. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmafocuseurope.com [pharmafocuseurope.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: a-DTPA Interference in Colorimetric Assays
Welcome to the technical support center for troubleshooting interference caused by a-DTPA (diethylenetriaminepentaacetic acid) in colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and overcome challenges posed by this common chelating agent in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a-DTPA and why does it interfere with colorimetric assays?
A: a-DTPA is a powerful chelating agent, meaning it binds tightly to metal ions. Many colorimetric assays, particularly those for protein quantification, rely on metal ions like copper (Cu²⁺) as a key component of the color-developing reaction. a-DTPA sequesters these metal ions, preventing them from participating in the assay chemistry and leading to inaccurate results.[1][2][3]
Q2: Which colorimetric assays are most affected by a-DTPA?
A: Copper-based protein assays are highly susceptible to interference from a-DTPA. These include:
-
Bicinchoninic Acid (BCA) Assay: This assay relies on the reduction of Cu²⁺ to Cu⁺ by proteins, and a-DTPA directly chelates the copper ions.[3][4][5]
-
Lowry Assay: Similar to the BCA assay, the Lowry method uses a copper-protein complex that is disrupted by a-DTPA.[2][6][7]
Assays that are not dependent on metal ions for color development are generally more resistant to a-DTPA interference.
Q3: Is the Bradford protein assay affected by a-DTPA?
A: The Bradford assay is generally a better choice for samples containing a-DTPA. This assay is based on the binding of Coomassie dye to proteins and does not involve metal ions in its primary mechanism.[5][8][9] However, it's always recommended to run a control with the buffer containing a-DTPA to ensure there is no unexpected interference.
Q4: Can a-DTPA interfere with other types of colorimetric assays?
A: Yes, a-DTPA can potentially interfere with other colorimetric assays that are sensitive to metal ion concentrations. For example:
-
Enzymatic Assays: Some enzymatic assays use metal ions as cofactors. If a-DTPA is present, it can chelate these essential metal ions, leading to decreased enzyme activity and inaccurate measurements.
-
Phosphate Assays: Certain colorimetric methods for phosphate determination, such as the malachite green assay, can be susceptible to interference from chelating agents, although specific data on a-DTPA is limited.[10][11][12][13][14]
Q5: How can I remove a-DTPA from my sample before performing a colorimetric assay?
A: There are several methods to remove a-DTPA from your samples:
-
Protein Precipitation: This is a common and effective method to separate proteins from interfering substances like a-DTPA. Trichloroacetic acid (TCA)/acetone precipitation is a widely used protocol.[15][16][17]
-
Dialysis: This technique separates molecules based on size. a-DTPA is a small molecule that can be dialyzed out of a protein sample through a semi-permeable membrane, leaving the larger protein molecules behind.[18][19][20][21][22]
-
Buffer Exchange/Desalting Columns: These are quick methods for removing small molecules from a sample.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving a-DTPA interference in your colorimetric assays.
Problem 1: Inaccurate or inconsistent protein concentration readings in BCA or Lowry assays.
Possible Cause: a-DTPA in your sample is chelating the copper ions required for the assay.
Solutions:
-
Switch to a Compatible Assay: The most straightforward solution is to use a protein assay that is not based on copper chelation. The Bradford assay is the recommended alternative.[5][8][9]
-
Remove a-DTPA from the Sample: If you must use a copper-based assay, you will need to remove the a-DTPA.
-
Protein Precipitation: Use a TCA/acetone precipitation protocol to isolate the protein.
-
Dialysis: Dialyze your sample against a buffer that does not contain a-DTPA.
-
Problem 2: Reduced signal or activity in an enzymatic assay.
Possible Cause: a-DTPA is chelating metal ion cofactors essential for enzyme activity.
Solutions:
-
Identify Metal Cofactors: Determine if your enzyme of interest requires metal cofactors that can be chelated by a-DTPA.
-
Supplement with Excess Metal Ions: In some cases, you may be able to overcome the chelation by adding a surplus of the required metal cofactor to the assay buffer. This should be done cautiously as excess metal ions can also inhibit enzyme activity.
-
Remove a-DTPA: Use dialysis or buffer exchange to remove a-DTPA from your sample before the assay.
Problem 3: Unexpected results in other colorimetric assays.
Possible Cause: a-DTPA is interfering with the assay chemistry.
Solutions:
-
Consult Assay Literature: Review the technical documentation for your specific assay kit to check for known interferences from chelating agents.
-
Run Controls: Always include a control sample containing your buffer with a-DTPA but without your analyte to determine the background signal caused by the interference.
-
Sample Clean-up: If interference is confirmed, use appropriate sample preparation techniques like precipitation or dialysis to remove the a-DTPA.
Quantitative Data Summary
The following table summarizes the compatibility of common protein assays with interfering substances, including chelating agents like a-DTPA.
| Assay | Principle | Compatibility with Chelating Agents (e.g., a-DTPA) | Key Considerations |
| BCA Assay | Copper (Cu²⁺) reduction by protein | Low - Strong interference | Very sensitive to chelating agents.[3][4][5] |
| Lowry Assay | Copper (Cu²⁺) complex with protein | Low - Strong interference | Prone to interference from many substances.[6][7] |
| Bradford Assay | Coomassie dye binding to protein | High - Generally compatible | Can be sensitive to detergents.[5][8][9] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation
This protocol is effective for removing a-DTPA and other small molecule contaminants from protein samples.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the a-DTPA.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Decant the acetone and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
-
Resuspend the protein pellet in a buffer compatible with your downstream colorimetric assay.
Protocol 2: Dialysis for a-DTPA Removal
This protocol is suitable for removing a-DTPA from larger volume protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa)
-
Dialysis buffer (a buffer compatible with your protein and downstream assay, without a-DTPA)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your protein sample into the dialysis tubing/cassette and seal securely.
-
Place the sealed sample into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer and continue to dialyze overnight at 4°C.
-
For highly efficient removal, perform a third buffer change for another 4-6 hours.
-
Recover your protein sample from the dialysis tubing/cassette.
Visualizations
Caption: Mechanism of a-DTPA interference in copper-based protein assays.
Caption: Troubleshooting workflow for a-DTPA interference in colorimetric assays.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 7. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 8. Bradford protein assay | Abcam [abcam.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Rapid Colorimetric Screening of Elevated Phosphate in Urine: A Charge-Transfer Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 17. its.caltech.edu [its.caltech.edu]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 22. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: a-DTPA Efficacy in Radionuclide Decorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-Diethylenetriaminepentaacetic acid (a-DTPA) for the decorporation of radionuclides.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo radionuclide decorporation experiments using a-DTPA.
Issue 1: Lower than Expected Decorporation Efficacy
If you observe lower than expected removal of the target radionuclide after a-DTPA administration, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Delayed Administration: | a-DTPA is most effective when administered as soon as possible after internal contamination.[1][2] Its efficacy decreases significantly with time as radionuclides deposit in tissues like the liver and bone, where they are less accessible to the chelating agent.[1][3] Action: Review your experimental timeline. If delayed administration is unavoidable, consider repeated or continuous infusion of a-DTPA, which has shown some effectiveness.[4] |
| Physicochemical Form of the Radionuclide: | Insoluble forms of radionuclides, such as some plutonium oxides, are less available for chelation by a-DTPA in the bloodstream.[5][6] Action: Characterize the solubility of your radionuclide source. If dealing with insoluble forms, consider local administration of a-DTPA (e.g., inhalation for lung contamination) to chelate the fraction that dissolves in biological fluids.[5][6][7] |
| Inappropriate Route of Administration: | The standard and most effective route for a-DTPA is intravenous (IV) injection.[8] Oral bioavailability is very low.[1] While inhalation can be used for lung contamination, its systemic efficacy may be lower than IV administration.[4] Action: Ensure the route of administration is appropriate for the contamination scenario. For systemic contamination, IV is preferred. |
| Incorrect a-DTPA Salt: | Ca-DTPA is more effective than Zn-DTPA within the first 24 hours after contamination.[9] After 24 hours, their efficacy is comparable, and Zn-DTPA is preferred for long-term treatment to avoid depletion of essential metals like zinc.[9][10] Action: Use Ca-DTPA for initial, prompt treatment and switch to Zn-DTPA for subsequent or delayed treatments. |
| Insufficient a-DTPA Dose: | The standard human dose is 30 µmol/kg, which has been used as a reference in many animal studies.[1] Lower doses will result in lower efficacy. Action: Verify that the administered dose is within the effective range for your animal model and experimental goals. |
| Radionuclide Not Amenable to a-DTPA Chelation: | a-DTPA is not effective for all radionuclides. It is specifically indicated for transuranic elements like plutonium (Pu), americium (Am), and curium (Cm). It is not recommended for uranium or neptunium, as it may increase their deposition in bone. Action: Confirm that the target radionuclide is one for which a-DTPA is an approved and effective chelator. |
Issue 2: High Variability in Experimental Results
High variability between individual animals in a study can obscure the true effect of the a-DTPA treatment.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration Technique: | Variations in injection speed, volume, or site can affect the pharmacokinetics of a-DTPA. Action: Standardize the administration protocol and ensure all personnel are trained on the same technique. |
| Biological Variability: | Individual differences in metabolism and excretion can contribute to variability. Action: Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
| Inaccurate Radionuclide Administration: | Variability in the initial administered dose of the radionuclide will lead to variability in retention and excretion data. Action: Use precise techniques for radionuclide administration and quantify the administered dose for each animal if possible. |
| Errors in Sample Collection and Processing: | Incomplete urine or feces collection, or errors in sample measurement, can introduce significant variability. Action: Use metabolic cages for accurate and complete collection of excreta. Standardize procedures for sample processing and radioactivity measurement. |
Frequently Asked Questions (FAQs)
Q1: For which radionuclides is a-DTPA an effective decorporation agent?
A1: a-DTPA is FDA-approved and effective for the decorporation of plutonium (Pu), americium (Am), and curium (Cm).[8]
Q2: Which radionuclides are NOT effectively removed by a-DTPA?
A2: a-DTPA is not recommended for the treatment of internal contamination with uranium or neptunium. Studies have shown that a-DTPA treatment may actually increase the deposition of these radionuclides in bone.
Q3: What is the mechanism of action of a-DTPA?
A3: a-DTPA is a chelating agent that works primarily in the extracellular fluid, including the bloodstream.[8] It forms stable, soluble complexes with trivalent and tetravalent actinide ions. These a-DTPA-radionuclide complexes are then rapidly excreted from the body, primarily through the urine via glomerular filtration.[3] This process prevents the radionuclides from depositing in target organs such as the liver and skeleton. There is also evidence for an intracellular component to a-DTPA's action, particularly in the liver.[2]
Q4: What is the difference between Ca-DTPA and Zn-DTPA, and when should each be used?
A4: Both are effective chelating agents, but they have different applications based on the timing of treatment.
-
Ca-DTPA (Calcium Trisodium Pentetate): This form is more effective in the first 24 hours after internal contamination.[9] However, prolonged use can lead to the depletion of essential metals, particularly zinc.[10]
-
Zn-DTPA (Zinc Trisodium Pentetate): After 24 hours, Zn-DTPA is as effective as Ca-DTPA.[9] It is the preferred form for long-term or delayed treatment because it is less likely to deplete the body's zinc stores.[9] The recommended protocol is to administer a single dose of Ca-DTPA as the initial treatment, followed by Zn-DTPA for subsequent treatments if needed.[9]
Q5: How critical is the timing of a-DTPA administration?
A5: The timing of administration is extremely critical. The efficacy of a-DTPA is highest when given as soon as possible after internal contamination.[1] Delaying treatment allows the radionuclides to be cleared from the bloodstream and deposited into tissues like bone and liver, from which they are much more difficult to remove.[3] For example, a delay in treatment from 1 hour to 1 day can reduce the decorporation of americium by half.[1]
Q6: What is the expected efficacy of a-DTPA for plutonium and americium?
A6: The efficacy of a-DTPA is dependent on several factors including the route of contamination, the chemical form of the radionuclide, and the timing of administration. The following tables summarize some reported efficacy data from animal studies.
Table 1: Efficacy of a-DTPA for Plutonium (Pu) Decorporation in Rats
| Treatment | Route of Contamination | Timing of Treatment | Efficacy | Reference |
| Liposomal DTPA (3.2 µmol/kg) | Intravenous (Pu-phytate) | 1 hour post-contamination | >90% of injected dose excreted in urine | [7] |
| Free DTPA (30 µmol/kg, 4 injections) | Intravenous (Pu-phytate) | 1 hour post-contamination | Less effective than a single 0.3 µmol/kg dose of liposomal DTPA in reducing skeletal Pu burden | [7] |
| DTPA (local or systemic) | Lung (Pu nitrate) | 1-2 hours post-contamination | 21-44% inhibition of Pu retention in lungs | |
| DTPA (local or systemic) | Lung (Pu citrate) | 1-2 hours post-contamination | 74-83% inhibition of Pu retention in lungs |
Table 2: Efficacy of a-DTPA for Americium (Am) Decorporation in Rats
| Treatment | Route of Contamination | Timing of Treatment | Efficacy | Reference |
| DTPA (30 µmol/kg) | Intravenous (Am citrate) | 1 hour post-contamination | 43% of injected dose excreted in urine over 14 days (vs. 11% in controls) | [1] |
| DTPA dry powder (local) | Inhalation (aged PuO2 with Am) | Prompt | >96% decrease in Am deposits in liver and bone | [5] |
| DTPA (local or combined systemic) | Wound (MOX with Am) | Prompt | 66-95% reduction in Am retention in liver | |
| DTPA (local or combined systemic) | Wound (MOX with Am) | Prompt | 73-85% reduction in Am retention in bone |
Q7: What are the limitations of a-DTPA therapy?
A7: The main limitations of a-DTPA therapy include:
-
Poor oral bioavailability: a-DTPA is poorly absorbed when taken orally, necessitating intravenous administration or inhalation for lung contamination.[1][8] This makes it less than ideal for mass casualty scenarios.[8]
-
Rapid elimination: a-DTPA has a short half-life in the body and is rapidly excreted. This may require frequent administration for effective chelation, especially for radionuclides that are slowly released into the bloodstream.
-
Decreased efficacy with delayed treatment: As mentioned, its ability to remove radionuclides that have already deposited in tissues is limited.[1][3]
-
Depletion of essential minerals: Ca-DTPA can chelate and remove essential minerals like zinc and manganese from the body.[10]
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of a-DTPA in a Rodent Model
This protocol outlines a general procedure for evaluating the decorporation efficacy of a-DTPA in rodents (e.g., rats) following systemic contamination with a radionuclide.
1. Animal Model and Acclimation:
-
Select a suitable rodent strain (e.g., Sprague-Dawley rats).
-
House the animals in a controlled environment (temperature, humidity, light-dark cycle) and allow for an acclimation period of at least one week before the experiment.
-
Provide standard chow and water ad libitum.
2. Radionuclide Preparation and Administration:
-
Prepare a sterile solution of the radionuclide (e.g., 238Pu-citrate or 241Am-citrate) in a physiologically compatible buffer (e.g., isotonic saline or citrate buffer).
-
The activity of the solution should be calibrated to deliver the desired dose per animal in a small, injectable volume (e.g., 0.1-0.5 mL).
-
Administer the radionuclide solution to the animals via intravenous (e.g., tail vein) injection.
3. a-DTPA Treatment:
-
Prepare sterile solutions of Ca-DTPA or Zn-DTPA in isotonic saline.
-
At a predetermined time point after radionuclide administration (e.g., 1 hour for prompt treatment), administer the a-DTPA solution via intravenous injection.
-
Include a control group that receives an equivalent volume of saline.
4. Sample Collection:
-
House the animals in individual metabolic cages to allow for the separate collection of urine and feces.
-
Collect urine and feces daily for a specified period (e.g., 7 or 14 days).
-
At the end of the experimental period, euthanize the animals according to approved protocols.
-
Perform a complete necropsy and collect tissues of interest, such as the liver, femurs (to represent the skeleton), kidneys, and any remaining carcass.
5. Sample Analysis:
-
Measure the radioactivity in the collected urine, feces, and tissue samples using an appropriate radiation detection instrument (e.g., gamma counter for gamma-emitting radionuclides, or alpha spectrometry after sample processing for alpha-emitters).
-
Express the results as a percentage of the injected dose (%ID) for each sample.
6. Data Analysis:
-
Calculate the cumulative excretion of the radionuclide in the urine and feces over the collection period for both the a-DTPA-treated and control groups.
-
Determine the body burden of the radionuclide by summing the activity in the collected tissues and carcass.
-
Calculate the decorporation efficacy of a-DTPA by comparing the total excretion and final body burden in the treated group to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Visualizations
Caption: Experimental workflow for assessing a-DTPA efficacy.
Caption: Logical diagram of a-DTPA chelation and excretion.
References
- 1. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aecl.ca [aecl.ca]
- 5. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sanidad.gob.es [sanidad.gob.es]
Technical Support Center: a-DTPA in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a-DTPA (diethylenetriaminepentaacetic acid) in long-term animal studies. The information is based on available toxicological data and mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a-DTPA toxicity in long-term animal studies?
The primary mechanism of a-DTPA toxicity is the chelation of endogenous trace metals, particularly zinc. a-DTPA, especially in its calcium salt form (Ca-DTPA), can deplete the body's stores of zinc, and to a lesser extent, manganese and magnesium.[1][2] This can interfere with the function of numerous metalloenzymes and zinc-dependent signaling pathways that are crucial for various physiological processes, including DNA synthesis, cell division, and immune function.[3][4]
Q2: Are there established No-Observed-Adverse-Effect-Levels (NOAELs) for long-term oral exposure to a-DTPA?
Publicly available literature does not contain dedicated long-term (e.g., 90-day or chronic) oral toxicity studies for a-DTPA from which a chronic NOAEL can be definitively established. However, a 7-day oral study in beagle dogs and Sprague Dawley rats using a zinc trisodium salt of DTPA (Zn-DTPA) has been conducted.[5] In this study, the NOAEL for dogs was approximately 1325 mg/kg/day, and for rats, it was estimated to be greater than 1000 mg/kg/day.[5] It is important to note that these are from a short-term study and may not be representative of a long-term exposure scenario.
Q3: What are the main concerns regarding reproductive and developmental toxicity of a-DTPA?
The developmental toxicity of a-DTPA is a significant concern and is directly linked to its zinc-chelating properties.[6] Animal studies have shown that Ca-DTPA can be teratogenic and embryotoxic.[2][7] In pregnant dogs, daily injections of Ca-DTPA at approximately half the recommended daily human dose resulted in severe teratogenic effects, including brain damage.[2] For this reason, if chelation therapy is necessary during pregnancy, the use of Zn-DTPA is recommended as it has a lower impact on zinc levels.[2][4] In vitro studies have also demonstrated that DTPA can impair the development of preantral ovarian follicles, an effect that can be reversed with zinc supplementation.[8]
Q4: Has a-DTPA been evaluated for carcinogenicity in 2-year rodent bioassays?
There are no publicly available 2-year carcinogenicity studies for a-DTPA in rodents. Therefore, the carcinogenic potential of long-term a-DTPA exposure has not been determined through standard long-term bioassays.
Q5: What are the differences in toxicity between Ca-DTPA and Zn-DTPA?
Ca-DTPA is more effective at chelating radionuclides within the first 24 hours of exposure.[2] However, it also has a higher propensity to deplete the body of endogenous zinc.[1][3] Consequently, for long-term or repeated administration, Zn-DTPA is considered less toxic.[9] Regulatory bodies recommend an initial dose of Ca-DTPA for maximum efficacy, followed by maintenance therapy with Zn-DTPA to minimize toxicity.[4][9]
Troubleshooting Guides for a-DTPA Experiments
Issue 1: Unexplained weight loss or reduced food intake in animals on a long-term a-DTPA study.
-
Possible Cause: Zinc depletion due to a-DTPA chelation can lead to loss of appetite and subsequent weight loss.
-
Troubleshooting Steps:
-
Monitor Serum Zinc Levels: Collect blood samples to assess serum zinc concentrations. Compare levels in treated animals to control groups.
-
Zinc Supplementation: Consider a study arm with zinc supplementation in the diet or drinking water to determine if this alleviates the observed effects.
-
Switch to Zn-DTPA: If using Ca-DTPA, consider switching to Zn-DTPA for long-term administration as it is known to have a lesser effect on zinc homeostasis.[9]
-
Clinical Pathology: Evaluate other clinical pathology parameters, such as serum albumin and electrolytes, to rule out other causes of weight loss.
-
Issue 2: Observing signs of reproductive or developmental toxicity in a multi-generational study.
-
Possible Cause: a-DTPA is a known developmental toxicant due to zinc chelation.[2][7]
-
Troubleshooting Steps:
-
Confirm Zinc Deficiency: Measure zinc levels in maternal and fetal tissues to correlate with adverse outcomes.
-
Detailed Fetal Examinations: Conduct thorough visceral and skeletal examinations of fetuses to characterize the nature of any malformations.
-
Evaluate Parental Animals: Assess reproductive parameters in the parent generation, including sperm motility and morphology in males and estrous cyclicity in females.
-
Dose-Response Assessment: Ensure a clear dose-response relationship is established to identify a NOAEL for developmental toxicity under your experimental conditions.
-
Issue 3: Unexpected mortality in a long-term study.
-
Possible Cause: High doses of Ca-DTPA have been associated with increased mortality in animal studies, with histological changes observed in the kidneys and intestines.[9]
-
Troubleshooting Steps:
-
Histopathological Examination: Conduct a thorough necropsy and histopathological evaluation of all major organs, paying close attention to the kidneys, liver, and gastrointestinal tract.
-
Review Dosing Regimen: The toxicity of Ca-DTPA can be influenced by the dosing schedule. Multiple daily doses can be more toxic than a single daily dose.[9]
-
Monitor Renal and Hepatic Function: Regularly monitor serum creatinine, blood urea nitrogen (BUN), and liver enzymes (ALT, AST) to detect early signs of organ damage.
-
Quantitative Data from Animal Studies
Table 1: Summary of Short-Term Oral Toxicity Data for Zn-DTPA
| Species | Duration | Dose Levels | NOAEL | MTD | Observed Effects at High Doses | Reference |
|---|---|---|---|---|---|---|
| Beagle Dog | 7 days | 840, 2520, 7560 mg/dog/day | ~1325 mg/kg/day | >1325 mg/kg/day | Emesis, diarrhea | [5] |
| Sprague Dawley Rat | 7 days | Not specified | >1000 mg/kg/day | Not determined | Not specified |[5] |
Table 2: Summary of Reproductive and Developmental Toxicity Findings for a-DTPA
| Species | Form of DTPA | Exposure | Effects | Reference |
|---|---|---|---|---|
| Dog | Ca-DTPA | Daily injections from implantation to parturition | Severe teratogenic effects (e.g., brain damage) | [2] |
| Mouse | Ca-DTPA | 5 daily subcutaneous injections | Teratogenic and embryotoxic | [7] |
| Mouse (in vitro) | DTPA | Up to 10 days in culture | Impaired growth and development of preantral ovarian follicles |[8] |
Experimental Protocols
Methodology for a 90-Day Repeated Dose Oral Toxicity Study in Dogs (Based on OECD Guideline 409)
-
Test System: Beagle dogs are a commonly used non-rodent species. At least 4 male and 4 female animals per dose group are recommended.[10]
-
Dose Administration: The test substance (a-DTPA) is typically administered orally via gavage or in capsules, once daily for 90 days.[10]
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle are used. The highest dose should induce some toxic effects but not significant mortality.[10]
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline, mid-study, and termination to assess a range of parameters.
-
-
Pathology: At the end of the 90-day period, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[10]
Methodology for a Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
-
Test System: The rat is the preferred species. A sufficient number of animals are used to ensure at least 20 pregnant females per group.[11]
-
Dose Administration: The test substance is administered orally (e.g., in the diet, drinking water, or by gavage) to the parent (F0) generation before mating, during mating, and through gestation and lactation. The first-generation (F1) offspring are then dosed through to the production of the second generation (F2).[11]
-
Endpoints Evaluated:
-
Parental Animals (F0 and F1): Mating performance, fertility, gestation length, parturition, and general toxicity.
-
Offspring (F1 and F2): Viability, body weight, sex ratio, developmental landmarks (e.g., anogenital distance, nipple retention), and post-weaning growth and sexual maturation.
-
-
Pathology: Comprehensive necropsy and histopathology of reproductive organs and other target tissues in both parental and offspring animals.[11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orise.orau.gov [orise.orau.gov]
- 8. DTPA disrupts development of preantral ovarian follicles in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
Technical Support Center: Assessing Potential Renal Toxicity of Investigational Compounds in Research Animals
Disclaimer: The term "a-DTPA" is not readily identified in the scientific literature as a specific nephrotoxic agent. This guide provides general information and best practices for assessing the potential renal toxicity of investigational compounds, which can be applied to substances like Diethylenetriaminepentaacetic acid (DTPA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of potential renal toxicity I should monitor for in my animal studies?
A1: Early indicators of renal toxicity can be subtle. Key observations include changes in urine volume (polyuria or oliguria), color, and the presence of sediment. Animals may also exhibit systemic signs such as weight loss, lethargy, and dehydration. Regular monitoring of clinical signs and body weight is crucial.
Q2: Which biomarkers are most reliable for detecting drug-induced kidney injury (DIKI)?
A2: While serum creatinine (SCr) and blood urea nitrogen (BUN) are traditional markers, they are considered late-stage indicators of significant renal dysfunction.[1][2][3] For earlier and more sensitive detection, a panel of biomarkers is recommended. The FDA and European Medicines Agency have accepted several urinary biomarkers for preclinical studies, including:
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and specific marker for proximal tubule injury.[1][4][5]
-
Albumin and Total Protein: Increased levels in urine can indicate glomerular or tubular injury.[4]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): An early marker for cisplatin-induced nephrotoxicity.[2][4]
-
Cystatin C: Can be a sensitive marker for changes in glomerular filtration rate (GFR).[1][4]
Q3: What are the most appropriate animal models for studying nephrotoxicity?
A3: The choice of animal model depends on the specific research question.
-
Rats and mice are the most commonly used models due to their cost-effectiveness and the availability of well-characterized strains.[5]
-
Pigs , particularly mini pigs, are gaining traction for their anatomical and physiological similarities to human kidneys, making them a more translationally relevant model.[6][7] It's important to select a model that is known to be sensitive to the class of compound you are investigating.
Q4: What histological changes in the kidney should I look for?
A4: Histopathological examination of kidney tissue is the gold standard for confirming nephrotoxicity. Key changes to look for include:
-
Acute Tubular Necrosis (ATN): The most common form of drug-induced kidney injury, characterized by the death of tubular epithelial cells.[8]
-
Tubular Vacuolation: The formation of vacuoles within the tubular cells.[9]
-
Glomerulosclerosis: Scarring of the glomeruli.[9]
-
Interstitial Fibrosis: The formation of scar tissue in the space between the tubules.[7][9]
Troubleshooting Guide
Q1: My control group is showing unexpected signs of renal stress. What could be the cause?
A1: Several factors could contribute to this:
-
Vehicle Effects: The vehicle used to dissolve your test compound may have inherent toxicity. Ensure you run a vehicle-only control group.
-
Environmental Stressors: Dehydration, improper handling, or underlying infections can impact renal function. Review your animal husbandry protocols and ensure adequate hydration.[10]
-
Diet: The composition of the animal's diet can influence kidney health. Ensure a consistent and appropriate diet across all groups.
Q2: I'm seeing a significant increase in urinary biomarkers, but BUN and creatinine levels are normal. How should I interpret this?
A2: This is a common scenario and highlights the sensitivity of newer urinary biomarkers. It likely indicates early-stage, sub-clinical kidney injury that has not yet progressed to a significant loss of renal function.[2] This is a critical finding and suggests that your compound may have nephrotoxic potential at the tested dose. Further investigation, including histopathology, is warranted.
Q3: There is high variability in biomarker data within the same treatment group. What can I do to reduce this?
A3: High variability can be addressed by:
-
Standardizing Sample Collection: Ensure that urine and blood samples are collected at the same time of day and under the same conditions for all animals.
-
Increasing Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variation.
-
Using Appropriate Assays: Validate your biomarker assays for the specific species you are using. Different assay platforms can yield different results.[11]
Q4: Animal mortality in my high-dose group is too high to collect meaningful data. What should I do?
A4: High mortality indicates severe toxicity. You should:
-
Conduct a Dose-Range Finding Study: A preliminary study with a wider range of doses will help you identify a maximum tolerated dose (MTD) that induces measurable toxicity without causing excessive mortality.
-
Refine Your Dosing Regimen: Consider alternative dosing schedules (e.g., less frequent administration) or routes of administration that may reduce acute toxicity while still allowing for the assessment of renal effects.
Quantitative Data on Common Nephrotoxicants
The following table summarizes data on commonly used nephrotoxicants in animal models, which can serve as positive controls in your studies.
| Compound | Animal Model | Dose and Route | Key Biomarker Changes | Histopathological Findings | Reference |
| Cisplatin | Rat | 7 mg/kg, single i.p. injection | Increased BUN, Creatinine, KIM-1, NGAL | Acute tubular necrosis, interstitial nephritis | [7][12] |
| Mini Pig | 3.8 mg/kg, single i.v. injection | Increased BUN, Creatinine | Tubular necrosis, apoptosis | [6] | |
| Gentamicin | Rat | 112 mg/kg, single i.p. injection | Increased BUN, Creatinine, B2M, Albumin | Proximal tubular injury | [4][12] |
| Doxorubicin | Rat | 25 mg/kg, single i.p. injection | Increased BUN, Creatinine; Decreased Albumin | Glomerular atrophy, increased kidney weight | [12] |
| Tacrolimus | Rat (with I/R injury) | 2 weeks treatment | Increased Creatinine, BUN, Magnesium, Potassium, KIM-1 | Tubular vacuolation, glomerulosclerosis, interstitial fibrosis | [9] |
Experimental Protocols
Protocol: Cisplatin-Induced Acute Kidney Injury in Rats
This protocol provides a general framework for inducing and assessing acute kidney injury using cisplatin, a well-characterized nephrotoxicant.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male (to avoid hormonal cycle variations)
-
Weight: 200-250 g
-
Acclimatization: Minimum of 7 days before the experiment.
2. Experimental Groups:
-
Control Group: Receives a single intraperitoneal (i.p.) injection of saline.
-
Cisplatin Group: Receives a single i.p. injection of cisplatin (7 mg/kg body weight).[12]
3. Procedure:
-
Day 0: Record baseline body weight and collect baseline blood and urine samples. Administer cisplatin or saline injection.
-
Daily: Monitor clinical signs, body weight, and water/food intake.
-
Day 3 or 5: Collect final blood and urine samples. Euthanize animals and harvest kidneys for histopathological analysis.
4. Sample Collection and Analysis:
-
Blood: Collect via tail vein or cardiac puncture at termination. Analyze for BUN and serum creatinine.
-
Urine: Collect using metabolic cages. Analyze for a panel of biomarkers including KIM-1, NGAL, clusterin, and albumin.
-
Kidney Tissue: Perfuse kidneys with saline and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histological evaluation.
5. Data Analysis:
-
Compare body weight changes, kidney weight to body weight ratio, serum and urinary biomarker levels, and histological scores between the control and cisplatin-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Experimental Workflow for Renal Toxicity Assessment
References
- 1. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Renal Pathophysiology and Disease - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of an experimental rat model of tacrolimus-induced kidney injury accompanied by interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. The Utility of Novel Urinary Biomarkers in Mice for Drug Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
a-DTPA chelation efficiency at different pH levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of α-DTPA (diethylene triamine penta-acetic acid) as a chelating agent. The focus is on understanding and optimizing chelation efficiency, particularly in relation to pH.
Frequently Asked Questions (FAQs)
Q1: What is DTPA and why is it used as a chelating agent?
A: Diethylenetriaminepentaacetic acid (DTPA) is a polycarboxylic acid that can form stable, water-soluble complexes with a wide variety of metal ions.[1][2][3] Its ability to sequester metal ions makes it invaluable in numerous applications, including pharmaceuticals to stabilize products, agriculture to provide micronutrients to plants, and in medicine as a treatment for heavy metal poisoning and as a component of radiopharmaceuticals.[3] DTPA is an octadentate ligand, meaning it has eight potential binding sites (three nitrogen atoms and five carboxyl groups) for a metal ion, which contributes to the high stability of its metal complexes.[4]
Q2: How does pH fundamentally affect the chelation efficiency of DTPA?
A: The chelation efficiency of DTPA is highly dependent on pH.[2][5] DTPA is a polycarboxylic acid, and its five carboxyl groups can be protonated or deprotonated depending on the pH of the solution.
-
At low pH (acidic conditions): The carboxyl groups are protonated (-COOH). Protons (H⁺) effectively compete with metal ions for the binding sites on the DTPA molecule. This protonation reduces the availability of the negatively charged carboxylate groups (-COO⁻) required for strong metal binding, thus lowering chelation efficiency.[2]
-
At higher pH (neutral to alkaline conditions): The carboxyl groups deprotonate, making the DTPA molecule negatively charged and a much more effective chelator.[3][5] For many metals, an optimal pH range exists where the DTPA is sufficiently deprotonated for strong binding, but the pH is not so high as to cause the metal to precipitate out of solution as a hydroxide.[6][7]
Q3: What is a stability constant (log K) and how does it relate to DTPA's effectiveness?
A: The stability constant (log K) is a quantitative measure of the strength of the bond between a chelating agent and a metal ion.[5][8] A higher log K value indicates a more stable metal-chelate complex and a stronger binding affinity.[5] When multiple metal ions are present, DTPA will preferentially bind to the metal with which it forms the most stable complex (i.e., the one with the highest log K value).[2] While the stability constant indicates the inherent strength of the complex, the effective chelation at a given pH, known as the conditional stability constant, will be lower at acidic pHs due to proton competition.[9]
Q4: For radiolabeling with metallic radionuclides, what is the typical pH range for using DTPA?
A: For radiolabeling applications, such as with Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac), the labeling is typically performed in a slightly acidic medium.[10][11] Common pH ranges cited for forming stable radiometal complexes with DTPA are between pH 4.5 and 6.0.[12][13] This range represents a compromise: it is acidic enough to maintain the solubility of the metal ion but high enough for the DTPA to be sufficiently deprotonated to form a stable complex rapidly.
Troubleshooting Guide
Issue: Low or No Chelation of Target Metal Ion
This guide will help you troubleshoot common issues related to poor chelation efficiency in your experiments.
-
Verify Solution pH: Is the pH of your reaction mixture optimal for the target metal?
-
Problem: The most common cause of poor chelation is incorrect pH. As explained in the FAQ, low pH leads to protonation of DTPA, inhibiting metal binding.[2] Conversely, a pH that is too high can cause certain metal ions to precipitate as metal hydroxides, making them unavailable for chelation.
-
Solution: Measure the pH of your final reaction mixture. Adjust the pH to the optimal range for your specific metal ion. For many divalent and trivalent metals, this is often in the slightly acidic to neutral range (pH 5-7). For some applications, a more alkaline pH is required, but care must be taken to avoid metal precipitation.[5][6]
-
-
Check for Competing Metal Ions: Could other metal ions be interfering?
-
Problem: DTPA has a high affinity for many metal ions, including common contaminants like Iron (Fe³⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).[8] If your solutions are contaminated with a metal that has a higher stability constant with DTPA than your target metal, the DTPA will preferentially bind to the contaminant.
-
Solution: Use high-purity water and reagents. If contamination is suspected, consider pre-treating your solutions with a chelating resin (e.g., Chelex-100) to remove trace metal contaminants. Ensure your glassware is properly cleaned to avoid leaching of metal ions.
-
-
Evaluate Molar Ratio of DTPA to Metal: Is there enough DTPA to bind all the metal ions?
-
Problem: If the concentration of the metal ion exceeds the concentration of DTPA, you will have incomplete chelation.
-
Solution: Ensure you are using a sufficient molar excess of DTPA relative to the metal ion. A common starting point is a 1.1:1 to 5:1 molar ratio of DTPA to metal, but this may need to be optimized for your specific application.
-
-
Assess Reaction Time and Temperature: Has the reaction had enough time to reach equilibrium?
-
Problem: While chelation with DTPA is often fast, some systems may require more time to reach equilibrium, especially at lower temperatures or with kinetically inert metal ions.
-
Solution: Most DTPA chelation reactions proceed quickly at room temperature (5-20 minutes).[12] However, if you suspect an issue, try increasing the incubation time (e.g., to 60 minutes) or gently warming the solution (e.g., to 37°C) to facilitate the reaction.[14]
-
Data Presentation
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
The following table lists the stability constants for the formation of 1:1 complexes between DTPA and various metal ions. A higher log K value signifies a more stable complex under optimal pH conditions.
| Metal Ion | Stability Constant (log K) | General pH Considerations |
| Fe³⁺ | 28.6 | Optimal chelation occurs in acidic to neutral pH. Prone to hydrolysis at pH > 7. |
| Hg²⁺ | 26.4 | Forms stable complexes over a wide pH range. |
| Cu²⁺ | 21.2 | Strong chelation in acidic to alkaline conditions. |
| Ni²⁺ | 20.1 | Effective chelation typically above pH 4. |
| Pb²⁺ | 18.8 | Forms stable complexes, effective in slightly acidic to neutral pH. |
| Cd²⁺ | 18.9 | DTPA is a stronger chelator than EDTA for Cadmium at acidic pHs.[9] |
| Co²⁺ | 18.8 | Stable chelation generally occurs above pH 4. |
| Zn²⁺ | 18.2 | Effective chelation in slightly acidic to neutral pH. |
| Fe²⁺ | 16.5 | Less stable than Fe³⁺ complex; solution should be protected from oxidation. |
| Mn²⁺ | 15.2 | Chelation efficiency increases significantly with pH, optimal above pH 6. |
| Ca²⁺ | 10.7 | Requires neutral to alkaline pH for effective chelation. |
| Mg²⁺ | 9.3 | Requires alkaline pH for effective chelation. |
| Ba²⁺ | 8.6 | Requires alkaline pH for effective chelation. |
Data sourced from Green-Mountain Chem.[8]
Experimental Protocols
Protocol: Determination of Chelation Efficiency by Thin-Layer Chromatography (TLC)
This protocol is a common method for determining the radiolabeling efficiency of a compound with a radiometal, which is a direct measure of chelation efficiency.
Objective: To quantify the percentage of a radiometal that has been successfully chelated by DTPA.
Materials:
-
Radiometal solution (e.g., ⁹⁰YCl₃ in HCl)
-
DTPA solution (e.g., 1 mM in high-purity water)
-
Buffer solution (e.g., 0.2 M Ammonium Acetate, pH 5.5)
-
Quenching solution (e.g., 50 mM EDTA or DTPA, pH 7)
-
Instant Thin-Layer Chromatography (iTLC-SA) silica-embedded paper strips
-
Mobile phase (e.g., 50 mM DTPA in saline, pH 5)
-
Reaction vials (e.g., low-binding microcentrifuge tubes)
-
TLC development chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Reaction Setup: a. In a reaction vial, add 50 µL of the buffer solution. b. Add 10 µL of the 1 mM DTPA solution. c. Add 5 µL of the radiometal solution (activity appropriate for your detection system). d. Gently mix the solution.
-
Incubation: a. Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 15, 30, or 60 minutes).[14]
-
Quenching (Optional but Recommended): a. After incubation, add 5 µL of the quenching solution to the reaction mixture. This chelates any remaining free radiometal and stops the reaction.
-
TLC Analysis: a. Spot ~1-2 µL of the final reaction mixture onto the origin line of an iTLC strip. b. Allow the spot to air dry completely. c. Place the strip into a TLC chamber containing the mobile phase. Ensure the origin is above the solvent level. d. Allow the solvent to migrate up the strip until it is ~1 cm from the top. e. Remove the strip and mark the solvent front. Allow it to dry.
-
Data Acquisition: a. In this system, the DTPA-chelated radiometal complex is expected to move with the solvent front (Rf ≈ 1.0), while the free, unchelated radiometal will remain at the origin (Rf = 0). b. Analyze the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity. Alternatively, cut the strip in half (origin vs. upper half) and measure the counts in each section using a gamma counter.
-
Calculation: a. Calculate the chelation efficiency (%CE) using the following formula: %CE = (Counts at Solvent Front / (Counts at Solvent Front + Counts at Origin)) * 100
Visualizations
Logical and Experimental Workflows
Caption: The relationship between pH, DTPA protonation state, and resulting chelation efficiency.
Caption: Experimental workflow for determining chelation efficiency using radio-TLC.
Caption: A logical troubleshooting flowchart for experiments showing low chelation efficiency.
References
- 1. A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals - koreascholar [db.koreascholar.com]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. hnsincere.com [hnsincere.com]
- 4. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 9. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and metal complexation properties of Ph-DTPA and Ph-TTHA: novel radionuclide chelating agents for use in nuclear medicine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
a-DTPA degradation pathways and storage conditions
Welcome to the technical support center for a-DTPA (diethylenetriaminepentaacetic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and degradation pathways of a-DTPA, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a-DTPA?
A1: a-DTPA should be stored in a cool, dry place, away from direct light.[1] It is important to keep the container tightly closed to prevent moisture absorption. While some suppliers recommend storage at room temperature[2], others suggest -20°C for optimal stability. a-DTPA is incompatible with strong oxidizing agents.[1][2]
Q2: What are the primary degradation pathways for a-DTPA?
A2: The main degradation pathways for a-DTPA are photodegradation, particularly when complexed with iron (Fe(III)-DTPA), and chemical degradation through oxidation.[3] Biodegradation of a-DTPA is generally considered to be slow and not a significant degradation pathway in many environments.
Q3: Is a-DTPA light sensitive?
A3: Yes, a-DTPA, especially in the form of its Fe(III) complex, is highly susceptible to photodegradation by sunlight and UV radiation.[3][4] This process can have a half-life of less than an hour under summer sunlight and leads to the breakdown of the chelate into smaller molecules without complete mineralization.[3]
Q4: How does pH affect the stability and chelation efficiency of a-DTPA?
A4: The pH of the solution significantly impacts the chelation efficiency of a-DTPA. Higher pH levels generally enhance the effectiveness of metal ion chelation.[5] However, at lower concentrations of a-DTPA, increasing the pH to high levels can lead to precipitation.[5] The stability of metal-DTPA complexes is also pH-dependent.
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Low Chelation Efficiency | 1. Incorrect pH: The pH of the solution is outside the optimal range for the target metal ion. 2. Insufficient a-DTPA Concentration: The molar ratio of a-DTPA to the metal ion is too low for effective chelation.[5] 3. Presence of Competing Ions: High concentrations of other metal ions with a strong affinity for a-DTPA may be present.[6] 4. Degradation of a-DTPA: The a-DTPA solution may have degraded due to improper storage or exposure to light. | 1. Adjust pH: Optimize the solution pH for the specific metal being chelated. For many metals, a higher pH enhances chelation.[5] 2. Increase a-DTPA Concentration: Increase the concentration of a-DTPA to ensure a sufficient molar excess relative to the metal ion.[5] 3. Pre-treatment: Consider a pre-treatment step to remove or mask competing ions if possible. 4. Use Fresh Solution: Prepare a fresh a-DTPA solution from a properly stored solid and protect it from light. |
| Precipitate Formation in Solution | 1. Low a-DTPA Concentration at High pH: At lower concentrations, a-DTPA may not be able to keep certain metal hydroxides soluble at high pH.[5] 2. Exceeded Solubility Limit: The concentration of the metal-DTPA complex has exceeded its solubility in the solvent. 3. Reaction with Buffer Components: The buffer components may be reacting with the metal ion or the a-DTPA. | 1. Increase a-DTPA Concentration: If a high pH is necessary, increase the a-DTPA concentration to maintain metal solubility.[5] 2. Dilute the Solution: If possible, dilute the solution to bring the complex concentration below its solubility limit. 3. Change Buffer System: Select a buffer system that is known to be compatible with your experimental conditions. |
| Unexpected Color Change in Solution | 1. Oxidation: The a-DTPA or the metal-DTPA complex may be undergoing oxidation. 2. Contamination: The solution may be contaminated with other metal ions that form colored complexes with a-DTPA. 3. pH Shift: A significant and unintended change in pH can sometimes lead to a color change in the complex. | 1. De-gas Solvents: Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean. 3. Monitor pH: Regularly monitor and maintain the pH of the solution within the desired range. |
Quantitative Data
Table 1: Stability Constants (log K) of a-DTPA with Various Metal Ions
| Metal Ion | log K |
| Ca(II) | 10.74 |
| Mg(II) | 9.0 |
| Mn(II) | 15.6 |
| Fe(II) | 16.4 |
| Fe(III) | 27.3 |
| Co(II) | 19.1 |
| Ni(II) | 20.3 |
| Cu(II) | 21.4 |
| Zn(II) | 18.4 |
| Cd(II) | 19.2 |
| Pb(II) | 18.7 |
| Gd(III) | 22.46 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.[2][7][8][9]
Experimental Protocols
Protocol 1: Preparation of a-DTPA Extracting Solution (0.005 M)
This protocol is adapted for the preparation of a-DTPA solution for the extraction of micronutrients from soil but can be modified for other applications.[10][11]
Materials:
-
Diethylenetriaminepentaacetic acid (a-DTPA)
-
Triethanolamine (TEA)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Hydrochloric acid (HCl), 1N
-
Deionized water
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L volumetric flask.
-
Weigh 1.97 g of a-DTPA and add it to the volumetric flask. Stir to dissolve. Gentle heating may be applied to aid dissolution.
-
Add 14.92 g of TEA to the solution and mix thoroughly.
-
Add 1.47 g of CaCl₂·2H₂O and stir until completely dissolved.
-
Adjust the pH of the solution to 7.3 ± 0.05 using 1N HCl. Add the acid dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, bring the final volume to 1 L with deionized water and mix well.
-
This solution should be used immediately for best results, although it can be stable for several months if stored properly.[10]
Protocol 2: Analysis of a-DTPA Degradation by HPLC
This protocol provides a general framework for analyzing a-DTPA and its degradation products using HPLC with UV detection after complexation with a metal ion.[1][12][13][14][15]
Materials:
-
a-DTPA standard solution
-
Iron(III) chloride (FeCl₃) solution (e.g., 20 mM)
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium phosphate buffer (or other suitable ion-pairing reagent)
-
Milli-Q water or equivalent
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation:
-
Standards: Prepare a stock solution of a-DTPA in Milli-Q water. To an aliquot of the a-DTPA standard, add a molar excess of FeCl₃ solution to form the Fe(III)-DTPA complex. This complex can be detected by UV absorbance (e.g., at 260 nm).[14][15]
-
Experimental Samples: Take aliquots of your experimental samples at various time points. If necessary, centrifuge or filter the samples to remove any particulate matter.[1] Treat the samples with FeCl₃ solution in the same manner as the standards to form the Fe(III)-DTPA complex.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared standards to create a calibration curve.
-
Inject the experimental samples.
-
Quantify the amount of remaining a-DTPA in your samples by comparing the peak area of the Fe(III)-DTPA complex to the calibration curve. Degradation products may appear as new peaks in the chromatogram.
-
Visualizations
Caption: Major degradation pathways of a-DTPA.
Caption: Workflow for HPLC analysis of a-DTPA degradation.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. researchgate.net [researchgate.net]
- 3. Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. richardsemelka.com [richardsemelka.com]
- 10. sis.agr.gc.ca [sis.agr.gc.ca]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: a-DTPA in Essential Trace Element Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of α-DTPA (diethylenetriaminepentaacetic acid) on the analysis of essential trace elements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of trace elements (e.g., Zn, Cu) in spiked samples. | 1. Incomplete Chelation: The concentration of DTPA may be insufficient for the levels of trace elements and competing ions in the sample. 2. pH of Extraction Solution: The pH of the DTPA solution is critical for effective chelation and should be maintained at 7.3.[1][2] 3. Precipitation: DTPA-metal complexes may precipitate if the extract is stored for too long or at room temperature.[3] | 1. Optimize DTPA Concentration: While the standard is 0.005 M, for matrices with very high metal concentrations, a higher concentration might be explored, though this can affect selectivity.[1] 2. Verify pH: Always prepare the DTPA extracting solution (0.005 M DTPA, 0.1 M triethanolamine, 0.01 M CaCl2) and adjust the final pH to 7.3 ± 0.05.[3][4] 3. Analyze Promptly: Analyze extracts within 24-48 hours and store them refrigerated before analysis.[3][5] |
| Inconsistent or non-reproducible results for Mn and Fe. | 1. Variable Sample Preparation: Air-drying temperature and conditions significantly impact the extractability of Fe and Mn.[6] 2. Shaking Time: The duration of extraction affects the amount of micronutrients released, with Mn being particularly sensitive to longer shaking times.[1] | 1. Standardize Drying Protocol: Implement a consistent protocol for sample drying (e.g., air-drying at a controlled temperature) for all samples in a batch.[6] 2. Precise Shaking Time: Adhere strictly to the standardized 2-hour shaking period for all samples.[2][7] |
| Signal suppression or enhancement in ICP-MS/OES analysis. | 1. Matrix Effects: The high concentration of salts from the DTPA extracting solution and the sample matrix can interfere with plasma ionization and sample introduction.[8][9] 2. Spectral Interferences: Overlap of emission lines from other elements in the matrix (e.g., Fe interfering with Mn analysis).[4] | 1. Matrix Matching: Prepare all calibration standards and blanks in the DTPA extraction solution to match the matrix of the samples.[10] 2. Internal Standards: Use an appropriate internal standard to correct for matrix-induced signal fluctuations. 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. 4. Instrumental Correction: Utilize advanced instrument features like collision/reaction cells in ICP-MS or background correction techniques in ICP-OES to mitigate interferences.[4][8] |
| Depletion of non-target essential elements (e.g., Mg, Zn) in biological samples. | Non-specific Chelation: DTPA is a broad-spectrum chelating agent and can bind to other essential divalent and trivalent cations, not just the target analytes.[11][12] Ca-DTPA, in particular, is known to deplete zinc.[13][14] | 1. Use Zn-DTPA: In clinical or biological applications where zinc depletion is a concern, Zn-DTPA is preferred over Ca-DTPA for long-term or maintenance therapy as it has a lesser effect on zinc levels.[12][14] 2. Mineral Supplementation: If using Ca-DTPA, consider co-administration of oral zinc supplements.[13] 3. Method Specificity: Recognize that DTPA will chelate multiple elements. If the goal is to measure only one element, consider alternative, more specific chelating agents or analytical methods that do not require chelation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a-DTPA in trace element analysis?
A1: a-DTPA is a chelating agent used to extract plant-available (bio-available) essential micronutrients, primarily Zinc (Zn), Iron (Fe), Manganese (Mn), and Copper (Cu), from near-neutral and calcareous soils.[2][15] The DTPA soil test is a well-established method for assessing soil fertility and predicting crop response to micronutrient fertilization.[1] It can also be used to assess the bioavailability of heavy metals like Cadmium (Cd), Nickel (Ni), and Lead (Pb).[5]
Q2: Why is the pH of the DTPA extracting solution buffered at 7.3?
A2: The pH is buffered at 7.3 to prevent the dissolution of calcium carbonate (CaCO₃) present in calcareous soils.[1][2] This ensures that the extracted trace elements represent the labile, plant-available pool and not elements that are occluded within the soil minerals, which are not normally available for plant uptake. The triethanolamine (TEA) in the solution acts as the buffer.[5]
Q3: Can a-DTPA interfere with the instrumental analysis of trace elements?
A3: Yes. The DTPA solution creates a complex sample matrix that can cause interferences in analytical instruments like ICP-OES and ICP-MS.[8][16] These include:
-
Matrix Effects: High salt content can suppress the instrument's signal.
-
Spectral Interferences: High concentrations of certain elements can cause spectral overlap with the analytes of interest. For example, iron can interfere with the measurement of manganese.[4]
-
Chelating Agent Interference: The chelating agent itself can sometimes suppress the signal of trace elements during analysis.[9]
Q4: What is the difference between Ca-DTPA and Zn-DTPA in biological applications?
A4: Both are used as decorporation agents to remove radioactive contaminants from the body. However, Ca-DTPA is more effective in the first 24 hours after exposure.[14] A significant side effect of Ca-DTPA is the depletion of endogenous essential minerals, particularly zinc and manganese.[11][12][13] Zn-DTPA is less likely to cause this depletion and is therefore preferred for continued or maintenance therapy after the initial dose of Ca-DTPA.[14]
Q5: How does sample handling, such as drying, affect DTPA-extractable trace element results?
A5: Sample handling, especially drying temperature, can significantly alter the results. Studies have shown that drying soil samples at increasing temperatures leads to a linear increase in extractable iron and irregular increases in manganese.[6] The extractability of all four elements (Fe, Mn, Cu, Zn) increases when field-moist samples are air-dried.[6] Therefore, it is critical to standardize sample preparation protocols to ensure reliable and comparable results.
Experimental Protocols & Data
Standard DTPA Soil Extraction Protocol (Lindsay and Norvell, 1978)
This protocol is widely adopted for determining available micronutrients in soil.
-
Preparation of DTPA Extracting Solution:
-
Dissolve 1.967 g of DTPA (diethylenetriaminepentaacetic acid), 14.92 g of TEA (triethanolamine), and 1.47 g of CaCl₂·2H₂O in approximately 200 mL of deionized water.
-
Allow the DTPA to fully dissolve.
-
Dilute to approximately 900 mL with deionized water.
-
Adjust the pH to 7.3 ± 0.05 using 1M HCl.
-
Bring the final volume to 1 liter with deionized water. This solution is stable for several months.[3][4]
-
-
Extraction Procedure:
-
Weigh 10 g of air-dried soil (passed through a 2 mm sieve) into a 50 mL flask or tube.[4]
-
Add 20 mL of the DTPA extracting solution (a 1:2 soil-to-solution ratio).[2][4]
-
Shake the suspension for exactly 2 hours at a constant temperature (e.g., 25 °C) on a reciprocating shaker.[5]
-
Filter the extract immediately through a suitable filter paper (e.g., Whatman No. 42).[3]
-
-
Analysis:
Quantitative Data Summary
Table 1: Effect of Sample Drying Temperature on DTPA-Extractable Elements (Data summarized from Leggett, G. E., and D. P. Argyle. 1983.[6])
| Element | Effect of Increasing Drying Temperature (22°C to 100°C) |
| Iron (Fe) | Linear increase in extractable concentration. |
| Manganese (Mn) | Irregular increase in extractable concentration. |
| Copper (Cu) | Only slight changes in concentration. |
| Zinc (Zn) | Only slight changes in concentration. |
Table 2: Spike Recovery in DTPA-Extracted Soil Samples using ICP-OES (Data represents typical performance and is summarized from Agilent Technologies Application Notes.[4][16])
| Element | Spiked Concentration (mg/kg) | Average Recovery (%) |
| Cadmium (Cd) | Varies | 90 - 110% |
| Cobalt (Co) | Varies | 90 - 110% |
| Copper (Cu) | Varies | 90 - 110% |
| Iron (Fe) | Varies | 90 - 110% |
| Manganese (Mn) | Varies | 90 - 110% |
| Nickel (Ni) | Varies | 90 - 110% |
| Lead (Pb) | Varies | 90 - 110% |
| Zinc (Zn) | Varies | 90 - 110% |
Visualizations
Caption: Standard workflow for DTPA extraction of trace elements from soil samples.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. scilit.com [scilit.com]
- 3. sis.agr.gc.ca [sis.agr.gc.ca]
- 4. agilent.com [agilent.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. CSBP Labs [csbplab.com.au]
- 8. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Iron chelation using subcutaneous infusions of diethylene triamine penta-acetic acid (DTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Extractable Micronutrients Using DTPA Extraction - Zinc, Manganese, Copper, And Iron [anlaborders.ucdavis.edu]
- 16. icpms.labrulez.com [icpms.labrulez.com]
Technical Support Center: Oral Administration of a-DTPA in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of a-DTPA (diethylenetriaminepentaacetic acid) and its derivatives in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing low efficacy of my orally administered a-DTPA?
-
Answer: The most significant challenge with oral a-DTPA administration is its inherently low bioavailability, which is estimated to be around 3-5%.[1] This is due to its high water solubility (hydrophilicity) and charged nature at physiological pH, which limits its ability to cross the gastrointestinal membrane.[1][2] If you are observing low efficacy, it is likely due to insufficient absorption of the compound.
-
Troubleshooting:
-
Verify Dose: Double-check your dose calculations to ensure they are appropriate for the animal model and study objectives.
-
Consider Formulation Strategies: Standard a-DTPA is not well-suited for oral delivery. Explore formulation strategies designed to enhance oral absorption. Recent research has focused on several promising approaches:
-
Prodrugs: Esterified forms of DTPA, such as the di-ethyl ester (C2E2) or the penta-ethyl ester, have been developed to increase lipophilicity and improve absorption.[1][2]
-
Nanoparticle Formulations: "NanoDTPA" has demonstrated favorable pharmacokinetic profiles in animal models.[1]
-
Permeation Enhancers: Co-administration of a-DTPA with permeation enhancers has been shown to increase oral absorption in rats from 5% to 12%.[1]
-
Lipid-Based Formulations: Self-double emulsifying drug delivery systems (SDEDDS) have been shown to significantly increase the oral bioavailability of Ca-DTPA in rats.[3][4]
-
-
Assess Gastrointestinal Stability: While a-DTPA itself is relatively stable, the formulation you are using may not be. Ensure that your formulation protects the active agent from the harsh environment of the stomach and intestines.[5][6]
-
-
2. My animals are showing signs of toxicity (e.g., weight loss, changes in liver enzymes). What could be the cause?
-
Answer: While generally considered to have a good safety profile, high oral doses of a-DTPA or its derivatives can lead to toxicity. The liver and kidneys are often the primary target organs.[1] For example, studies with the di-ethyl ester of DTPA (C2E2) in dogs showed evidence of liver injury at doses of 400 mg/kg/day and higher.[1] Additionally, some forms of a-DTPA can chelate essential minerals, such as zinc, potentially leading to developmental toxicity if not adequately supplemented.[7]
-
Troubleshooting:
-
Review Dosing Regimen: Assess if the dose and frequency of administration are appropriate. Consider reducing the dose or increasing the interval between doses.
-
Use Zn-DTPA for Oral Studies: When possible, utilize the zinc salt of DTPA (Zn-DTPA) for oral administration, as it is generally less toxic than the calcium salt (Ca-DTPA) when given via this route.[8]
-
Ensure Adequate Mineral Supplementation: If using a form of a-DTPA that can chelate essential minerals, ensure the animals' diet is adequately supplemented, particularly with zinc.[7]
-
Monitor Clinical Signs: Closely monitor the animals for any adverse clinical signs, and collect blood and tissue samples for histopathological analysis to identify target organ toxicity.
-
Consult NOAEL Data: Refer to published studies to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific a-DTPA formulation and animal model to guide your dose selection.[1][9]
-
-
3. I am having difficulty with the oral gavage procedure. What are some common mistakes and how can I avoid them?
-
Answer: Oral gavage is a standard technique but requires proper training and execution to avoid causing distress or injury to the animal, which can compromise the experimental results. Common issues include esophageal or stomach perforation, and accidental administration into the trachea.
-
Troubleshooting:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement during the procedure. The head and body should be aligned to create a straight path for the gavage needle.[10]
-
Correct Needle Size and Type: Use a gavage needle that is appropriate for the size of the animal. Flexible or soft-tipped needles are generally recommended over rigid metal needles to minimize the risk of tissue damage.[11][12]
-
Measure Insertion Depth: Before insertion, measure the needle from the tip of the animal's nose to the last rib to estimate the correct depth to reach the stomach without causing perforation. Mark this depth on the needle.[11][13]
-
Gentle Insertion: Never force the needle. It should pass smoothly down the esophagus. If you feel resistance, withdraw the needle and try again.[10][11]
-
Monitor for Distress: After the procedure, monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.[12]
-
-
4. What is the best way to prepare my a-DTPA formulation for oral gavage?
-
Answer: The preparation of your a-DTPA formulation will depend on the specific form you are using (e.g., salt, ester, nanoparticle). The goal is to have a homogenous solution or suspension that can be accurately and consistently administered.
-
Troubleshooting:
-
Solubility: If using a salt form of a-DTPA, ensure it is fully dissolved in the vehicle (e.g., water, saline). For less soluble ester forms, you may need to prepare a suspension.
-
Vehicle Selection: The vehicle should be non-toxic and compatible with your a-DTPA formulation. Water or saline are common choices. For lipid-based formulations like SDEDDS, specific oils and surfactants will be required.[3][4]
-
Homogeneity: If using a suspension, ensure it is well-mixed before drawing each dose to guarantee consistent administration of the active ingredient.
-
pH Consideration: Be aware of the pH of your final formulation, as it can impact stability and gastrointestinal tolerance.[14]
-
-
Data Presentation
Table 1: Oral Bioavailability of a-DTPA and its Formulations in Animal Models
| Compound/Formulation | Animal Model | Oral Bioavailability (%) | Citation |
| DTPA | General | ~3% | [1] |
| DTPA with Permeation Enhancers | Rat | 12% | [1] |
| DTPA penta-ethyl ester | Rat | >33% (based on urinary excretion) | [2] |
| Ca-DTPA (SDEDDS formulation) | Rat | 14.52% | [3] |
| Ca-DTPA (unformulated) | Rat | 12.35% | [3] |
Table 2: Toxicity Data for Orally Administered a-DTPA Derivatives
| Compound | Animal Model | Dose | Key Findings | NOAEL | Citation |
| C2E2 (di-ethyl ester of DTPA) | Beagle Dog | 400 and 600 mg/kg/day for 10 days | Liver and kidney toxicity (hepatocellular necrosis, tubule cell necrosis) | 200 mg/kg/day | [1] |
| Zn-DTPA (tablet formulation) | Beagle Dog | up to 7560 mg/dog/day for 7 days | Well-tolerated; minor emesis and diarrhea. | ~1325 mg/kg/day | [9] |
| Zn-DTPA (crushed tablet suspension) | Sprague Dawley Rat | up to 1000 mg/kg/day | Well-tolerated. | >1000 mg/kg/day | [9] |
Experimental Protocols
Protocol: Oral Gavage in Mice
This is a generalized protocol and should be adapted based on institutional guidelines (IACUC) and specific experimental needs.
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice, with a rounded tip is recommended).[11]
-
Syringe (1 mL or appropriate for the dosing volume).
-
Your prepared a-DTPA formulation.
-
Animal scale.
-
Permanent marker.
Procedure:
-
Animal and Dose Preparation:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum recommended dosing volume is typically 10 mL/kg.[11][13]
-
Prepare the a-DTPA formulation, ensuring it is at room temperature and well-mixed if it is a suspension.
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
-
Measuring Insertion Depth:
-
Hold the gavage needle alongside the mouse, with the tip at the corner of the mouth.
-
Visually measure the length from the mouth to the xiphoid process (the bottom of the sternum).
-
Use a permanent marker to mark this length on the needle. Do not insert the needle past this mark.[11]
-
-
Restraint and Insertion:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The animal should be in an upright, vertical position.[15]
-
This alignment creates a straight path from the pharynx to the esophagus.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the upper palate towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[11]
-
Continue to gently advance the needle until you reach the pre-measured mark. There should be no resistance. If resistance is felt, stop immediately, withdraw, and reposition.
-
-
Administration and Withdrawal:
-
Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the formulation over 2-3 seconds.[15]
-
After administration, slowly withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
Visualizations
Caption: Challenges and solutions for oral a-DTPA administration.
Caption: Workflow for in vivo oral a-DTPA studies.
Caption: Troubleshooting flowchart for oral a-DTPA experiments.
References
- 1. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing oral bioavailability of Ca-DTPA by self double emulsifying drug delivery system (SDEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Gastrointestinal stability, physicochemical characterization and oral bioavailability of chitosan or its derivative-modified solid lipid nanoparticles loading docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of toxicity on chelating agent DTPA (diethylenetriaminepentaacetic acid) (Journal Article) | ETDEWEB [osti.gov]
- 9. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Analysis of a-DTPA and EDTA for Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in various scientific and therapeutic applications, ranging from the treatment of heavy metal poisoning to the stabilization of pharmaceutical formulations. Among the most common aminopolycarboxylic acid chelators are ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (a-DTPA or simply DTPA). This guide provides an objective comparison of their heavy metal chelation efficiencies, supported by quantitative data and detailed experimental methodologies.
At a Glance: a-DTPA vs. EDTA
Structurally, DTPA is a larger molecule than EDTA, possessing five carboxyl groups and three nitrogen atoms, compared to EDTA's four carboxyl groups and two nitrogen atoms.[1] This difference in structure directly influences their coordination chemistry and, consequently, their affinity for various metal ions.
| Feature | a-DTPA (Diethylenetriaminepentaacetic acid) | EDTA (Ethylenediaminetetraacetic acid) |
| Structure | Five carboxyl groups, three nitrogen atoms | Four carboxyl groups, two nitrogen atoms |
| Binding Capacity | Generally stronger binding for many heavy metals, including iron and copper.[1] | Strong binding for many divalent and trivalent metals. |
| pH Stability | Effective across a broader pH range.[1] | Less stable under extreme pH conditions.[1] |
| Primary Applications | Radiopharmaceuticals, high-efficiency water treatment, agriculture.[1] | Food preservation, cosmetics, lead and cadmium poisoning treatment.[2] |
Quantitative Comparison of Chelation Efficiency
The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, a higher chelation efficiency. The following table summarizes the stability constants for a-DTPA and EDTA with several common heavy metals.
| Metal Ion | a-DTPA (log K) | EDTA (log K) |
| Cadmium (Cd²⁺) | 18.9 | 16.5 |
| Lead (Pb²⁺) | 18.8 | 18.0 |
| Mercury (Hg²⁺) | 26.4 | 21.5 |
| Iron (Fe³⁺) | 28.6 | 25.1 |
| Copper (Cu²⁺) | 21.2 | 18.8 |
| Zinc (Zn²⁺) | 18.2 | 16.5 |
| Nickel (Ni²⁺) | 20.1 | 18.4 |
| Manganese (Mn²⁺) | 15.2 | 13.9 |
| Cobalt (Co²⁺) | 18.8 | 16.5 |
| Aluminum (Al³⁺) | 18.6 | 16.4 |
Data sourced from publicly available chemical databases.
As the data indicates, a-DTPA generally exhibits higher stability constants for the listed heavy metals compared to EDTA, suggesting a stronger binding affinity.
Experimental Protocols
To provide a framework for the comparative analysis of a-DTPA and EDTA, two detailed experimental protocols are outlined below.
Protocol 1: Comparative Analysis of Chelation Efficiency using HPLC-UV
This method is adapted from established analytical procedures for the simultaneous determination of EDTA and DTPA.[2][3][4] It allows for the quantification of the metal-chelator complex, providing an indirect measure of chelation efficiency.
Objective: To compare the efficiency of a-DTPA and EDTA in chelating a specific heavy metal (e.g., Lead) by quantifying the formation of the respective metal-chelator complexes using High-Performance Liquid Chromatography with UV detection.
Materials:
-
a-DTPA (analytical grade)
-
EDTA (analytical grade)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Deionized water
-
Methanol (HPLC grade)
-
Sodium acetate
-
Tetrabutylammonium bromide
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of a-DTPA (e.g., 1 mM) and EDTA (e.g., 1 mM) in deionized water.
-
Prepare a stock solution of Lead(II) nitrate (e.g., 10 mM) in deionized water.
-
Prepare a series of calibration standards by reacting known concentrations of a-DTPA and EDTA with an excess of the lead(II) nitrate solution to form the Pb-DTPA and Pb-EDTA complexes.
-
-
Sample Preparation for Comparison:
-
Prepare two sets of solutions, each containing a known concentration of lead(II) nitrate (e.g., 0.5 mM).
-
To one set, add an equimolar concentration of a-DTPA.
-
To the second set, add an equimolar concentration of EDTA.
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a controlled temperature and pH.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be an aqueous buffer (e.g., 0.03 M sodium acetate) with an ion-pairing reagent (e.g., 0.002 M tetrabutylammonium bromide) and an organic modifier (e.g., 5% methanol), with the pH adjusted to an appropriate value (e.g., 3.15).[3]
-
Set the UV detector to a wavelength suitable for detecting the metal-chelator complexes (e.g., 254 nm).[3]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared a-DTPA and EDTA comparison samples.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the Pb-DTPA and Pb-EDTA complexes in the chromatograms.
-
Using the calibration curve, determine the concentration of the formed complex in each sample.
-
A higher concentration of the metal-chelator complex indicates a higher chelation efficiency under the tested conditions.
-
Protocol 2: Competitive Chelation Assay using Atomic Absorption Spectroscopy (AAS)
This protocol determines the relative chelation efficiency by measuring the amount of unchelated ("free") heavy metal remaining in solution after competitive binding.
Objective: To determine the relative chelation efficiency of a-DTPA and EDTA for a specific heavy metal (e.g., Cadmium) in a competitive binding scenario.
Materials:
-
a-DTPA (analytical grade)
-
EDTA (analytical grade)
-
Cadmium chloride (CdCl₂)
-
Buffered saline solution (e.g., PBS, pH 7.4)
-
Centrifugal ultrafiltration devices (with a molecular weight cutoff that retains the chelator-metal complex)
-
Atomic Absorption Spectrometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of a-DTPA (e.g., 10 mM) and EDTA (e.g., 10 mM) in the buffered saline solution.
-
Prepare a stock solution of Cadmium chloride (e.g., 1 mM) in the buffered saline solution.
-
-
Competitive Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed concentration of Cadmium chloride (e.g., 0.1 mM).
-
Add varying equimolar concentrations of both a-DTPA and EDTA to the tubes.
-
Include control tubes with only Cadmium chloride and tubes with Cadmium chloride and only one of the chelators.
-
Incubate the solutions for a set period (e.g., 1 hour) at a controlled temperature to allow the chelation reaction to reach equilibrium.
-
-
Separation of Free and Chelated Metal:
-
Transfer the solutions to the centrifugal ultrafiltration devices.
-
Centrifuge according to the manufacturer's instructions to separate the high-molecular-weight chelator-metal complexes from the low-molecular-weight free metal ions.
-
Collect the filtrate, which contains the unchelated ("free") cadmium ions.
-
-
Quantification of Free Metal:
-
Prepare a series of cadmium standards of known concentrations.
-
Analyze the cadmium concentration in the collected filtrates and the standard solutions using an Atomic Absorption Spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of free cadmium in each sample.
-
The chelator that results in a lower concentration of free cadmium in the filtrate is the more efficient chelating agent under the competitive conditions.
-
Visualizing the Impact of Chelation on Heavy Metal Toxicity
Heavy metals exert their toxic effects through various mechanisms, often initiating a cascade of cellular events leading to oxidative stress and cell death. Chelating agents can mitigate this toxicity by binding to the heavy metals, preventing them from interacting with cellular components.
References
Comparative Efficacy of Ca-DTPA and Zn-DTPA in Radionuclide Decorporation: A Timely Analysis
For researchers, scientists, and professionals in drug development, the choice between Calcium Diethylenetriaminepentaacetic Acid (Ca-DTPA) and Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) for the decorporation of heavy metal and radionuclide contaminants is a critical one, dictated by the specifics of the contamination scenario, particularly the time elapsed since exposure. This guide provides a comprehensive comparison of their efficacy over time, supported by experimental data, detailed protocols, and a visualization of the therapeutic workflow.
The fundamental difference in the action of these two chelating agents lies in their initial efficacy and long-term safety profile. Ca-DTPA exhibits a higher initial efficacy, making it the preferred agent for prompt intervention. However, for prolonged therapy, the less toxic Zn-DTPA is favored to mitigate the depletion of essential minerals.
Quantitative Comparison of Efficacy
The following tables summarize the comparative efficacy of Ca-DTPA and Zn-DTPA from various studies.
Table 1: Comparative Efficacy of Ca-DTPA and Zn-DTPA in Removing Thorium-234 from Rats
| Time of Treatment Initiation | Chelating Agent | Dose (µmol/kg) | Skeletal 234Th Content Reduction (%) |
| Prompt (1.5 min post-injection) | Ca-DTPA | 30 | ~50 |
| Ca-DTPA | 100 | ~70 | |
| Zn-DTPA | 1000 | ~50 | |
| Delayed (6 hours post-injection) | Ca-DTPA | 100 | ~20 |
| Delayed (4 days post-injection) | Ca-DTPA | 100 | ~10 |
| Delayed (repeated treatment) | Ca-DTPA | - | ~50 |
| Zn-DTPA | - | Equally effective as Ca-DTPA |
Data extracted from a study on the removal of 234Th from rats, demonstrating the superior efficacy of Ca-DTPA in early treatment.[1]
Table 2: Urinary Excretion Enhancement of Plutonium in Humans with Ca-DTPA Treatment
| Day of Treatment | Daily Enhancement Factor (Geometric Mean) |
| Day 1 | 50.4 |
| Day 2 | 58.9 |
| Day 3 | 72.9 |
| 3-Day Mean | 60.1 |
Data from a study on Mayak workers showing the enhancement of plutonium excretion with Ca-DTPA treatment.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of efficacy data.
Protocol 1: Intravenous Administration of DTPA for Radionuclide Decorporation in a Rat Model
Objective: To compare the efficacy of Ca-DTPA and Zn-DTPA in promoting the urinary excretion of a radionuclide (e.g., Plutonium-239 citrate) following intravenous contamination.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
²³⁹Pu-citrate solution
-
Ca-DTPA solution (sterile, injectable)
-
Zn-DTPA solution (sterile, injectable)
-
Metabolic cages for urine and feces collection
-
Gamma counter or alpha spectrometer for radioactivity measurement
Procedure:
-
Acclimatization: House rats in individual metabolic cages for 3 days prior to the experiment to adapt them to the housing conditions.
-
Contamination: Administer a single intravenous (IV) injection of ²³⁹Pu-citrate solution via the tail vein. The dose should be sufficient to allow for accurate detection in excreta and tissues.
-
Treatment Groups: Divide the rats into the following groups:
-
Control (saline injection)
-
Ca-DTPA treatment
-
Zn-DTPA treatment
-
-
Treatment Administration:
-
Prompt Treatment: At 1 hour post-contamination, administer a single IV injection of Ca-DTPA or Zn-DTPA.
-
Delayed Treatment: At 24 hours post-contamination, administer a single IV injection of Ca-DTPA or Zn-DTPA.
-
-
Sample Collection: Collect urine and feces daily for a period of 7 days.
-
Radioactivity Measurement: Measure the radioactivity in the collected urine and feces samples using an appropriate radiation detector.
-
Data Analysis: Calculate the percentage of the injected dose excreted per day for each group. Compare the cumulative excretion between the control and treatment groups to determine the efficacy of each chelating agent at different time points.
Visualizing the Decorporation Process
The following diagrams illustrate the mechanism of action and the experimental workflow for comparing Ca-DTPA and Zn-DTPA.
Caption: Mechanism of DTPA-mediated decorporation.
Caption: Workflow for a comparative in vivo study.
Discussion
The available data consistently indicate that Ca-DTPA is the more effective chelator when administered shortly after internal contamination with radionuclides like plutonium and thorium.[1] Its superiority is most pronounced within the first 24 hours. This initial high efficacy is attributed to the rapid formation of stable complexes with circulating radionuclides, preventing their deposition in tissues such as the liver and bone.
After the initial 24-hour period, the efficacy of Ca-DTPA and Zn-DTPA becomes comparable.[1] However, a significant drawback of Ca-DTPA is its propensity to chelate and deplete essential endogenous minerals, particularly zinc. This can lead to adverse effects with prolonged use. Zn-DTPA, being a zinc-containing compound, is less disruptive to mineral homeostasis and is therefore the preferred agent for maintenance therapy.
The recommended clinical approach, therefore, is a two-step process: an initial administration of Ca-DTPA as soon as possible after contamination, followed by subsequent treatments with Zn-DTPA for long-term decorporation. This strategy maximizes the initial removal of the contaminant while minimizing the long-term side effects.
Conclusion
The choice between Ca-DTPA and Zn-DTPA is a time-dependent decision. For immediate intervention following radionuclide contamination, Ca-DTPA is the agent of choice due to its superior initial efficacy. For subsequent and long-term treatment, Zn-DTPA is preferred due to its comparable efficacy to Ca-DTPA after 24 hours and its more favorable safety profile regarding mineral depletion. Future research should focus on direct comparative studies with detailed time-course data for various radionuclides to further refine treatment protocols.
References
- 1. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a single model to describe plutonium and americium decorporation by DTPA treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a-DTPA and HOPO Chelators for Actinide Decorporation
For Researchers, Scientists, and Drug Development Professionals
Internal contamination with actinides presents a significant radiological health risk. Chelation therapy is the primary medical countermeasure to enhance the elimination of these toxic elements from the body. For decades, diethylenetriaminepentaacetic acid (DTPA) has been the standard of care. However, a newer class of chelators, the hydroxypyridinones (HOPO), has emerged as a highly promising alternative. This guide provides a comprehensive comparison of a-DTPA and HOPO chelators, supported by experimental data, to inform research and development in the field of actinide decorporation.
Overview of a-DTPA and HOPO Chelators
Diethylenetriaminepentaacetic Acid (DTPA)
DTPA is a polyaminocarboxylic acid that has been the only FDA-approved drug for treating internal contamination with plutonium, americium, and curium.[1] It is typically administered as a calcium (Ca-DTPA) or zinc (Zn-DTPA) salt via intravenous injection.[1][2] While effective for some trivalent actinides, DTPA has several limitations, including poor oral bioavailability and limited efficacy against uranium and neptunium.[1][2][3] Its mechanism of action is primarily believed to be the chelation of actinides in extracellular fluids, forming stable, water-soluble complexes that are then excreted through the kidneys.[1][4][5][6] However, some evidence suggests a potential for intracellular chelation.[4]
Hydroxypyridinone (HOPO) Chelators
Inspired by siderophores, which are small molecules with a high affinity for iron, HOPO ligands have been designed as biomimetic chelators for actinides.[3][7][8] Two of the most extensively studied HOPO chelators are the octadentate 3,4,3-LI(1,2-HOPO) and the tetradentate 5-LIO(Me-3,2-HOPO).[2][3][7] A significant advantage of HOPO chelators is their oral bioavailability, which simplifies administration in a mass-casualty scenario.[2][3] Preclinical studies have consistently demonstrated their superior efficacy in removing a broader range of actinides compared to DTPA, along with a favorable safety profile.[2][3][8]
Quantitative Performance Comparison
The following tables summarize the in vivo efficacy of DTPA and HOPO chelators in animal models. The data is primarily derived from studies in mice, a common model for evaluating decorporation agents.
Table 1: In Vivo Efficacy of Chelators Against 238Pu(IV) and 241Am(III) in Mice
| Chelator | Dose (µmol/kg) | Administration Route | Actinide | % Total Body Retention at 24h | Reference |
| Control (Saline) | - | IP | 238Pu | ~85 | [3] |
| Ca-DTPA | 30 | IP | 238Pu | ~40 | [3] |
| 3,4,3-LI(1,2-HOPO) | 30 | IP | 238Pu | <10 | [3] |
| 3,4,3-LI(1,2-HOPO) | 100 | Oral | 238Pu | <15 | [3] |
| Control (Saline) | - | IP | 241Am | ~80 | [3] |
| Ca-DTPA | 30 | IP | 241Am | ~30 | [3] |
| 3,4,3-LI(1,2-HOPO) | 30 | IP | 241Am | <5 | [3] |
| 3,4,3-LI(1,2-HOPO) | 100 | Oral | 241Am | <10 | [3] |
IP: Intraperitoneal
Table 2: In Vivo Efficacy of Chelators Against 233U(VI) and 237Np(V) in Mice
| Chelator | Dose (µmol/kg) | Administration Route | Actinide | Organ | % Injected Dose in Organ at 24h | Reference |
| Control (Saline) | - | IP | 233U | Kidneys | ~20 | [3] |
| Ca-DTPA | 30 | IP | 233U | Kidneys | ~15 | [3] |
| 5-LIO(Me-3,2-HOPO) | 100 | IP | 233U | Kidneys | <2 | [3] |
| 5-LIO(Me-3,2-HOPO) | 200 | Oral | 233U | Kidneys | <5 | [3] |
| Control (Saline) | - | IP | 237Np | Liver | ~40 | [3] |
| Ca-DTPA | 30 | IP | 237Np | Liver | ~30 | [3] |
| 3,4,3-LI(1,2-HOPO) | 30 | IP | 237Np | Liver | <10 | [3] |
| 3,4,3-LI(1,2-HOPO) | 100 | Oral | 237Np | Liver | <15 | [3] |
IP: Intraperitoneal
Mechanism of Action: A Visual Representation
The primary mechanism of actinide decorporation by chelation therapy involves the formation of a stable complex between the chelating agent and the actinide, which is then excreted from the body.
Caption: Simplified mechanism of actinide decorporation by chelation.
Experimental Protocols
The evaluation of new decorporation agents relies on standardized in vivo experimental protocols. A typical workflow for assessing the efficacy of a chelating agent in a mouse model is outlined below.
In Vivo Efficacy Study in a Mouse Model
Objective: To determine the effectiveness of a chelating agent in promoting the excretion of an actinide from a living organism.
Methodology:
-
Animal Model: Swiss-Webster mice are commonly used.[3]
-
Actinide Administration: A solution of the actinide (e.g., 238Pu, 241Am) is administered intravenously (IV).[1][3]
-
Chelating Agent Administration:
-
The test chelating agent (e.g., a HOPO ligand) is administered at a specific dose.
-
Administration occurs at a set time point post-contamination (e.g., 1 hour).[9]
-
Routes of administration for comparison include intraperitoneal (IP) injection and oral gavage.[3]
-
A control group receives a saline solution, and a positive control group receives a known chelator like Ca-DTPA.[1]
-
-
Sample Collection:
-
Analysis: The amount of actinide in the excreta and tissues is quantified using radiometric techniques such as alpha or gamma spectroscopy.[1]
-
Efficacy Calculation: The decorporation efficacy is determined by comparing the amount of actinide retained in the treated groups to the control group.[1][3]
Caption: Workflow for in vivo evaluation of actinide decorporation agents.
Summary and Future Directions
The experimental evidence strongly indicates that HOPO chelators, particularly 3,4,3-LI(1,2-HOPO), represent a significant advancement over DTPA for actinide decorporation. Their superior efficacy against a wider range of actinides, coupled with the critical advantage of oral bioavailability, positions them as a next-generation medical countermeasure for radiological emergencies.[3][8] Furthermore, the lower toxicity profile of HOPO chelators compared to DTPA suggests a better safety margin for therapeutic intervention.[3][8]
Future research should continue to focus on the clinical development of HOPO chelators, including human clinical trials to confirm their safety and efficacy.[9] Investigations into optimizing treatment regimens, such as delayed administration and multiple dosing schedules, will be crucial for establishing comprehensive treatment guidelines. The development of new and even more effective chelators remains an important goal for enhancing our preparedness for nuclear and radiological incidents.
References
- 1. benchchem.com [benchchem.com]
- 2. Lauriston S. Taylor Lecture: the quest for therapeutic actinide chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient discrimination of transplutonium actinides by in vivo models - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06610A [pubs.rsc.org]
Comparative Efficacy of a-DTPA in Animal Models for Radionuclide Decorporation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of diethylenetriaminepentaacetic acid (a-DTPA) performance in various animal models for the decorporation of heavy metals and radionuclides. The information is supported by experimental data to aid in the design and evaluation of new decorporation strategies.
a-DTPA, available as calcium (Ca-DTPA) and zinc (Zn-DTPA) salts, is a well-established chelating agent used to enhance the elimination of internalized radionuclides such as plutonium (Pu) and americium (Am). Its efficacy has been evaluated in numerous animal models, primarily rodents (rats and mice) and non-rodents (beagle dogs), providing crucial data for its clinical use. This guide summarizes key findings from these comparative studies.
Quantitative Efficacy of a-DTPA: A Comparative Summary
The effectiveness of a-DTPA is influenced by the animal model, the specific radionuclide and its chemical form, the route of administration, and the timing of the treatment. The following table summarizes quantitative data from key studies on the decorporation efficacy of a-DTPA in different animal models.
| Animal Model | Radionuclide & Form | a-DTPA Formulation & Dose | Route of Administration | Time of Treatment Post-Contamination | Key Efficacy Results | Reference(s) |
| Rat | 241Am-citrate | Ca-DTPA (30 µmol/kg) | Intravenous | 1 hour | ~43% of injected 241Am excreted in urine over 14 days (vs. 11% in controls). Significant reduction in bone and liver retention. | |
| Rat | 238Pu-nitrate | Ca-DTPA (30 µmol/kg) | Intravenous | Prompt | More effective than delayed treatment in reducing organ retention. | [1] |
| Rat | 238Pu and 241Am | 3,4,3-LIHOPO (30 µmol/kg) vs. DTPA (30 µmol/kg) | Intravenous | Repeated | For Pu, 3,4,3-LIHOPO was more effective, reducing body content to 7% of controls vs. 19% for DTPA. For Am, 3,4,3-LIHOPO was also more effective, reducing body content to 16% of controls vs. 31% for DTPA.[2] | [2] |
| Rat | 234Th-citrate/nitrate | Ca-DTPA vs. Zn-DTPA (30-1000 µmol/kg) | Intravenous | 1.5 minutes | Ca-DTPA was significantly more effective than Zn-DTPA in early, single-dose treatment. With delayed, repeated treatment, their efficacy was comparable. | |
| Beagle Dog | 241Am-nitrate | C2E2 (oral DTPA ester) (100-500 mg/kg) | Oral gavage | 24 hours | Significantly increased 241Am elimination and reduced retention in liver, kidney, lung, and bone.[3][4] | [3][4] |
| Beagle Dog | 238Pu-nitrate | Ca-DTPA followed by Zn-DTPA (30 µmol/kg) | Intravenous injection or subcutaneous infusion | 1 hour | All treatments removed about 85% of the initial pulmonary burden of 238Pu compared to 24% in controls. | [5] |
| Beagle Dog | 241Am-citrate | NanoDTPA™ Capsules (30-180 mg DTPA) | Oral | 1 day | Urinary and fecal excretion increased ~10-fold compared to untreated animals. Liver content decreased by ~8-fold.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are synthesized protocols for key experiments cited in the literature.
Protocol 1: Intravenous Radionuclide Contamination and Intravenous a-DTPA Treatment in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: House animals in individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation and collection of baseline urine and feces.
-
Contamination: Administer a single intravenous (IV) injection of the radionuclide (e.g., 241Am-citrate or 238Pu-nitrate) in a suitable buffer (e.g., citrate buffer, pH 4) via the tail vein. The activity of the radionuclide should be sufficient for accurate measurement in biological samples.
-
a-DTPA Treatment: At a specified time post-contamination (e.g., 1 hour, 24 hours), administer a single IV injection of Ca-DTPA or Zn-DTPA (e.g., 30 µmol/kg) in saline. Control animals receive an equivalent volume of saline.
-
Sample Collection: Collect urine and feces daily for a specified period (e.g., 7 or 14 days).
-
Necropsy and Tissue Analysis: At the end of the study period, euthanize the animals and perform a complete necropsy. Collect key organs and tissues, including the liver, kidneys, spleen, femurs (as a representative of the skeleton), and lungs.
-
Radioactivity Measurement: Determine the radioactivity in urine, feces, and tissue samples using appropriate counting techniques (e.g., gamma spectrometry for 241Am, alpha spectrometry for 238Pu).
-
Data Analysis: Calculate the percentage of the injected dose excreted and retained in each organ. Compare the results between the treated and control groups to determine the decorporation efficacy.
Protocol 2: Inhalation Radionuclide Contamination and Oral a-DTPA Treatment in Beagle Dogs
-
Animal Model: Male and female beagle dogs (e.g., ~13 months old, 8-10 kg).
-
Acclimatization: Acclimatize dogs to metabolic cages for at least 24 hours before exposure.
-
Contamination: Expose the dogs to an aerosol of the radionuclide (e.g., 241Am-nitrate) via nose-only inhalation in a specialized exposure chamber.
-
a-DTPA Treatment: At a specified time post-contamination (e.g., 24 hours), administer a single oral dose of the a-DTPA formulation (e.g., C2E2, an oral ester prodrug of DTPA) via gavage. Control animals receive the vehicle only.
-
Sample Collection: Collect urine and feces at regular intervals for a defined period.
-
Radioactivity Measurement: Analyze the radioactivity in collected samples.
-
Data Analysis: Compare the excretion profiles and tissue retention of the radionuclide between treated and control groups to assess the efficacy of the oral a-DTPA formulation.
Protocol 3: a-DTPA Toxicity Assessment in Animal Models
-
Animal Model: Select appropriate rodent (e.g., rats) and non-rodent (e.g., beagle dogs) species.
-
Dosing: Administer Ca-DTPA or Zn-DTPA at various dose levels, including a therapeutic dose and multiples of the therapeutic dose, via the intended clinical route (e.g., intravenous, oral). Include a control group receiving the vehicle.
-
Duration: Conduct acute (single dose), sub-chronic (e.g., 28 days), and chronic (e.g., 90 days or longer) studies.
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Clinical Pathology: Collect blood and urine samples at regular intervals for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes, kidney function markers).
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy, record any gross pathological findings, and weigh major organs. Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.[7]
Mechanism of Action and Signaling Pathways
The fundamental mechanism of a-DTPA action is chelation. It forms stable, water-soluble complexes with multivalent metal ions, preventing them from binding to biological molecules and facilitating their excretion.
Heavy metal and radionuclide toxicity often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering signaling pathways that lead to apoptosis (programmed cell death) and mitochondrial dysfunction.
a-DTPA primarily acts in the extracellular fluid, chelating radionuclides as they are released into the bloodstream from sites of deposition. The resulting radionuclide-DTPA complex is then rapidly cleared from the body via the kidneys into the urine.[8] There is also evidence to suggest that a-DTPA can have an intracellular component of action, although its cellular uptake is generally low.
Below are diagrams illustrating the mechanism of a-DTPA action and a typical experimental workflow.
Caption: Mechanism of a-DTPA action.
Caption: Experimental workflow for a-DTPA decorporation studies.
Conclusion
Animal models, particularly rats and beagle dogs, have been instrumental in establishing the efficacy and safety profile of a-DTPA for radionuclide decorporation. The choice of animal model, radionuclide, and treatment regimen significantly impacts the outcome, underscoring the importance of carefully designed and controlled studies. While Ca-DTPA is generally more effective for prompt treatment, Zn-DTPA is preferred for delayed or prolonged therapy due to its lower toxicity profile related to the depletion of essential minerals. Future research continues to explore more effective and orally bioavailable formulations of a-DTPA and other novel chelating agents to improve the medical response to radionuclide contamination incidents.
References
- 1. Decorporation of plutonium by pulmonary administration of Ca-DTPA dry powder: a study in rat after lung contamination with different plutonium forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacies of 3,4,3-LIHOPO and DTPA for enhancing the excretion of plutonium and americium from the rat: comparison with other siderophore analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally administered DTPA di-ethyl ester for decorporation of (241)Am in dogs: Assessment of safety and efficacy in an inhalation-contamination model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Interpretation of Enhanced Fecal and Urinary Plutonium Excretion Data under a 2-y Regular DTPA Treatment Started Months after Intake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a-DTPA and Other Chelators for Gadolinium Removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of α-diethylenetriaminepentaacetic acid (a-DTPA) with other chelating agents for the removal of gadolinium (Gd) from the body. The information presented is supported by experimental data from in vitro and in vivo studies, with a focus on quantitative comparisons of efficacy, stability, and safety. Detailed experimental protocols for key studies are provided to aid in the replication and extension of these findings.
Introduction to Gadolinium Toxicity and Chelation Therapy
Gadolinium-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI) to enhance image quality.[1] While generally considered safe, concerns have emerged regarding the long-term retention of gadolinium in various tissues, including the brain, bones, and skin, even in patients with normal renal function.[1][2] The dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand in GBCAs is a primary contributor to this retention and potential toxicity.[1][2] Free Gd³⁺ is a toxic heavy metal that can interfere with biological processes, notably those involving calcium (Ca²⁺), due to their similar ionic radii.[1] This has led to the exploration of chelation therapy as a potential strategy to remove deposited gadolinium from the body.[3][4][5]
Chelation therapy involves the administration of a chelating agent that can bind to the retained gadolinium, forming a stable, water-soluble complex that can be excreted from the body. An ideal chelator for gadolinium decorporation should exhibit high affinity and selectivity for Gd³⁺, form a highly stable complex to prevent re-dissociation, and have a favorable safety profile with minimal interaction with essential endogenous metal ions.
This guide focuses on comparing the performance of a-DTPA, a well-established chelating agent, against other notable chelators such as hydroxypyridinone (HOPO) and tetraazacyclododecane-tetraacetic acid (DOTA).
Comparative Efficacy of Gadolinium Chelators
The efficacy of a chelating agent for gadolinium removal is determined by its ability to mobilize gadolinium from tissues and facilitate its excretion. This is influenced by the stability of the Gd-chelator complex, the route of administration, and the chelator's pharmacokinetic properties.
In Vitro Stability
The stability of the complex formed between a chelator and a metal ion is a critical determinant of its in vivo efficacy. A more stable complex is less likely to release the toxic metal ion back into the biological system. The stability of these complexes is often expressed as the logarithm of the formation constant (log K).
Table 1: Stability Constants (log K) of Gadolinium Complexes with Various Chelators
| Chelator | Log K of Gd(III) Complex | Reference(s) |
| DTPA | 22.46 | [6] |
| DOTA | ~28 | [7] |
| DTTA-HP | 23.65 | [6] |
| TTCT | 18.07 | [6] |
Note: Higher log K values indicate greater thermodynamic stability.
While thermodynamic stability (log K) is important, kinetic inertness, which describes the rate of dissociation of the complex, is also a crucial factor for in vivo performance. Macrocyclic chelators like DOTA, despite having a comparable or sometimes lower thermodynamic stability constant than linear chelators like DTPA, often exhibit greater kinetic inertness, making them more stable in a biological environment.[8][9]
In Vivo Decorporation Studies
Animal models provide a valuable platform for comparing the in vivo efficacy of different chelating agents. These studies typically involve the administration of a GBCA to induce gadolinium deposition, followed by treatment with a chelator. The amount of gadolinium removed is then quantified in various tissues and excreta.
A key study compared the efficacy of the orally-available hydroxypyridinone chelator 3,4,3-LI(1,2-HOPO) with DTPA for removing gadolinium in mice.[3][4][10] The results demonstrated the superior efficacy of HOPO.
Table 2: In Vivo Efficacy of HOPO vs. DTPA for Gadolinium Removal in Mice
| Treatment Group | Total Body 153Gd Retention (% Injected Dose) | Key Findings | Reference(s) |
| Control (No Treatment) | ~60% | Significant retention in skeleton, liver, and kidneys. | [10] |
| DTPA (100 µmol/kg, 1 hr post-Gd) | 9.4 ± 1.3% | DTPA reduced Gd retention but was less effective than HOPO. Primarily promoted urinary excretion. | [10] |
| HOPO (100 µmol/kg, 1 hr post-Gd) | 1.04 ± 0.18% | HOPO was significantly more effective than DTPA in reducing total body Gd retention. Promoted both fecal and urinary excretion. | [10] |
| DTPA (100 µmol/kg, 1 hr pre-Gd) | 9.4 ± 1.3% | Pre-treatment with DTPA showed some prophylactic effect. | [10] |
| HOPO (100 µmol/kg, 1 hr pre-Gd) | 1.04 ± 0.18% | Pre-treatment with HOPO was highly effective in preventing Gd retention. | [10] |
| HOPO (100 µmol/kg, 24 hr pre-Gd) | 6.3 ± 1.6% | Prophylactic effect of HOPO was still significant even when administered 24 hours prior to Gd exposure. | [10] |
Data represents the percentage of the injected radiotracer (¹⁵³Gd) remaining in the body four days after administration.[10]
Another study in rats investigated the effect of Ca-DTPA on gadolinium removal after administration of a linear GBCA (gadodiamide) or a macrocyclic GBCA (gadobutrol).[11]
Table 3: Effect of Ca-DTPA on Urinary Gadolinium Excretion in Rats
| GBCA Administered | Treatment | Increase in Urinary Gd Excretion | Key Findings | Reference(s) |
| Gadodiamide (linear) | Ca-DTPA | 10-fold increase | Ca-DTPA effectively mobilized and removed gadolinium deposited from a linear GBCA. | [11] |
| Gadobutrol (macrocyclic) | Ca-DTPA | No significant increase | Ca-DTPA did not mobilize gadolinium from a more stable macrocyclic GBCA, suggesting the retained Gd was still chelated. | [11] |
These studies highlight that the efficacy of a chelator is dependent on both the chelator itself and the chemical form of the retained gadolinium.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are summaries of key experimental protocols cited in the comparative studies.
In Vivo Gadolinium Decorporation in a Murine Model
This protocol outlines the general procedure for evaluating the efficacy of chelating agents in removing gadolinium from mice.
References
- 1. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 3. Delineating toxicity mechanisms associated with MRI contrast enhancement through a multidimensional toxicogenomic profiling of gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo Gadolinium Quantification by ICP-MS [bio-protocol.org]
- 5. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicity Mechanism of Gadolinium Oxide Nanoparticles and Gadolinium Ions in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. graphviz.org [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of a-DTPA for the Decorporation of Plutonium Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of the chelating agent Diethylenetriaminepentaacetic acid (DTPA) in promoting the decorporation of different plutonium isotopes from the body. The information presented is based on available experimental data from preclinical and clinical studies.
Overview of a-DTPA in Plutonium Decorporation
Internal contamination with plutonium, a highly radiotoxic actinide, presents a significant health risk. The primary medical countermeasure to mitigate this risk is chelation therapy with DTPA.[1][2] DTPA is a chelating agent that forms stable, water-soluble complexes with plutonium, thereby enhancing its excretion from the body, primarily through urine.[3] The two forms of DTPA used clinically are the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA). Ca-DTPA is generally more effective when administered within the first 24 hours of contamination, after which Zn-DTPA is preferred for subsequent treatments to avoid depletion of essential minerals.[3]
The effectiveness of DTPA is influenced by several factors, including the specific plutonium isotope, its chemical form (e.g., nitrate, citrate, oxide), the route of contamination (e.g., inhalation, injection, wound), and the time elapsed between contamination and initiation of treatment.[1][4] This guide focuses on the available data comparing the efficacy of a-DTPA for different plutonium isotopes, primarily 238Pu and 239Pu.
Quantitative Efficacy Comparison
The following tables summarize quantitative data from various studies on the effectiveness of DTPA in reducing the body burden of different plutonium isotopes. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data is synthesized from multiple sources.
Table 1: Efficacy of DTPA for 238Pu Decorporation in Animal Models
| Animal Model | Pu Form & Route | Treatment Regimen (DTPA) | Organ | % Reduction in Pu Burden (vs. Control) | Reference |
| Rat | 238Pu-citrate (IV) | 30 µmol/kg (IV) at 1, 6, and 24h | Liver | ~95% | [5] |
| Rat | 238Pu-citrate (IV) | 30 µmol/kg (IV) at 1, 6, and 24h | Skeleton | ~50% | [5] |
| Dog | 238Pu(NO3)4 (inhalation) | 30 µmol/kg Ca-DTPA (IV) at 1h, then Zn-DTPA | Total Body | ~85% removed (vs. 24% in controls) | [6] |
Table 2: Efficacy of DTPA for 239Pu Decorporation in Animal and Human Studies
| Species | Pu Form & Route | Treatment Regimen (DTPA) | Organ/Excretion | Outcome | Reference |
| Mouse | 239Pu (form not specified) | Daily injections for 12 days | Bone | 43.2% removal | [7] |
| Dog | 239Pu colloid (IV) | Daily Zn-DTPA injections | Total Body | More efficient reduction than weekly Ca-DTPA | [8] |
| Human | 239Pu-Am mixture (inhalation) | 1g Ca-DTPA (IV) at days 0, 5, 14 | Urine & Feces | Enhanced excretion | [9][10][11] |
| Human | Metallic 239Pu (wound) | 1g Ca-DTPA or Zn-DTPA | Urine | Significant increase in excretion | [12] |
Key Findings from Quantitative Data:
-
DTPA is highly effective in decorporating soluble forms of plutonium, such as citrate and nitrate.[5][6]
-
In a direct comparison with 233U, DTPA showed high efficacy for 238Pu, especially in reducing the liver burden.[5]
-
For inhaled 238Pu nitrate in dogs, DTPA treatment was able to remove approximately 85% of the initial pulmonary burden.[6]
-
Studies with 239Pu also demonstrate significant decorporation with DTPA treatment, although the efficacy can be influenced by the chronicity of the exposure and the treatment regimen.[7][8][12]
-
Human case studies confirm the effectiveness of DTPA for both 238Pu and 239Pu contamination, leading to enhanced urinary and fecal excretion.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Protocol 1: Comparative Decorporation Efficacy in Rats (238Pu)
-
Animal Model: Male Sprague-Dawley rats.
-
Contamination: Intravenous injection of 238Pu citrate.
-
Treatment Groups:
-
Control group (no treatment).
-
DTPA group: Intravenous injections of Ca-DTPA (30 µmol/kg) at 1, 6, and 24 hours post-contamination.
-
-
Sample Collection and Analysis: Animals were euthanized 48 hours after contamination. The liver, femurs, and accumulated excreta were collected. The 238Pu content in the samples was determined by radiometric methods.[5]
Protocol 2: Decorporation of Inhaled Plutonium in Dogs (238Pu)
-
Animal Model: Beagle dogs.
-
Contamination: Inhalation of a polydisperse aerosol of 238Pu(NO3)4.
-
Treatment Groups:
-
Control group (saline treatment).
-
DTPA group: A single initial intravenous injection of Ca-DTPA (30 µmol/kg) at 1 hour post-exposure, followed by either repeated intravenous injections or subcutaneous infusion of Zn-DTPA for 64 days.
-
-
Sample Collection and Analysis: All animals were euthanized at 64 days. Tissue samples and collected excreta were analyzed radiochemically for their 238Pu content.[6]
Protocol 3: Human Case Study (239Pu)
-
Subject: A female nuclear worker.
-
Contamination: Acute inhalation of a plutonium-americium mixture.
-
Treatment Regimen: Intravenous injections of 1 g Ca-DTPA on days 0, 5, and 14 after the intake.
-
Sample Collection and Analysis: Fecal and urine samples were collected and analyzed for 239Pu between days 0 and 20, with additional post-treatment urine samples collected for up to 14 years.[9][10][11]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for DTPA is extracellular chelation. DTPA circulates in the bloodstream and other extracellular fluids, where it binds to plutonium that has not yet been incorporated into cells or deposited in tissues like the bone and liver. The resulting Pu-DTPA complex is stable and readily excreted by the kidneys into the urine.[3]
There is also evidence suggesting an intracellular component to DTPA's action.[2][14][15] It is hypothesized that DTPA may be able to enter cells and chelate plutonium that has already been internalized, particularly in the liver. This intracellular chelation may contribute to the observed enhanced fecal excretion of plutonium following DTPA treatment.[13]
Caption: Mechanism of a-DTPA action for plutonium decorporation.
Experimental Workflow
The general workflow for evaluating the efficacy of a-DTPA in preclinical studies is depicted below. This process involves contaminating the animal model, administering the chelating agent, and subsequently analyzing various biological samples to quantify the reduction in the plutonium body burden.
Caption: General experimental workflow for decorporation studies.
Conclusion
The available evidence strongly supports the effectiveness of a-DTPA in the decorporation of both 238Pu and 239Pu. While the physicochemical form of the plutonium and the route of exposure are critical determinants of efficacy, DTPA remains the cornerstone of medical treatment for internal plutonium contamination. Direct, head-to-head comparative studies of DTPA's effectiveness for a wider range of plutonium isotopes under identical conditions would be beneficial for a more nuanced understanding of isotopic effects on chelation therapy. Future research should also continue to explore novel chelating agents and alternative delivery routes to enhance the decorporation of plutonium and other actinides.
References
- 1. benchchem.com [benchchem.com]
- 2. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 4. Frontiers | Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat [frontiersin.org]
- 5. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INFLUENCE OF DTPA THERAPY ON LONG-TERM EFFECTS OF RETAINED PLUTONIUM (Technical Report) | OSTI.GOV [osti.gov]
- 8. Chelation Modeling of a Plutonium-238 Inhalation Incident Treated with Delayed DTPA (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modeling Plutonium Decorporation in a Female Nuclear Worker Treated with Ca-DTPA after Inhalation Intake (Journal Article) | OSTI.GOV [osti.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Interpretation of Enhanced Fecal and Urinary Plutonium Excretion Data under a 2-y Regular DTPA Treatment Started Months after Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chelation Modeling of a Plutonium-238 Inhalation Incident Treated with Delayed DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating a-DTPA Chelation: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical step in the development of various therapeutic and diagnostic agents, particularly in the field of radiopharmaceuticals. Diethylenetriaminepentaacetic acid (DTPA) and its derivatives are widely utilized for their ability to form stable complexes with a variety of metal ions. Validating the efficacy and stability of these chelation complexes is paramount to ensure the safety and effectiveness of the final product. Mass spectrometry has emerged as a powerful analytical tool for the characterization and quantification of these metal-chelator interactions.
This guide provides a comparative overview of a-DTPA (a derivative of DTPA) and other common chelating agents, with a focus on validation using mass spectrometry. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their selection and validation processes.
Performance Comparison of Chelating Agents
The choice of a chelating agent is often a trade-off between thermodynamic stability, kinetic inertness, and the conditions required for chelation. The following tables summarize key performance indicators for a-DTPA and its common alternatives, EDTA and DOTA, based on available literature.
Table 1: Stability Constants (log K) of Metal-Chelator Complexes
The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelating agent. Higher log K values indicate a more stable complex.
| Metal Ion | a-DTPA (and its derivatives) | EDTA | DOTA |
| Y³⁺ | 22.0 | 18.0 | 24.9 |
| Gd³⁺ | 22.5 | 17.3 | 25.4 |
| Cu²⁺ | 21.4 | 18.8 | 22.2 |
| Fe³⁺ | 27.5 | 25.1 | 29.3 |
| Zn²⁺ | 18.3 | 16.5 | - |
| Pb²⁺ | 18.7 | 18.0 | - |
Note: Stability constants can vary depending on the specific derivative of a-DTPA and the experimental conditions (e.g., pH, temperature, ionic strength). Data is compiled from various sources and should be used for comparative purposes.
Table 2: Chelation Efficiency and Mass Spectrometry Detection
Chelation efficiency refers to the percentage of the metal ion that is successfully complexed by the chelating agent. The limit of detection (LOD) and limit of quantification (LOQ) by mass spectrometry are crucial for assessing the presence of unchelated metal ions or for quantifying the chelated species.
| Chelator | Chelation Efficiency (%) | MS Limit of Quantification (LOQ) |
| a-DTPA | Varies with metal and conditions | 0.6 µg/L for Fe(III)-DTPA[1] |
| EDTA | Varies with metal and conditions | 1.0 µg/L for Fe(III)-EDTA[1] |
| DOTA | Generally high, often >95% | Method dependent |
Note: Chelation efficiency is highly dependent on factors such as pH, temperature, reaction time, and the molar ratio of chelator to metal. The provided LOQ values are from a specific study and may vary with instrumentation and methodology.
Experimental Protocols for Chelation Validation
A robust validation of a-DTPA chelation using mass spectrometry involves several key steps, from sample preparation to data analysis. The following is a generalized protocol based on common practices.
Protocol 1: Validation of a-DTPA Chelation using Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the formation of the a-DTPA-metal complex and to assess the extent of chelation.
Materials:
-
a-DTPA
-
Metal salt of interest (e.g., YCl₃, GdCl₃)
-
High-purity water
-
Volatile buffer (e.g., ammonium acetate or ammonium formate)
-
Organic solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a-DTPA in high-purity water.
-
Prepare a stock solution of the metal salt in high-purity water.
-
In a clean vial, mix the a-DTPA and metal salt solutions at the desired molar ratio (e.g., 1:1, 1.1:1 chelator to metal). The final concentration should be suitable for mass spectrometry analysis (typically in the low µM range).
-
Adjust the pH of the solution to the desired value using a volatile buffer. The optimal pH for chelation can vary depending on the metal ion.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Mass Spectrometry Analysis:
-
Dilute the reaction mixture with a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration appropriate for the mass spectrometer.
-
Infuse the sample directly into the ESI source or inject it onto a liquid chromatography (LC) system coupled to the mass spectrometer. LC separation can be beneficial for complex samples.
-
Acquire mass spectra in the appropriate mass range to detect the a-DTPA-metal complex. Both positive and negative ion modes should be evaluated to determine the optimal detection method. The expected m/z value of the complex should be calculated beforehand.
-
Optimize key ESI-MS parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to maximize the signal of the complex.
-
-
Data Analysis:
-
Identify the peak corresponding to the m/z of the a-DTPA-metal complex. The isotopic distribution of the peak should match the theoretical distribution for the complex.
-
To assess chelation efficiency, quantify the peak area of the a-DTPA-metal complex and compare it to the peak area of the unchelated a-DTPA or by using a suitable internal standard. Alternatively, the disappearance of the free metal ion can be monitored using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in a-DTPA chelation validation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a-DTPA chelation validation using LC-ESI-MS.
Caption: Conceptual diagram of a metal ion chelated by the donor atoms of a-DTPA.
Caption: Logical relationship between chelator choice and key performance factors.
References
Navigating Radionuclide Decorporation: A Comparative Analysis of Intravenous and Inhaled a-DTPA
For researchers, scientists, and drug development professionals, understanding the optimal route of administration for decorporation agents is critical in the event of internal radionuclide contamination. This guide provides a comparative analysis of intravenous (IV) and inhalation routes for the administration of diethylenetriaminepentaacetic acid (a-DTPA), a key chelating agent for transuranic elements like plutonium, americium, and curium.
This document synthesizes experimental data on the pharmacokinetics, efficacy, and administration protocols for both routes, offering a comprehensive resource for informed decision-making in research and emergency response planning.
Executive Summary
Intravenous administration of a-DTPA is the established systemic treatment, ensuring rapid and complete bioavailability for chelating radionuclides present in the bloodstream and extracellular fluids.[1] In contrast, the inhalation route offers a targeted approach, delivering the chelating agent directly to the lungs, which is often the primary site of contamination.[2][3][4] Studies suggest that for inhaled contaminants, early administration of aerosolized a-DTPA can be as, or even more, effective than intravenous administration at reducing the radionuclide burden in the lungs.[5] However, for radionuclides that have already translocated systemically, intravenous administration remains the cornerstone of therapy.[5] The choice of administration is therefore critically dependent on the route and timing of contamination.
Quantitative Data Comparison
The following tables summarize key pharmacokinetic and efficacy data for intravenous and inhaled a-DTPA, compiled from various human and animal studies. It is important to note that direct head-to-head comparative studies for all parameters are limited, and some data is derived from studies using radiolabeled DTPA (e.g., 99mTc-DTPA) for permeability assessments, which may not fully reflect the behavior of Ca-DTPA or Zn-DTPA used for decorporation.
Table 1: Pharmacokinetic Parameters of a-DTPA
| Parameter | Intravenous Administration | Inhalation Administration | Source(s) |
| Bioavailability | 100% (by definition) | Variable; depends on particle size and lung deposition. Oral bioavailability of swallowed portion is low (<5%). | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | Rapid, within minutes | ~1 hour | [8][9] |
| Plasma Half-life (t½) | Biphasic: Distribution phase ~20 minutes, Elimination phase ~1.5 hours | ~1 hour (biological half-life in lungs) | [1][8][9] |
| Volume of Distribution (Vd) | Corresponds to extracellular fluid volume | Not well characterized for decorporation | [1] |
| Clearance | Primarily renal, via glomerular filtration. Total clearance ~1.94 mL/min/kg. | Rapid clearance from the lungs into the systemic circulation, followed by renal excretion. | [9] |
Table 2: Efficacy of a-DTPA in Radionuclide Decorporation (Animal Studies)
| Radionuclide/ Contamination Route | Administration Route | Efficacy (Reduction in Organ Burden) | Animal Model | Source(s) |
| Inhaled 244Cm2O3 | Intravenous (discrete injections) | 89% reduction of initial pulmonary burden. | Dog | [10] |
| Inhaled 244Cm2O3 | Subcutaneous Infusion (surrogate for continuous systemic exposure) | 94-97% reduction of initial pulmonary burden. Superior to IV injections in preventing translocation to liver and bone. | Dog | [10] |
| Lung contamination with Plutonium Citrate | Intravenous (15 µmol/kg) | 74% inhibition of lung Pu levels. | Rat | [5] |
| Lung contamination with Plutonium Citrate | Inhalation (1.1 µmol/kg) | 83% inhibition of lung Pu levels. | Rat | [5] |
| Lung contamination with Plutonium Nitrate | Intravenous (30 µmol/kg) | 21% inhibition of lung Pu levels. | Rat | [5] |
| Lung contamination with Plutonium Nitrate | Inhalation (insufflation of ~5 µmol/kg) | 44% inhibition of lung Pu levels. | Rat | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the intravenous and inhalation administration of a-DTPA.
Intravenous Administration of Zn-DTPA (Human Clinical Protocol)
This protocol is based on FDA guidelines for the use of Pentetate Zinc Trisodium Injection (Zn-DTPA).[11][12][13]
-
Patient Assessment: Confirm known or suspected internal contamination with plutonium, americium, or curium. Assess renal function.
-
Dosage:
-
Adults and Adolescents: 1.0 gram of Zn-DTPA once daily.
-
Pediatrics (<12 years): 14 mg/kg once daily, not to exceed 1.0 gram.
-
-
Preparation: Zn-DTPA is supplied as a 1 gram in 5 mL solution. For infusion, dilute the required dose in 100-250 mL of 5% Dextrose in Water (D5W), Ringers Lactate, or Normal Saline.
-
Administration:
-
Slow Intravenous Push: Administer the undiluted 5 mL solution over a period of 3-4 minutes.
-
Intravenous Infusion: Infuse the diluted solution over 30 minutes.
-
-
Monitoring: During therapy, monitor serum electrolytes, essential minerals (especially zinc), and renal function. Collect urine and/or fecal samples to monitor radionuclide excretion.[11]
-
Treatment Duration: Continue treatment based on the initial contamination level and the therapeutic response, as measured by radionuclide elimination.[4]
Inhalation Administration of a-DTPA (Human Clinical Protocol)
This protocol is an alternative for individuals with internal contamination confined to the lungs.[3][11][13]
-
Patient Assessment: Confirm internal contamination is solely by the inhalation route. Assess for a history of respiratory conditions, such as asthma, as nebulized DTPA may cause bronchospasm.[4][11]
-
Dosage: The standard adult dose is 1.0 gram of Zn-DTPA.[13]
-
Preparation:
-
Administration:
-
Post-Administration: Encourage the patient to avoid swallowing any expectorant to minimize gastrointestinal absorption.[11][13]
-
Monitoring: Monitor for any respiratory adverse events, such as coughing or wheezing, during and after administration.[4]
Visualizing the Decorporation Process
The following diagrams illustrate the mechanism of action and the logical workflow for choosing the administration route.
Mechanism of a-DTPA Action
The fundamental mechanism of a-DTPA is chelation.[15] It is a direct physicochemical interaction rather than a complex signaling pathway.
Caption: Mechanism of a-DTPA chelation and excretion.
Experimental Workflow: Comparative Efficacy Study
This diagram outlines a typical experimental workflow for comparing the efficacy of intravenous and inhaled a-DTPA in an animal model.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Diethylene-triamine-penta-acetate administration protocol for radiological emergency medicine in nuclear fuel reprocessing plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 4. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 5. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Inhaled Nanotherapeutics for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. physiologicalchemistryandphysics.com [physiologicalchemistryandphysics.com]
- 10. Zn DTPA, Zinc DTPA (pentetate zinc trisodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. DailyMed - pentetate zinc trisodium- pentetate zinc trisodium injection, solution, concentrate [dailymed.nlm.nih.gov]
- 13. orise.orau.gov [orise.orau.gov]
- 14. irpa.net [irpa.net]
- 15. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to a-DTPA and Natural Chelating Agents for Heavy Metal Remediation in Soil
For Researchers, Scientists, and Drug Development Professionals
The remediation of heavy metal-contaminated soil is a critical environmental challenge. Chelation therapy, a process in which a chelating agent binds to heavy metal ions to form a soluble complex that can be removed from the soil matrix, is a widely employed remediation strategy. This guide provides an objective comparison of the synthetic chelating agent diethylenetriaminepentaacetic acid (a-DTPA) and several natural chelating agents—citric acid, humic acid, and saponins—for the removal of heavy metals from contaminated soil. The performance of these agents is evaluated based on experimental data, and detailed methodologies for key experiments are provided.
Performance Comparison of Chelating Agents
The efficiency of heavy metal removal by chelating agents is influenced by various factors, including the type and concentration of the chelating agent, the specific heavy metals present, soil properties (pH, organic matter content), and the experimental conditions (e.g., soil-to-liquid ratio, contact time). The following tables summarize quantitative data from various studies on the removal of common heavy metals using a-DTPA and natural chelating agents.
Table 1: Comparative Heavy Metal Removal Efficiency of a-DTPA and Citric Acid
| Heavy Metal | a-DTPA Removal Efficiency (%) | Citric Acid Removal Efficiency (%) | Soil Type | Reference |
| Cadmium (Cd) | 52 | Not specified, but less efficient than DTPA | Paddy Soil | [1] |
| Lead (Pb) | 51 | Not specified, but less efficient than DTPA | Paddy Soil | [1] |
Table 2: Heavy Metal Removal Efficiency of Saponins
| Heavy Metal | Saponin Removal Efficiency (%) | Saponin Concentration | Soil Type | pH | Contact Time | Reference |
| Cadmium (Cd) | 93.5 | Not specified | Contaminated Soil | 5.0-5.5 | 12 h | [2] |
| Lead (Pb) | 20.5 | Not specified | Contaminated Soil | 5.0-5.5 | 12 h | [2] |
| Copper (Cu) | 8.6 | Not specified | Contaminated Soil | 5.0-5.5 | 12 h | [2] |
| Zinc (Zn) | 48.4 | Not specified | Contaminated Soil | 5.0-5.5 | 12 h | [2] |
| Lead (Pb) | 58.69 | 1%, 3%, 5% | Spiked Garden Soil | 3.5 | Not specified | [3] |
Table 3: Heavy Metal Immobilization/Removal by Humic Acid
| Heavy Metal | Effect | Humic Acid Application Rate | Soil Type | Reference |
| Molybdenum (Mo) | Reduced exchangeable and reducible fractions | 0.5% and 1.0% | Mo-contaminated soil | [4] |
| Lead (Pb) | Reduced DTPA-extracted concentration by 39% | 14.8 kg·ha⁻¹ | Calcareous field soil | [5] |
| Cadmium (Cd) | Reduced DTPA-extracted concentration by 37% | 14.8 kg·ha⁻¹ | Calcareous field soil | [5] |
| Zinc (Zn) | Reduced DTPA-extracted concentration by 29% | 14.8 kg·ha⁻¹ | Calcareous field soil | [5] |
| Copper (Cu) | Reduced DTPA-extracted concentration by 18% | 14.8 kg·ha⁻¹ | Calcareous field soil | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for soil washing, a common technique used to evaluate the efficacy of chelating agents in soil remediation.
Soil Washing with a-DTPA
This protocol describes a standard method for extra-cellular heavy metal chelation using a-DTPA.
Materials:
-
Air-dried and sieved (<2 mm) contaminated soil
-
a-DTPA (Diethylenetriaminepentaacetic acid)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Mechanical shaker
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 42 filter paper)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for heavy metal analysis
Procedure:
-
Prepare a-DTPA solution: Prepare a stock solution of a-DTPA (e.g., 0.05 M) by dissolving the required amount of a-DTPA in deionized water. Adjust the pH of the solution to the desired level (typically between 5.0 and 8.0) using HCl or NaOH.
-
Soil Washing:
-
Place a known weight of the prepared soil sample (e.g., 5 g) into a centrifuge tube.
-
Add a specific volume of the a-DTPA solution to achieve the desired soil-to-liquid ratio (e.g., 1:10 w/v).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the mixture for a predetermined contact time (e.g., 24 hours) at a constant speed and temperature.
-
-
Separation:
-
After shaking, centrifuge the tubes at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 20 minutes) to separate the soil particles from the liquid phase.
-
-
Extraction and Analysis:
-
Carefully decant the supernatant and filter it through a 0.45 µm filter.
-
Analyze the concentration of heavy metals in the filtered extract using ICP-OES or AAS.
-
-
Calculate Removal Efficiency: The removal efficiency is calculated using the following formula: Removal Efficiency (%) = [(Initial metal concentration in soil - Final metal concentration in soil) / Initial metal concentration in soil] x 100
Soil Washing with Natural Chelating Agents (Citric Acid, Humic Acid, Saponin)
The general protocol for soil washing with natural chelating agents is similar to that for a-DTPA, with some modifications in the preparation of the washing solution.
Preparation of Washing Solutions:
-
Citric Acid: Prepare a solution of the desired concentration (e.g., 0.1 M) by dissolving citric acid powder in deionized water. Adjust the pH as required for the specific experiment.
-
Humic Acid: Prepare a stock solution by dissolving humic acid powder in a dilute NaOH solution (to aid dissolution) and then adjusting the pH to the desired level with HCl. The concentration used can vary (e.g., 1000 mg/L).
-
Saponin: Prepare a solution of the desired concentration (e.g., 2% w/v) by dissolving saponin powder in deionized water. Gentle heating may be required to aid dissolution.
The subsequent steps of soil washing, separation, extraction, and analysis are the same as described for a-DTPA.
Mechanisms of Chelation: Signaling Pathways and Logical Relationships
The effectiveness of a chelating agent is determined by its chemical structure and its ability to form stable complexes with heavy metal ions. The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual signaling pathways and logical relationships of chelation for a-DTPA and the natural chelating agents.
Caption: Chelation mechanisms of a-DTPA and natural chelating agents.
Experimental Workflow
The overall process of evaluating chelating agents for soil remediation follows a structured workflow, from initial soil characterization to the final analysis of heavy metal removal.
Caption: General experimental workflow for soil washing.
Discussion and Conclusion
This guide provides a comparative overview of a-DTPA and natural chelating agents for the remediation of heavy metal-contaminated soils. The experimental data presented in the tables indicate that while the synthetic chelator a-DTPA can be highly effective in removing certain heavy metals, natural chelating agents also demonstrate significant remediation potential.
-
a-DTPA exhibits strong chelation capabilities for a range of heavy metals, leading to high removal efficiencies. However, its persistence in the environment and potential to mobilize non-target metals are concerns.
-
Citric acid , a readily biodegradable and non-toxic option, shows good efficiency for some metals, particularly cadmium. Its performance can be pH-dependent.
-
Humic acid , a major component of soil organic matter, can effectively immobilize heavy metals through chelation and adsorption, reducing their bioavailability.[4][5] Its role can be more in stabilization rather than removal.
-
Saponins , natural surfactants, can enhance heavy metal removal through both chelation and the formation of micelles that solubilize the metal complexes.[2]
The choice of the most appropriate chelating agent depends on a thorough evaluation of the specific contaminants, soil characteristics, remediation goals, and environmental considerations. While synthetic chelators like a-DTPA may offer higher removal efficiencies in some cases, the environmental benefits and comparable efficacy of natural chelating agents for certain metals make them attractive alternatives for sustainable soil remediation strategies. Further research focusing on direct comparative studies under a wider range of soil conditions is necessary to fully elucidate the relative performance of these agents.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Calcium DTPA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Calcium diethylene triamine pentaacetic acid (Calcium DTPA), a chelating agent used in various laboratory applications, including as a treatment for internal contamination with transuranium elements.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Ventilation: Handle this compound, especially in powdered form, in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][5][6] Minimize dust generation and accumulation.[4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][7] In case of contact, rinse the affected area thoroughly with water.[4][5]
-
Spill Management:
-
Small Dry Spills: Use a clean shovel to carefully place the material into a clean, dry, and appropriately labeled container with a loose-fitting cover.[4]
-
Large Spills: If the material is in solid form, wet it down with water to prevent dust from becoming airborne and then dike the area for later disposal.[5] For liquid spills, use an inert absorbent material to soak up the substance.[6]
-
Cleanup: Following product recovery, flush the spill area with water.[5] Ensure the cleanup process does not lead to discharge into drains or waterways.[4]
-
Step-by-Step Disposal Protocol
This compound and its containers must be treated as hazardous waste.[4] Disposal must always comply with all applicable local, regional, and national regulations.[5][6]
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination: this compound is classified as hazardous waste. It is toxic to aquatic life with long-lasting effects and is suspected of causing cancer.[4]
-
Segregation: Do not mix this compound waste with other waste streams. It must be collected in a designated container separate from general laboratory trash, sharps, or other chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Primary Container: Place this compound waste into a dedicated, leak-proof, and sealable container.[5][6] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." The label should also include the date of accumulation and any other information required by your institution.
Step 3: Storage
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated area.[4][5]
-
Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[4]
Step 4: Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4][5]
-
Documentation: Maintain a detailed record of the disposal, including the chemical name, quantity, disposal date, and the vendor used.
Crucial Disposal Prohibitions:
-
DO NOT discharge this compound into drains, sinks, or the sanitary sewer system.[4][6]
-
DO NOT dispose of this compound in the general trash.
-
DO NOT allow it to enter surface waters, water courses, or the ground.[4][7]
Quantitative Data Summary
While specific regulatory disposal limits can vary by jurisdiction, the Safety Data Sheet (SDS) provides key physical and toxicological data that inform its hazardous classification.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₃N₃O₁₀ (for DTPA) | [8] |
| Molecular Weight | 393.35 g/mol (for DTPA) | [8] |
| Appearance | White to off-white solid/crystalline powder | [8] |
| Solubility in Water | 5 g/L at 20 °C | [8] |
| Hazard Statement | Toxic to aquatic life with long lasting effects | [4] |
| Hazard Statement | Suspected of causing cancer | [4] |
Special Considerations: Disposal after Use in Radiological Decontamination
When this compound is used to chelate radioactive contaminants such as plutonium, americium, or curium, all resulting waste products are considered radioactive and must be handled with extreme caution.[1][9][10]
-
Radioactive Waste: Patient-derived materials, including urine, feces, expectorant, and dialysis fluid, will be radioactive.[9][11]
-
Special Precautions: Caregivers and laboratory personnel must take extra precautions to avoid exposure. This includes using appropriate shielding, containment, and specialized disposal procedures for radioactive waste.[9]
-
Contaminated Items: Any clothing, linens, or laboratory equipment that comes into contact with contaminated bodily fluids should be washed separately and handled as potentially radioactive waste.[11]
-
Disposal of Breast Milk: Nursing mothers undergoing treatment should take extra precautions when disposing of breast milk.[9][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fda.gov [fda.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Calcium and zinc DTPA administration for internal contamination with plutonium-238 and americium-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nwsci.com [nwsci.com]
- 5. curiumpharma.com [curiumpharma.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. orise.orau.gov [orise.orau.gov]
- 10. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium DTPA
The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for the handling of Calcium Diethylenetriaminepentaacetic acid (Calcium DTPA). By adhering to these procedural, step-by-step guidelines, you can ensure a safe and compliant laboratory environment. This document aims to be your preferred source for chemical handling safety, building trust by providing value beyond the product itself.
This compound is a chelating agent used to treat individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination.[1][2] While its therapeutic effects are significant, proper handling in a research setting is crucial to minimize occupational exposure.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table details the minimum PPE requirements for handling this compound in a laboratory setting. These recommendations are based on a conservative approach to safety, considering the potential for dust generation when handling the solid form and splashes when working with solutions.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses.[3] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation. | Protects eyes from airborne particles and accidental splashes, which can cause serious eye irritation.[4][5] |
| Hand Protection | Disposable rubber, plastic, or latex gloves (e.g., Nitrile or Neoprene).[3] | Provides a barrier against skin contact. This compound may cause skin irritation.[4][6] |
| Protective Clothing | A laboratory coat or chemical-resistant suit.[3] Closed-toe shoes should always be worn in the laboratory. | Prevents contamination of personal clothing and protects the skin from accidental spills.[7] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation (e.g., local exhaust).[3] If dust generation is likely, a NIOSH-approved respirator is recommended.[4][5] | Prevents the inhalation of fine powder particles which may cause respiratory tract irritation.[4][6] Use a respirator if a significant release occurs or ventilation is poor. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling and disposal of this compound. The following protocols provide a clear, procedural framework for laboratory operations.
Experimental Protocol: Safe Handling of this compound
1. Preparation and Planning:
-
Risk Assessment: Before beginning work, perform a risk assessment for your specific procedure to identify potential hazards.
-
Ventilation: Ensure you are working in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is recommended, especially when handling the powdered form.[3][6]
-
Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and clearly labeled waste containers are readily accessible before handling the chemical.[7]
2. Handling the Chemical:
-
Don PPE: Put on all required PPE as specified in the table above (lab coat, gloves, and eye protection).
-
Weighing (Solid Form): When weighing the solid (fine, white crystals), minimize dust generation.[3] Use techniques such as gentle scooping rather than pouring from a height.
-
Solution Preparation: If preparing a solution, add the this compound powder to the solvent slowly to avoid splashing. This compound is soluble in water.[3]
-
Immediate Clean-up: Clean any spills immediately. For small spills, absorb with an inert material (e.g., sand or vermiculite), place it in a suitable, labeled container for disposal, and then flush the area with water.[4][6]
3. Post-Handling Procedures:
-
Decontaminate Equipment: All non-disposable equipment used for handling should be thoroughly cleaned and decontaminated.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][6]
Disposal Plan
Proper waste management is critical to ensure laboratory and environmental safety.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[7]
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name ("this compound") and associated hazards.
-
Waste Disposal: If the material is non-radioactive, it can be disposed of as non-hazardous waste through an approved waste broker.[3] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and follow local, state, and federal regulations.[4][6]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these safety and logistical protocols, you contribute to a culture of safety and ensure the responsible conduct of research. Always refer to your institution-specific policies and the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. gehealthcare.com [gehealthcare.com]
- 4. nwsci.com [nwsci.com]
- 5. curiumpharma.com [curiumpharma.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
